Product packaging for Clopyralid(Cat. No.:CAS No. 1702-17-6)

Clopyralid

Cat. No.: B1669233
CAS No.: 1702-17-6
M. Wt: 192.00 g/mol
InChI Key: HUBANNPOLNYSAD-UHFFFAOYSA-N
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Description

Clopyralid is an organochlorine pesticide having a 3,6-dichlorinated picolinic acid structure. It has a role as a herbicide. It is a member of pyridines and an organochlorine pesticide. It is functionally related to a picolinic acid.
This compound is a selective herbicide used for control of broadleaf weeds, especially thistles and clovers. This compound is in the picolinic acid family of herbicides, which also includes aminopyralid, picloram, triclopyr, and several less common herbicides. For control of Creeping Thistle, Cirsium arvense, a noxious, perennial weed, this compound is one of the few effective herbicides available. It is particularly damaging to peas, tomatoes and sunflowers and can render potatoes, lettuce and spinach inedible. It does not affect members of the family Poaceae (grasses).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2NO2<br>(C5H2N)Cl2COOH<br>C6H3Cl2NO2 B1669233 Clopyralid CAS No. 1702-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyridine-2-carboxylic acid
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InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
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InChI Key

HUBANNPOLNYSAD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)Cl
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DSSTOX Substance ID

DTXSID9029221
Record name Clopyralid
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Molecular Weight

192.00 g/mol
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Physical Description

White odorless solid; [Merck Index] Colorless or white odorless solid; [ICSC] White powder; [MSDSonline], ODOURLESS WHITE OR COLOURLESS CRYSTALS.
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Solubility

In water, 7.85X10+3 mg/L (distilled water); 188 g/L at pH 5, 143 g/L ay pH 7; 157 g/L at pH 9, all at 20 °C, Approximately 1000 ppm in water at 25 °C, Solubility at 25 °C: > 25% w/w in methanol, acetone, xylene, Solubility (g/kg, 20 °C): acetonitrile 121, n-hexane 6, methanol 104, Solubility at 25 °C: acetone > 25 g/100 mL; methanol > 15 g/100 mL; xylene < 0.65 g/100 mL, Solubility in water at 20 °C: poor
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Vapor Pressure

0.000012 [mmHg], 9.98X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.002
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Color/Form

White crystalline solid, Colorless crystals

CAS No.

1702-17-6
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Record name 2-Pyridinecarboxylic acid, 3,6-dichloro-
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Record name 3,6-dichloropyridine-2-carboxylic acid
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Melting Point

151-152 °C
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Foundational & Exploratory

Clopyralid's Mechanism of Action in Susceptible Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 14, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the molecular mechanism of action of clopyralid, a synthetic auxin herbicide. It outlines the core signaling pathway, presents quantitative data on its biological efficacy and receptor binding, describes key experimental protocols for its study, and visualizes the underlying processes. This compound acts as a potent mimic of the natural plant hormone indole-3-acetic acid (IAA), hijacking the cell's auxin signaling pathway to induce catastrophic, uncontrolled growth in susceptible broadleaf species.[1][2]

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is a member of the pyridine carboxylic acid family of herbicides and is classified as a synthetic auxin (HRAC/WSSA Group 4).[3][4] Its herbicidal activity stems from its ability to mimic endogenous auxin with high potency and persistence.[1][5] Unlike natural auxin, which is tightly regulated through biosynthesis, transport, and degradation, this compound overwhelms the plant's homeostatic mechanisms, leading to pleiotropic effects that culminate in plant death.[2][3]

The central molecular mechanism involves this compound acting as a "molecular glue" that stabilizes the interaction between two key protein families: the TIR1/AFB auxin co-receptors and the Aux/IAA transcriptional repressors.[6][7]

  • Binding to the Co-Receptor Complex : In the nucleus, this compound binds to a pocket within the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs.[7][8] This binding event requires the presence of an Aux/IAA protein, forming a stable ternary co-receptor complex: SCFTIR1/AFB-Clopyralid-Aux/IAA.[9][10]

  • Recruitment to SCF E3 Ubiquitin Ligase : TIR1 and AFBs are substrate-recognition subunits of a larger E3 ubiquitin ligase complex known as the SCF complex (Skp1-Cullin-F-box).[11][12] The formation of the stable co-receptor complex recruits the Aux/IAA protein to the SCF machinery.[12]

  • Ubiquitination and Degradation : Once bound, the SCFTIR1/AFB complex poly-ubiquitinates the Aux/IAA repressor, marking it for degradation by the 26S proteasome.[6][13]

  • De-repression of Transcription : The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes.[13][14]

  • Uncontrolled Gene Expression : The persistent activation of ARFs leads to massive, uncontrolled transcription of genes involved in cell elongation, division, and differentiation. This includes genes for cell wall loosening enzymes (expansins), cyclins, and various metabolic pathways.[15][16] This sustained and exaggerated response disrupts normal plant development, causing symptoms like epinasty, stem twisting, and ultimately, vascular tissue destruction and plant death.[1][10]

This compound Signaling Pathway cluster_nucleus Nucleus This compound This compound Complex TIR1-Clopyralid-Aux/IAA Complex This compound->Complex Binds & Stabilizes TIR1 SCF-TIR1/AFB (E3 Ligase) TIR1->Complex AuxIAA Aux/IAA Repressor ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits AuxIAA->Complex Proteasome 26S Proteasome AuxIAA->Proteasome Targeted for Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to DNA Ub Ubiquitin Complex->Ub Recruits E2 Ub->AuxIAA Poly-ubiquitination Genes Auxin-Responsive Genes AuxRE->Genes Activates Transcription Response Uncontrolled Growth & Plant Death Genes->Response

Caption: The this compound Signaling Pathway.

Quantitative Data

The efficacy of this compound is dose-dependent and varies significantly among plant species. Quantitative assays are crucial for determining sensitivity and understanding the molecular interactions.

Biological Efficacy: Dose-Response Thresholds

The effective dose (ED₅₀) is the concentration of a herbicide that causes a 50% reduction in a measured growth parameter, such as biomass or root length. Susceptible species, particularly legumes, exhibit extremely low ED₅₀ values, highlighting the herbicide's potency.

Table 1: Estimated ED₅₀ values for this compound causing 50% inhibition in various plant species.[17]
Crop SpeciesParameterED₅₀ (µg kg⁻¹ soil)95% Confidence Interval
Chickpea Root Biomass42 - 8
Shoot Biomass85 - 13
Fieldpea Root Length75 - 9
Shoot Biomass32 - 5
Lentil Root Biomass52 - 14
Root Length63 - 12
Lupin Root Length96 - 15
Shoot Biomass1811 - 31
Canola Root Biomass51317 - 15870
Shoot Biomass1240276 - 5570
Wheat Root Biomass821342 - 1969
Shoot Biomass2994312 - 28738
Data derived from pot experiments in sandy soil.[17]
Molecular Interaction: Co-Receptor Binding Affinities
Table 2: Representative auxin binding affinities for Arabidopsis TIR1 co-receptor complexes.[9][10]
TIR1/AFB PartnerAux/IAA PartnerLigandKd (nM)Experimental Method
TIR1Full-length IAA7[³H]-IAA17.81 ± 7.81In vitro radioligand binding
TIR1DI-DII domains of IAA7[³H]-IAA13.84 ± 4.63In vitro radioligand binding
TIR1DII domain peptide of IAA7[³H]-IAA218.40 ± 25.80In vitro radioligand binding
TIR1Full-length IAA12[³H]-IAA270.25 ± 54.09In vitro radioligand binding
Lower Kd values indicate higher binding affinity. Data show that the full-length Aux/IAA protein is required for high-affinity auxin binding.[9][10]
Downstream Effects: Gene Expression Changes

The degradation of Aux/IAA repressors leads to a rapid and dramatic change in the plant's transcriptome. The expression of early auxin-responsive genes, including members of the Aux/IAA, GH3, and SAUR families, can be induced by several hundred or even a thousand-fold following treatment with synthetic auxins.[18]

Table 3: Examples of auxin-responsive genes strongly upregulated by synthetic auxin herbicides.
Gene FamilyGene ID (Rice)Putative FunctionReported Fold-Change (vs. control)Herbicide
Aux/IAAIAA9Transcriptional repressor (feedback)> 200Picloram, Dicamba
Aux/IAAIAA20Transcriptional repressor (feedback)> 1000Picloram, Dicamba
GH3GH3-2Auxin conjugation (inactivation)~ 10 - 1002,4-D
SAURSAUR39Cell expansion~ 50 - 2002,4-D, Dicamba
Data are representative of responses observed in susceptible species following synthetic auxin treatment.[18]

Experimental Protocols

Investigating the mechanism of action of this compound involves a variety of in vivo and in vitro assays.

Protocol 1: Herbicide Root Growth Inhibition Assay

This whole-plant bioassay is used to determine the sensitivity of a plant species to this compound and to calculate ED₅₀ values.[19][20]

  • Seed Sterilization and Germination :

    • Surface sterilize seeds (e.g., Arabidopsis thaliana, Lentil) using 70% ethanol for 1 minute, followed by 10% bleach with 0.1% Triton X-100 for 10 minutes, and rinse 5 times with sterile water.

    • Plate seeds on Murashige and Skoog (MS) agar medium in square petri dishes. Cold-stratify at 4°C for 2-3 days to synchronize germination.

    • Germinate seedlings by placing plates vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle) for 4-5 days until roots are established.

  • Herbicide Treatment :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a dilution series of this compound in MS agar medium to achieve final concentrations spanning several orders of magnitude (e.g., 0, 1, 5, 10, 50, 100, 500 µg/kg). A solvent-only plate serves as the negative control.

    • Transfer 4-5 day old seedlings of uniform size to the herbicide-containing plates.

  • Data Acquisition :

    • Place plates back in the growth chamber in a vertical orientation.

    • Mark the position of the root tip at the time of transfer (Day 0).

    • After a set period (e.g., 5-7 days), scan the plates at high resolution.

    • Measure the length of the primary root from the Day 0 mark to the new root tip using image analysis software (e.g., ImageJ).

  • Data Analysis :

    • Calculate the percent root growth inhibition for each concentration relative to the solvent control.

    • Use a statistical software package (e.g., R with the drc package) to fit a four-parameter log-logistic dose-response curve to the data.

    • From the fitted curve, determine the ED₅₀ value, which is the concentration of this compound that inhibits root growth by 50%.

Root Growth Inhibition Assay Workflow start Start sterilize 1. Surface Sterilize Seeds start->sterilize germinate 2. Germinate on MS Agar (4-5 days) sterilize->germinate transfer 4. Transfer Seedlings to Treatment Plates germinate->transfer prepare_plates 3. Prepare MS Agar Plates with this compound Dilution Series prepare_plates->transfer mark_root 5. Mark Initial Root Tip Position transfer->mark_root incubate 6. Incubate Vertically (5-7 days) mark_root->incubate scan 7. Scan Plates incubate->scan measure 8. Measure New Root Growth (ImageJ) scan->measure analyze 9. Calculate % Inhibition & Fit Dose-Response Curve measure->analyze end Determine ED50 analyze->end

Caption: Experimental Workflow for Root Growth Inhibition Assay.
Protocol 2: Analysis of Auxin-Responsive Gene Expression by qRT-PCR

This protocol quantifies changes in the transcription of target genes in response to this compound treatment.[2][15]

  • Plant Treatment and Tissue Collection :

    • Grow susceptible plants (e.g., Arabidopsis seedlings) in liquid culture or on agar plates.

    • Apply this compound at a specific concentration (e.g., 1 µM) and a mock/solvent control.

    • Harvest tissue (e.g., whole seedlings or roots) at various time points (e.g., 0, 1, 3, 6 hours) post-treatment.

    • Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis :

    • Grind frozen tissue to a fine powder in liquid nitrogen.[2]

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.[2][15]

    • Treat the RNA with DNase I to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer and verify integrity (RIN > 8) with a bioanalyzer.[2]

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[2]

  • Quantitative Real-Time PCR (qRT-PCR) :

    • Design and validate gene-specific primers for target auxin-responsive genes (e.g., IAA1, GH3.3) and stable reference genes (e.g., ACTIN2, UBQ10).

    • Prepare the qRT-PCR reaction mix containing SYBR Green master mix, primers, and diluted cDNA.[2]

    • Perform the reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[3][15]

  • Data Analysis :

    • Determine the cycle threshold (Ct) values for all samples.

    • Normalize the target gene Ct values to the geometric mean of the reference gene Ct values (ΔCt).

    • Calculate the relative expression fold-change using the 2-ΔΔCt method, comparing the this compound-treated samples to the mock-treated control at each time point.[15]

Gene Expression Analysis Workflow start Start treat 1. Treat Plants with this compound (Time Course) start->treat harvest 2. Harvest & Flash-Freeze Tissue treat->harvest extract_rna 3. Extract Total RNA (DNase Treatment) harvest->extract_rna qc_rna 4. RNA Quality Control (NanoDrop, Bioanalyzer) extract_rna->qc_rna synthesize_cdna 5. Synthesize cDNA qc_rna->synthesize_cdna run_qpcr 6. Perform qRT-PCR with SYBR Green synthesize_cdna->run_qpcr analyze_data 7. Analyze Data (2-ΔΔCt Method) run_qpcr->analyze_data end Determine Relative Fold-Change analyze_data->end

Caption: Experimental Workflow for Gene Expression Analysis.
Protocol 3: In Vitro Auxin Receptor Binding Assay using SPR

Surface Plasmon Resonance (SPR) allows for real-time, label-free detection of molecular interactions, making it ideal for quantifying the binding of this compound to the auxin co-receptor complex.[21][22]

  • Protein Expression and Purification :

    • Express recombinant, tagged versions of the TIR1/AFB protein (e.g., His-tagged TIR1) and its partner ASK1 in an expression system like Sf9 insect cells using a baculovirus vector.[22]

    • Purify the SCFTIR1-ASK1 complex using affinity chromatography (e.g., Ni-NTA resin).

    • Synthesize a biotinylated peptide corresponding to the conserved domain II "degron" motif of a target Aux/IAA protein (e.g., IAA7).

  • SPR Chip Preparation :

    • Use a streptavidin-coated sensor chip (e.g., Biacore SA chip).

    • Immobilize the biotinylated Aux/IAA degron peptide onto the chip surface.

  • Binding Analysis :

    • Prepare a running buffer (e.g., HBS-EP+).

    • Inject a constant, low concentration of the purified SCFTIR1-ASK1 complex over the chip surface in the presence of varying concentrations of this compound (or IAA as a positive control). The auxin acts as the "glue" promoting the interaction.

    • The binding of the SCFTIR1 complex to the immobilized peptide is measured in real-time as a change in response units (RU).

  • Data Analysis :

    • Measure the association (kₐ) and dissociation (kd) rates from the sensorgrams.

    • Calculate the equilibrium dissociation constant (Kd = kd/kₐ) for the interaction at each this compound concentration. This provides a quantitative measure of binding affinity.

Protocol 4: In Vitro Ubiquitination of Aux/IAA Proteins

This biochemical assay reconstitutes the ubiquitination cascade to directly demonstrate that the this compound-dependent SCFTIR1 complex can ubiquitinate an Aux/IAA substrate.[6][23]

  • Component Preparation :

    • Purify all necessary recombinant components:

      • E1 Ubiquitin-Activating Enzyme

      • E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5)

      • E3 Ligase: Purified SCFTIR1-ASK1 complex

      • Substrate: Tagged Aux/IAA protein (e.g., GST-IAA7)

      • Ubiquitin (wild-type or tagged)

  • Reaction Setup :

    • In a microcentrifuge tube, combine the components in a reaction buffer containing ATP, MgCl₂, and DTT.

    • Set up parallel reactions: a complete reaction, a reaction lacking E3 ligase (-E3), a reaction lacking ATP (-ATP), and a reaction lacking this compound (-Auxin).

    • Add this compound (e.g., 10 µM final concentration) or a solvent control to the appropriate tubes.

  • Incubation and Termination :

    • Incubate the reactions at 30°C for 60-90 minutes.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Detection :

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane for Western blotting.

    • Probe the blot with an antibody against the substrate's tag (e.g., anti-GST) or an anti-ubiquitin antibody.

    • A successful reaction will show a high-molecular-weight smear or a ladder of bands above the unmodified substrate, representing poly-ubiquitinated Aux/IAA. This ladder should be dependent on the presence of ATP, E3 ligase, and this compound.

References

Chemical and physical properties of 3,6-dichloro-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-2-pyridinecarboxylic acid, also widely known by its common name clopyralid, is a synthetic organochlorine compound. It belongs to the picolinic acid family of chemicals and is utilized primarily as a selective, systemic herbicide for the control of broadleaf weeds.[1] Beyond its agricultural applications, this compound serves as a versatile building block in chemical synthesis, with potential applications in the development of pharmaceutical and specialty chemicals.[2] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and signaling pathways.

Chemical and Physical Properties

3,6-Dichloro-2-pyridinecarboxylic acid is a white to off-white crystalline solid under standard conditions.[3][4] A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: Compound Identification
IdentifierValue
IUPAC Name 3,6-dichloropyridine-2-carboxylic acid
Common Name This compound[1]
Synonyms 3,6-Dichloropicolinic acid[4]
CAS Number 1702-17-6[3]
Molecular Formula C₆H₃Cl₂NO₂[3]
SMILES C1=C(C=NC(=C1Cl)C(=O)O)Cl
InChI Key HUBANNPOLNYSAD-UHFFFAOYSA-N[3]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 192.00 g/mol
Appearance White to light yellow crystalline powder[4]
Melting Point 151-153 °C[5]
Boiling Point Data not readily available
Density ~1.43 g/cm³ (estimate)
pKa 2.32
Solubility Water: 1.0 g/L; Organic Solvents: Soluble in acetone and methanol.
Vapor Pressure 0.002 Pa at 25°C

Experimental Protocols

Synthesis

Several methods for the synthesis of 3,6-dichloro-2-pyridinecarboxylic acid have been reported. Two common approaches are outlined below.

A multi-step synthesis starting from 2,3,6-trichloropyridine is detailed in the patent literature.[6] The general workflow involves oxidation, cyanation, deoxygenation, and finally hydrolysis to yield the desired product.

Experimental Workflow: Synthesis from 2,3,6-Trichloropyridine

G A 2,3,6-Trichloropyridine B Oxidation (H₂O₂, Acetic Acid) A->B Step 1 C 2,3,6-Trichloropyridine N-oxide B->C D Cyanation (NaCN, DMF) C->D Step 2 E 2-Cyano-3,6-dichloropyridine N-oxide D->E F Deoxygenation (PCl₃) E->F Step 3 G 2-Cyano-3,6-dichloropyridine F->G H Hydrolysis (NaOH, Ethanol) G->H Step 4 I 3,6-Dichloro-2-pyridinecarboxylic acid H->I

Caption: Multi-step synthesis of 3,6-dichloro-2-pyridinecarboxylic acid.

Detailed Methodology:

  • Oxidation: 2,3,6-trichloropyridine is dissolved in glacial acetic acid with a catalyst (e.g., molybdenum trioxide). Hydrogen peroxide is added dropwise at an elevated temperature (e.g., 80°C). After the reaction is complete, the catalyst is filtered, and the solvent is concentrated to yield 2,3,6-trichloropyridine N-oxide.[6]

  • Cyanation: The N-oxide is dissolved in a solvent like DMF, and a cyanide source (e.g., sodium cyanide) is added. The reaction is heated, and upon completion, the product, 2-cyano-3,6-dichloropyridine N-oxide, is isolated, often by recrystallization from ethanol.[6]

  • Deoxygenation: The cyano-N-oxide is treated with a deoxygenating agent such as phosphorus trichloride. The resulting 2-cyano-3,6-dichloropyridine is then isolated.[6]

  • Hydrolysis: The 2-cyano-3,6-dichloropyridine is hydrolyzed using a base like sodium hydroxide in an alcoholic solvent. Acidification of the reaction mixture then precipitates the final product, 3,6-dichloro-2-pyridinecarboxylic acid.[6]

An alternative, high-yield method involves the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid.[7]

Experimental Workflow: Electrochemical Synthesis

G A 3,4,5,6-Tetrachloropicolinic Acid B Electrochemical Reduction (Ag cathode, NaOH solution) A->B C 3,6-Dichloro-2-pyridinecarboxylic acid B->C G cluster_cell Plant Cell DCA 3,6-Dichloro-2- pyridinecarboxylic acid Receptor Auxin Receptor (e.g., TIR1) DCA->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Promotes binding to Ub Ubiquitin AuxIAA->Ub Ubiquitination ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Proteasome 26S Proteasome Ub->Proteasome Degradation ARG Auxin-Responsive Genes ARF->ARG Activates Transcription Growth Uncontrolled Growth & Plant Death ARG->Growth

References

Historical development and discovery of Clopyralid as a herbicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Development and Discovery of Clopyralid as a Herbicide

Introduction

This compound, chemically known as 3,6-dichloro-2-pyridinecarboxylic acid, is a selective, post-emergence herbicide that has been instrumental in the management of broadleaf weeds.[1][2] As a member of the picolinic acid family of herbicides, it functions as a synthetic auxin, effectively controlling problematic weeds such as thistles and clovers in a variety of settings, including cereal crops, pastures, and turf.[1][2][3] Developed by Dow AgroSciences (now part of Corteva Agriscience), its journey from discovery to a widely used agricultural tool reflects significant advancements in herbicide science.[3] This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and key experimental evaluations of this compound for researchers and professionals in the field.

Historical Development

The development of picolinic acid herbicides began in the 1960s with the commercialization of Picloram by Dow Chemical.[4] This foundational work paved the way for the discovery of this compound in the same era.[5] While discovered in the early 1960s, this compound was not commercially launched until 1975, offering a different spectrum of weed control and enhanced selectivity compared to its predecessor.[4][5] It was first registered for use in the United States in 1987.[6][7]

Timeline of Key Milestones
YearMilestone
Early 1960sDiscovery of this compound by Dow Chemical research scientists.[5]
1975Commercial launch of this compound as a herbicide.[5]
Late 1970sFurther development and initial registrations of this compound-based products.[8]
1987First registered for use in the United States by the EPA.[6][7]
2002Voluntary de-registration by Dow AgroSciences for use on domestic lawns in the US due to compost contamination issues.[2]

Chemical Synthesis of this compound (3,6-Dichloropicolinic Acid)

The synthesis of this compound has been approached through various chemical routes. Commercial production often starts with chlorinated pyridine derivatives.[8] One common laboratory and potential industrial synthesis involves the reaction of 3,5,6-trichloro-4-hydrazinopicolinic acid with a basic reagent, followed by acidification.[9] Other methods include the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine and electrochemical synthesis from 3,4,5,6-tetrachloropicolinic acid.[5][9][10]

Detailed Experimental Protocol: Synthesis from 3,5,6-Trichloro-4-hydrazinopicolinic Acid

This protocol is adapted from documented laboratory synthesis procedures.[9]

Materials:

  • 3,5,6-trichloro-4-hydrazinopicolinic acid

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Methylene chloride (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Water

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction flask, add 30 grams (0.11 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid and 400 milliliters of water.

  • Add a solution of 4.5 grams (0.11 mole) of sodium hydroxide in 25 milliliters of water to the flask.

  • Heat the mixture to reflux.

  • While maintaining reflux, add an additional 4.5 grams of sodium hydroxide dissolved in 25 milliliters of water dropwise over 50 minutes.

  • Continue heating under reflux for an additional 45 minutes.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with 35 milliliters of concentrated hydrochloric acid.

  • Extract the aqueous layer with three portions of 100 milliliters of methylene chloride.[9]

  • Combine the organic extracts and dry over magnesium sulfate.

  • Evaporate the solvent using a rotary evaporator to yield 3,6-dichloropicolinic acid.

Mechanism of Action: A Synthetic Auxin Herbicide

This compound is classified as a Group 4 herbicide (HRAC Group O), which acts as a synthetic auxin or an "auxin mimic".[3][11] It mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[12]

Signaling Pathway

This compound is absorbed through the leaves and roots of the plant and is translocated to the growing points.[6][11] At these meristematic tissues, it binds to auxin receptors, leading to a cascade of events that disrupt normal plant growth. This results in uncontrolled and disorganized cell division and elongation, ultimately causing the destruction of vascular tissue and plant death.[11][12] The plant essentially grows itself to death.[11] Symptoms are typically visible within a few days to weeks after application.[3]

Physicochemical and Herbicidal Properties

The efficacy and environmental fate of this compound are determined by its chemical and physical properties.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₆H₃Cl₂NO₂[2]
Molecular Weight 192.00 g/mol [13]
Appearance Cream to white colored crystals[8]
Water Solubility 1,000 ppm[12]
Average Soil Half-life 40 days (can range up to one year)[12]
Primary Degradation Microbial metabolism in soil and sediments[12]
Table 2: Herbicidal Spectrum and Application Rates of this compound
Target WeedsTypical Application Rate (g ae/ha)Crop/Use SiteReference(s)
Thistles (Cirsium spp.), Knapweeds (Centaurea spp.), Clover (Trifolium spp.), Dandelions (Taraxacum officinale)105 - 500Cereals (Wheat, Barley, Oats), Corn, Pastures, Rangeland, Turf, Rights-of-way[5][6][11]
Canada Thistle (Cirsium arvense)140 - 280Rangeland and pastures[14]
Cocklebur (Xanthium italicum)300 - 500 mL/ha (of a 300 g/L formulation)Maize[15]

Key Experimental Protocols

Protocol for Assessing Post-Emergence Herbicidal Efficacy in Field Trials

This generalized protocol is based on common practices for evaluating herbicide performance.

Objective: To determine the efficacy of different rates of this compound on target broadleaf weeds in a specific crop.

Experimental Design:

  • Randomized complete block design with 4-5 replications.

  • Plot size: e.g., 3m x 10m.

Treatments:

  • Untreated control.

  • This compound at a low rate (e.g., 140 g ae/ha).

  • This compound at a medium rate (e.g., 280 g ae/ha).

  • This compound at a high rate (e.g., 560 g ae/ha).[16]

  • Standard commercial herbicide for comparison.

Procedure:

  • Establish plots in an area with a natural and uniform infestation of the target weed species.

  • Apply herbicides at the post-emergence stage of the weeds (e.g., when weeds are actively growing and at a specific growth stage).

  • Use a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.

  • Assess weed control visually at set intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death of weeds).

  • Assess crop injury at the same intervals using a 0-100% scale (0 = no injury, 100 = crop death).

  • At the end of the season, harvest the crop from a designated area within each plot to determine yield.

  • Statistically analyze the data (e.g., using ANOVA) to determine significant differences between treatments.

Protocol for Determining this compound Persistence During Composting

This protocol is adapted from a study on the dynamics of this compound during composting.[17]

Objective: To quantify the degradation of this compound in compost over time.

Materials:

  • Composting vessels (e.g., small composting experiment units).

  • Manure and straw (or other organic materials).

  • This compound solution of known concentration.

  • Analytical equipment for this compound quantification (e.g., HPLC or GC-MS).

Procedure:

  • Prepare a compost mixture by combining known amounts of organic materials (e.g., 9 kg of dairy cow manure and 3 kg of straw).[17]

  • Divide the mixture into treatment groups.

  • Spike the compost for each treatment group with a this compound solution to achieve desired initial concentrations (e.g., 0 mg/kg, 6.7 mg/kg, and 20 mg/kg).[17]

  • Adjust the moisture content of each mixture to an optimal level for composting (e.g., 55-60%).[17]

  • Place each mixture into a composting vessel and maintain appropriate aeration and temperature.

  • Collect samples from each vessel at regular intervals (e.g., day 0, 7, 14, 28, 42, 57, and 77).[17]

  • Extract this compound from the compost samples using an appropriate solvent.

  • Analyze the extracts to determine the concentration of this compound at each time point.

  • Calculate the half-life of this compound in the compost under the specific experimental conditions.

Visualized Workflows and Pathways

A 3,5,6-Trichloro-4-hydrazinopicolinic acid B NaOH, H₂O, Reflux A->B Reaction C Intermediate Salt B->C D HCl (Acidification) C->D Workup E 3,6-Dichloropicolinic Acid (this compound) D->E This compound This compound (Synthetic Auxin) Absorption Absorption by roots and leaves This compound->Absorption Translocation Translocation to growing points Absorption->Translocation Receptor Binds to Auxin Receptor (e.g., AFB5) Translocation->Receptor Complex Forms SCFTIR1/AFB - Aux/IAA Complex Receptor->Complex Ubiquitination Ubiquitination of Aux/IAA repressors Complex->Ubiquitination Degradation 26S Proteasome Degradation Ubiquitination->Degradation GeneExpression Expression of Auxin-Responsive Genes Degradation->GeneExpression De-repression Growth Uncontrolled Cell Division & Elongation GeneExpression->Growth Death Vascular Tissue Disruption & Plant Death Growth->Death start Start: Identify Target Weed & Crop design Experimental Design (Randomized Complete Block) start->design plots Plot Establishment design->plots application Herbicide Application (Post-emergence) plots->application assessment Data Collection (Weed Control, Crop Injury) application->assessment yield Yield Measurement assessment->yield analysis Statistical Analysis (ANOVA) yield->analysis end End: Determine Efficacy analysis->end

References

Metabolic fate of Clopyralid in various soil types and microbial communities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biodegradation of the Herbicide Clopyralid Across Diverse Soil Environments and Microbial Communities

This compound, a selective post-emergence herbicide, is widely utilized for the control of broadleaf weeds in various agricultural and non-crop settings. Its environmental persistence and mobility are of significant interest to researchers and environmental scientists. The primary determinant of its fate in the terrestrial environment is microbial metabolism. This technical guide provides a comprehensive overview of the metabolic fate of this compound in different soil types, the microbial communities involved in its degradation, and the experimental methodologies used to study these processes.

Introduction to this compound and its Environmental Significance

This compound (3,6-dichloro-2-pyridinecarboxylic acid) is a member of the picolinic acid family of herbicides. It functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid, which leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. Due to its high water solubility and low adsorption to soil particles, this compound has the potential to be mobile in the soil profile, particularly in sandy soils, which raises concerns about its potential to leach into groundwater.[1][2] However, its persistence is primarily dictated by the rate of its biodegradation by soil microorganisms.[1] this compound is resistant to degradation by sunlight (photodegradation) and chemical hydrolysis.[1]

The Microbial Degradation of this compound

The principal mechanism for the dissipation of this compound from soil and water is microbial degradation.[1] This process is influenced by a variety of environmental factors, including soil type, temperature, moisture content, and the composition of the native microbial communities.

The Metabolic Pathway: Mineralization to Carbon Dioxide

Current research indicates that soil microorganisms completely mineralize this compound, meaning they break it down into its basic inorganic components. The primary end product of this metabolic process is carbon dioxide (CO₂).[1] A key characteristic of this compound's biodegradation is the general lack of accumulation of intermediate metabolites in the soil.[1]

While the complete, step-by-step enzymatic pathway for this compound in soil microorganisms has not been fully elucidated in publicly available literature, insights from photocatalytic degradation studies suggest potential initial transformation steps. These chemical degradation studies have identified intermediates formed through processes such as dechlorination (removal of chlorine atoms), decarboxylation (removal of the carboxylic acid group), and transformation of the pyridine ring.[3][4] It is plausible that microbial degradation follows a similar initial pattern, employing specific enzymes to carry out these transformations.

Factors Influencing Degradation Rates

The rate at which this compound is degraded can vary significantly depending on soil properties and environmental conditions. Generally, conditions that are favorable for microbial growth and activity will accelerate the degradation of this compound. These factors include:

  • Soil Moisture and Temperature: Higher soil moisture and warmer temperatures generally lead to faster degradation rates.[1]

  • Organic Matter Content: The degradation of this compound is typically faster in soils with a high organic carbon content.[5] Conversely, as organic matter decreases, the likelihood of this compound leaching increases.[5]

  • Soil Type: Soil texture plays a role in this compound's persistence. For instance, its half-life can differ between clay, clay loam, and sandy loam soils.[2]

Quantitative Data on this compound Degradation

The persistence of this compound in soil is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound can range from as short as a week to over a year, depending on the conditions.[1]

Soil Type/ConditionHalf-life (DT₅₀) in daysReference(s)
General Range10 - 47[5]
Typical Average40[1]
Alaskan Soils (initial phase)9.1 - 23.0[6]
Clay Loam13[2]
Clay38[2]
Sandy Loam36[2]
Soil with high Cu and Zn25 - 27
Soil with low Cu and Zn21

Table 1: Reported Half-lives of this compound in Various Soil Types and Conditions.

Microbial Communities Involved in this compound Biodegradation

While the overall soil microbial community contributes to the degradation of this compound, specific groups of bacteria are thought to be key players. Research on the biodegradation of other chlorinated aromatic compounds suggests that bacteria from the phyla Proteobacteria and Actinobacteria are likely involved.

Genera such as Pseudomonas and Rhodococcus are well-known for their versatile metabolic capabilities, including the degradation of a wide array of organic pollutants and chlorinated compounds.[7][8][9] Although direct evidence specifically linking these genera to the complete mineralization of this compound is still an area of active research, their known enzymatic machinery makes them strong candidates.

The application of this compound can have a transient impact on the broader soil microbial community. Studies have shown a temporary decrease in soil enzyme activity, such as dehydrogenase activity, following the application of this compound.[10][11] However, these effects are often short-lived, with microbial populations demonstrating the ability to recover and adapt.[11]

Experimental Protocols for Studying this compound's Metabolic Fate

The study of this compound's degradation in soil involves a combination of laboratory and field experiments. Below are detailed methodologies for key experiments.

Soil Microcosm Incubation Study

This laboratory-based method allows for the study of this compound degradation under controlled conditions.

Objective: To determine the rate of this compound degradation in a specific soil type and to differentiate between biotic and abiotic degradation.

Materials:

  • Freshly collected soil, sieved to <2mm.

  • Analytical grade this compound.

  • Sterile deionized water.

  • Incubation vessels (e.g., glass jars with loose-fitting lids).

  • Autoclave or gamma irradiation source for soil sterilization.

  • Incubator.

  • Analytical instrumentation (LC-MS/MS or HPLC-UV).

Procedure:

  • Soil Preparation: A portion of the collected soil is sterilized to serve as an abiotic control. This is typically done by autoclaving at 121°C for 60 minutes on two consecutive days or by gamma irradiation.

  • Spiking: Both the sterile and non-sterile soil samples are spiked with a known concentration of this compound dissolved in a small amount of solvent (e.g., acetone), which is then allowed to evaporate.

  • Moisture Adjustment: The moisture content of the soil is adjusted to a specific level, typically 50-60% of the water-holding capacity, using sterile deionized water.

  • Incubation: The microcosms are incubated in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling: Sub-samples are collected from each microcosm at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Extraction and Analysis: this compound is extracted from the soil samples and the concentration is quantified using an appropriate analytical method.

Analytical Method: Extraction and Quantification by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in soil or compost samples.

Procedure:

  • Extraction: A known weight of the soil sample (e.g., 10 g) is placed in a centrifuge tube. An extraction solvent, such as methanol containing 0.1N NaOH, is added.[12] The mixture is shaken vigorously and then allowed to sit overnight to ensure complete extraction.[12]

  • Centrifugation and Filtration: The sample is centrifuged to separate the soil particles from the extract. The supernatant is then filtered.

  • Solid-Phase Extraction (SPE) Cleanup: The extract is acidified with hydrochloric acid (HCl) and passed through a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB).[12][13] The cartridge is washed to remove interfering substances, and then the this compound is eluted with a suitable solvent like dichloromethane (DCM) or methanol.[12][13]

  • Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution compatible with the LC-MS/MS system, for example, a mixture of acetonitrile and 0.1% formic acid.[13]

  • LC-MS/MS Analysis: The final extract is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in negative-ion electrospray ionization mode.[13] Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language can effectively illustrate the workflows of experiments and the logical relationships in the metabolic fate of this compound.

Clopyralid_Degradation_Workflow cluster_soil_prep Soil Preparation cluster_incubation Microcosm Incubation cluster_analysis Analysis cluster_results Data Interpretation soil_collection Collect and Sieve Soil sterilization Sterilize Portion (Control) soil_collection->sterilization non_sterile Non-Sterile Portion (Biotic) soil_collection->non_sterile spiking Spike Soil with this compound sterilization->spiking non_sterile->spiking moisture Adjust Moisture spiking->moisture incubation Incubate at Constant Temperature moisture->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup SPE Cleanup extraction->cleanup analysis LC-MS/MS Quantification cleanup->analysis kinetics Determine Degradation Kinetics analysis->kinetics half_life Calculate Half-life (DT50) kinetics->half_life comparison Compare Biotic vs. Abiotic kinetics->comparison

Caption: Experimental workflow for a soil microcosm study of this compound degradation.

Clopyralid_Metabolic_Fate cluster_processes Primary Dissipation Pathway cluster_influences Influencing Factors cluster_outcomes Metabolic Products This compound This compound in Soil microbial_degradation Microbial Degradation This compound->microbial_degradation co2 Mineralization to CO2 microbial_degradation->co2 no_metabolites No Significant Metabolite Accumulation microbial_degradation->no_metabolites soil_type Soil Type soil_type->microbial_degradation moisture Moisture moisture->microbial_degradation temperature Temperature temperature->microbial_degradation organic_matter Organic Matter organic_matter->microbial_degradation microbial_community Microbial Community microbial_community->microbial_degradation

Caption: Logical relationships in the metabolic fate of this compound in soil.

Conclusion

The metabolic fate of this compound in soil is a complex process predominantly driven by microbial activity. While the overarching pathway leads to complete mineralization, the rate of this degradation is highly dependent on a range of soil and environmental factors. A thorough understanding of these processes is crucial for predicting the environmental behavior of this compound and for developing strategies to mitigate any potential environmental risks. Future research should focus on the definitive identification of the specific microbial species and enzymatic pathways responsible for the breakdown of this widely used herbicide. This will not only enhance our fundamental understanding of microbial metabolism but also open avenues for potential bioremediation strategies for this compound-contaminated sites.

References

An In-depth Technical Guide to the Environmental Degradation and Transport Processes of Clopyralid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clopyralid, a selective, systemic herbicide of the pyridine carboxylic acid family, is widely utilized for the control of broadleaf weeds. Its environmental persistence and mobility are of significant interest to ensure its safe and effective use. This technical guide provides a comprehensive overview of the degradation and transport processes of this compound in the environment. The primary mode of degradation is microbial metabolism in soil, with the herbicide being notably resistant to photodegradation and hydrolysis. Due to its high water solubility and low adsorption to soil particles, this compound exhibits a high potential for leaching, although field studies have shown that its actual mobility can be influenced by various environmental factors. This document summarizes key quantitative data, details experimental protocols for assessing its environmental fate, and provides visual representations of its degradation pathways and the factors influencing its behavior in the ecosystem.

Chemical and Physical Properties of this compound

Understanding the fundamental chemical and physical properties of this compound is crucial for predicting its environmental behavior.

PropertyValueReference
Chemical FormulaC6H3Cl2NO2[1]
Molecular Weight192.0 g/mol N/A
Water Solubility1,000 - 9,000 mg/L (at 25°C)[1]
Vapor Pressure1.7 mPa (at 25°C)N/A
pKa2.0 - 2.3N/A
Log Kow1.81 (pH 5), 2.63 (pH 7), 2.55 (pH 9)N/A

Environmental Degradation of this compound

The persistence of this compound in the environment is primarily dictated by microbial activity in the soil.

Microbial Degradation

Microbial degradation is the principal mechanism for the breakdown of this compound in soil and aquatic sediments.[1] The rate of this process is significantly influenced by soil moisture, temperature, and organic matter content, with optimal conditions being warm, moist soils.[1] No significant accumulation of harmful metabolites from microbial degradation has been reported.[1]

Photodegradation

This compound is highly resistant to degradation by sunlight.[1] While some laboratory studies have shown potential for photocatalytic degradation in the presence of catalysts like TiO2, this is not a significant degradation pathway under normal environmental conditions.

Hydrolysis

This compound is stable to hydrolysis, showing no significant degradation in water under typical environmental pH ranges.[1]

Degradation Data Summary

The following table summarizes the degradation half-life of this compound in soil from various studies.

Soil TypeHalf-life (DT50) in DaysConditionsReference
Various14 - 56 (Typical: 40)Field studiesN/A
Subtropical soil13.39Field conditions[2]
Alaskan soils9.1 - 23.0Field conditions (initial rapid phase)[3]
Loam12 (surface), 18 (subsurface)Field study in canola field[4]
Sandy Loam13 (surface), 26 (subsurface)Field study in canola field[4]
Various10 - 47Dependent on soil temperature and composition[5]
Various12 - 90General estimate from various sources[6]
Clay soilsUndetectable after 4 monthsField study in SwedenN/A

Transport Processes of this compound

The high water solubility and low soil adsorption of this compound contribute to its potential for movement within the environment.

Leaching

This compound has a high potential for leaching through the soil profile, which could lead to groundwater contamination.[1][5] However, the extent of leaching is highly dependent on soil type, rainfall, and microbial activity.[5] In some field studies, leaching has been observed to be less than predicted by its chemical properties.

Runoff

Surface runoff can also contribute to the transport of this compound to non-target areas and surface water bodies. The amount of runoff is influenced by factors such as rainfall intensity, soil type, and application practices.

Volatilization

This compound has a low vapor pressure, indicating that volatilization is not a significant transport pathway under normal field conditions.[1]

Transport Data Summary

The following tables summarize key transport parameters and findings for this compound.

Sorption and Mobility Parameters

ParameterValueSoil Type/ConditionsReference
Koc6 - 60 mL/gVariousN/A
Kd0.083 - 0.364Six different soil types[7]

Leaching and Runoff Data

Study TypeFindingConditionsReference
LeachingDetected at depths up to 180 cm20 days after application[1]
LeachingMaximum penetration depth of 34 cm56 days after spraying in canola fields[4]
Runoff0.01% of applied amount lostFollowing a significant rainfall event[1]
RunoffMaximum of 0.02% of applied amount lostFrom clay soils in Sweden[1]

Experimental Protocols

This section provides an overview of standardized protocols for key environmental fate studies of this compound.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Test System: Soil samples (typically sandy loam, silty loam, loam, or loamy sand) are treated with the test substance.[8] The study is conducted in the dark in biometer flasks or a flow-through system under controlled temperature and moisture.[8][9]

  • Application: The test substance, often 14C-labeled for mineralization studies, is applied to the soil at a concentration equivalent to the maximum recommended field application rate.[8]

  • Incubation: The treated soil is incubated for up to 120 days.[8][9]

  • Sampling and Analysis: At specified intervals, soil samples are extracted with appropriate solvents.[8][9] The extracts are analyzed for the parent compound and its transformation products using techniques like HPLC or LC-MS/MS.[10] Evolved 14CO2 is trapped to quantify mineralization.[8] Volatile organic compounds are collected using appropriate traps.[8]

  • Data Analysis: The rate of degradation (DT50 and DT90) and the formation and decline of transformation products are calculated.[9] A mass balance is established to account for the distribution of the applied radioactivity.[8]

Leaching in Soil Columns (EPA OPPTS 835.1240 / OECD 312)

Objective: To assess the mobility and leaching potential of this compound and its degradation products in soil.

Methodology:

  • Test System: Soil columns (typically at least 30 cm long and 4 cm in diameter) are packed with sieved soil or undisturbed soil cores are used.[11]

  • Application: The test substance (parent compound for a leaching study or aged residues from a degradation study) is applied to the top of the soil column.[11] The amount applied should be sufficient for detection in the leachate and soil segments.[11]

  • Leaching: The columns are leached with a defined amount of artificial rainwater (e.g., 0.01 M CaCl2 solution) over a specific period (e.g., 48 hours).[11]

  • Sample Collection: The leachate is collected in fractions. After the leaching period, the soil column is sectioned into segments (e.g., every 5 cm).

  • Analysis: The concentration of the test substance and its transformation products in the leachate fractions and soil segments is determined using appropriate analytical methods (e.g., HPLC-UV, LC-MS/MS).

  • Data Analysis: A mobility profile is generated, showing the distribution of the substance throughout the soil column and in the leachate.

Analytical Method for this compound in Soil and Water by HPLC-UV

Objective: To quantify the concentration of this compound in soil and water samples.

Methodology:

  • Sample Preparation (Soil):

    • A known weight of soil (e.g., 50 g) is extracted with a suitable solvent mixture (e.g., methanol/water with a basic modifier).

    • The mixture is shaken or sonicated and then centrifuged or filtered.

    • The supernatant is collected and may be subjected to a clean-up step using Solid Phase Extraction (SPE) to remove interfering substances.[2]

  • Sample Preparation (Water):

    • Water samples may be filtered to remove suspended solids.

    • Depending on the expected concentration, a pre-concentration step using SPE may be necessary.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column.[12][13]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous solution (e.g., 0.02% acetic acid in water) and an organic solvent (e.g., methanol:acetonitrile 9:1 v/v).[12][14]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 20 µL.

    • Detection: UV detector set at a wavelength of 229 nm.[12][13]

  • Quantification:

    • A calibration curve is prepared using standard solutions of this compound of known concentrations.

    • The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.[12]

Visualizations

The following diagrams illustrate key aspects of this compound's environmental fate.

Clopyralid_Degradation_Pathway cluster_microbial Microbial Degradation (Primary Pathway) cluster_photo Photodegradation (Minor Pathway) cluster_no_degradation Resistance to Degradation This compound This compound (3,6-dichloro-2-pyridinecarboxylic acid) Microbial_Intermediates Decarboxylation & Dechlorination Intermediates This compound->Microbial_Intermediates Soil Microorganisms Photo_Intermediates Dechlorinated and Hydroxylated Intermediates This compound->Photo_Intermediates Sunlight (UV) (very slow) Hydrolysis_Stable Stable to Hydrolysis CO2 CO2 Microbial_Intermediates->CO2 Mineralization Biomass Incorporation into Soil Biomass Microbial_Intermediates->Biomass Further_Degradation Further Degradation Products Photo_Intermediates->Further_Degradation

Caption: Degradation pathways of this compound in the environment.

Clopyralid_Environmental_Fate_Workflow cluster_transport Transport Processes cluster_degradation Degradation Processes start This compound Application to Soil/Crops properties Chemical Properties: - High Water Solubility - Low Koc - Low Vapor Pressure - pKa ~2.3 start->properties leaching Leaching start->leaching runoff Runoff start->runoff volatilization Volatilization (Minimal) start->volatilization microbial Microbial Degradation (Primary) start->microbial photodegradation Photodegradation (Minor) start->photodegradation hydrolysis Hydrolysis (Negligible) start->hydrolysis outcome Environmental Fate: - Potential for Groundwater Contamination - Persistence in Soil (variable) - Low Air Contamination Risk leaching->outcome runoff->outcome microbial->outcome factors Influencing Factors: - Soil Type (OM, Texture) - Climate (Rainfall, Temp) - Microbial Population factors->leaching factors->runoff factors->microbial

Caption: Factors influencing the environmental fate of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis and Reporting start Define Study Objective (e.g., Degradation Rate, Mobility) select_protocol Select Standard Protocol (e.g., OECD 307, EPA 835.1240) start->select_protocol prepare_materials Prepare Materials: - Radiolabeled/Non-labeled this compound - Characterized Soil - Glassware and Equipment select_protocol->prepare_materials setup_experiment Set up Experimental System (e.g., Microcosms, Soil Columns) prepare_materials->setup_experiment apply_herbicide Apply this compound to Test System setup_experiment->apply_herbicide incubate_leach Incubate or Leach under Controlled Conditions apply_herbicide->incubate_leach collect_samples Collect Samples at Pre-defined Intervals incubate_leach->collect_samples extract_analyze Extract and Analyze Samples (e.g., HPLC-UV, LC-MS/MS) collect_samples->extract_analyze calculate_results Calculate Kinetic Parameters (DT50, Koc) and Mass Balance extract_analyze->calculate_results report Prepare Final Study Report calculate_results->report

Caption: General workflow for an environmental fate study of this compound.

References

Molecular Interaction of Clopyralid with Auxin Receptors in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Clopyralid, a synthetic auxin herbicide of the pyridine carboxylic acid class, exerts its phytotoxic effects by mimicking the natural plant hormone indole-3-acetic acid (IAA). This guide provides a detailed technical overview of the molecular interactions between this compound and the TIR1/AFB family of auxin co-receptors. It outlines the current understanding of the binding affinity, receptor selectivity, and the subsequent signaling cascade that leads to herbicidal action. Detailed experimental protocols for studying these interactions are provided, alongside a quantitative summary of binding data for related compounds. This document is intended for researchers, scientists, and professionals in the fields of plant science, weed management, and herbicide development.

Introduction

Synthetic auxin herbicides have been a cornerstone of chemical weed control for over seven decades.[1] They function by overwhelming the plant's natural auxin signaling pathways, leading to uncontrolled and disorganized growth, and ultimately, plant death.[2][3] this compound is a selective post-emergence herbicide effective against many annual and perennial broadleaf weeds, particularly those in the Asteraceae, Fabaceae, and Solanaceae families.[2] Its molecular mode of action begins with its perception by the Transport Inhibitor Response 1 (TIR1)/Auxin Signaling F-box (AFB) family of proteins, which function as auxin receptors.[1][4] Understanding the specific molecular interactions between this compound and these receptors is crucial for optimizing its use, managing herbicide resistance, and discovering novel herbicidal compounds.

The Core Signaling Pathway

The established model of auxin signaling provides the framework for understanding this compound's mechanism of action. The key components of this pathway are the TIR1/AFB receptor proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.

At low auxin concentrations, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When this compound (or endogenous auxin) is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[5][6] This ternary complex formation (TIR1/AFB-clopyralid-Aux/IAA) is recognized by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[4] The SCF complex then polyubiquitinates the Aux/IAA protein, targeting it for degradation by the 26S proteasome.[7] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to regulate the expression of auxin-responsive genes that control cell division, elongation, and differentiation.[1] The overexpression of these genes due to the persistent presence of a synthetic auxin like this compound leads to the characteristic symptoms of herbicide damage, including epinasty, stem curling, and ultimately, plant death.[8][9]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin/Clopyralid cluster_high_auxin High Auxin/Clopyralid Aux_IAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor Aux_IAA_low->ARF_low Gene_repressed Auxin-Responsive Gene ARF_low->Gene_repressed Repression This compound This compound TIR1_AFB TIR1/AFB Receptor This compound->TIR1_AFB SCF_Complex SCF E3 Ligase This compound->SCF_Complex Forms Ternary Complex TIR1_AFB->SCF_Complex component of TIR1_AFB->SCF_Complex Forms Ternary Complex Aux_IAA_high Aux/IAA Repressor SCF_Complex->Aux_IAA_high Ubiquitination Aux_IAA_high->SCF_Complex Forms Ternary Complex Proteasome 26S Proteasome Aux_IAA_high->Proteasome Degradation Ubiquitin Ubiquitin Ubiquitin->SCF_Complex ARF_high ARF Transcription Factor Gene_expressed Auxin-Responsive Gene ARF_high->Gene_expressed Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_expressed->Uncontrolled_Growth

Figure 1: this compound's Mode of Action via the Auxin Signaling Pathway.

Molecular Interaction with TIR1/AFB Receptors

The TIR1/AFB family of auxin receptors in Arabidopsis thaliana consists of six members (TIR1 and AFB1-5).[10][11] There is evidence for functional redundancy as well as specialization among these receptors, with some showing preferential binding to certain classes of auxins.[1]

Binding Affinity and Selectivity

Quantitative structure-activity relationship (qSAR) assays have been conducted to determine the binding efficacy of various auxin herbicides to different TIR1/AFB receptors.[1] While specific kinetic data for this compound is not extensively published, studies on the broader class of pyridine-carboxylate herbicides, which includes this compound, picloram, and aminopyralid, show that they generally exhibit relatively low binding to TIR1/AFB receptors compared to the natural auxin IAA.[1] However, picloram and aminopyralid have demonstrated significantly higher binding to AtAFB5 than to AtTIR1 and AtAFB2.[1] This suggests a degree of selectivity within the pyridine-carboxylate class for the AFB5 receptor clade.

Quantitative Data

The following table summarizes the binding affinities (Kd) and kinetic parameters for representative auxin herbicides with different Arabidopsis TIR1/AFB receptors, as determined by Surface Plasmon Resonance (SPR). While data for this compound is not explicitly provided in this dataset, the values for picloram, another pyridine-carboxylate herbicide, offer a point of comparison.

Table 1: Binding Kinetics of Auxin Herbicides to Arabidopsis TIR1/AFB Receptors

CompoundReceptorka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
IAA AtTIR11.1 x 10⁵3.3 x 10⁻³30
AtAFB21.2 x 10⁵1.1 x 10⁻²92
AtAFB52.5 x 10⁵1.9 x 10⁻²76
2,4-D AtTIR12.1 x 10⁴5.8 x 10⁻³276
AtAFB22.4 x 10⁴1.5 x 10⁻²625
AtAFB54.1 x 10⁴2.5 x 10⁻²610
Picloram AtTIR11.2 x 10⁴4.1 x 10⁻³342
AtAFB21.5 x 10⁴1.3 x 10⁻²867
AtAFB51.8 x 10⁵1.5 x 10⁻²83
Halauxifen AtTIR14.3 x 10³7.9 x 10⁻³1837
AtAFB22.9 x 10³1.9 x 10⁻²6552
AtAFB55.6 x 10⁵1.2 x 10⁻²21
Fluroxypyr AtTIR11.3 x 10⁵4.8 x 10⁻³37
AtAFB21.4 x 10⁵1.2 x 10⁻²86
AtAFB52.8 x 10⁵1.8 x 10⁻²64

Data adapted from "The differential binding and biological efficacy of auxin herbicides," Pest Management Science, 2022.[1]

Experimental Protocols

A variety of in vitro and in vivo techniques are employed to characterize the interaction of synthetic auxins like this compound with their receptor targets.

Heterologous Expression and Purification of TIR1/AFB Proteins

To obtain sufficient quantities of receptor proteins for in vitro assays, heterologous expression systems are commonly used.[12][13][14]

Methodology:

  • Gene Cloning: The coding sequences for Arabidopsis TIR1, AFB2, and AFB5 are cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

  • Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9 cells) are a common system for expressing plant F-box proteins.[1]

  • Protein Purification:

    • Harvest infected cells and lyse them to release the cellular contents.

    • Clarify the lysate by centrifugation.

    • Perform affinity chromatography using a resin that specifically binds the affinity tag (e.g., Ni-NTA agarose for His-tagged proteins).

    • Wash the resin to remove non-specifically bound proteins.

    • Elute the purified TIR1/AFB protein.

    • Assess protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford assay).

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics between a ligand (e.g., TIR1/AFB) and an analyte (e.g., Aux/IAA degron peptide in the presence of an auxin).[1][2]

Methodology:

  • Chip Preparation: Immobilize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated SPR sensor chip.[1]

  • Binding Assay:

    • Flow a solution containing the purified TIR1/AFB protein and this compound (or other auxin) over the sensor chip surface.

    • The formation of the ternary co-receptor complex (TIR1/AFB-clopyralid-Aux/IAA) on the chip surface results in a change in the refractive index, which is detected as a response in the sensorgram.

    • Monitor the association phase (complex formation) and dissociation phase (complex breakdown) in real-time.

  • Data Analysis:

    • Fit the sensorgram data to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_preparation Preparation cluster_spr_assay SPR Assay cluster_analysis Data Analysis Purify_TIR1 Purify TIR1/AFB Protein Inject_Sample Inject TIR1/AFB + this compound over Chip Surface Purify_TIR1->Inject_Sample Synthesize_Peptide Synthesize Biotinylated Aux/IAA Degron Peptide Immobilize_Peptide Immobilize Peptide on Streptavidin Chip Synthesize_Peptide->Immobilize_Peptide Prepare_this compound Prepare this compound Solution Prepare_this compound->Inject_Sample Immobilize_Peptide->Inject_Sample Detect_Binding Real-time Detection of Complex Formation Inject_Sample->Detect_Binding Sensorgram Generate Sensorgram Detect_Binding->Sensorgram Kinetic_Fitting Fit Sensorgram to Kinetic Models Sensorgram->Kinetic_Fitting Determine_Constants Determine ka, kd, and KD Kinetic_Fitting->Determine_Constants

Figure 2: Experimental Workflow for SPR-based Binding Assay.
In Vivo Aux/IAA Degradation Assay

This assay monitors the degradation of Aux/IAA proteins in living plant cells in response to auxin treatment.[7][15][16][17]

Methodology:

  • Plant Material: Utilize transgenic Arabidopsis thaliana lines expressing an Aux/IAA protein fused to a reporter protein (e.g., Luciferase or VENUS) under the control of an inducible promoter.

  • Seedling Growth: Grow seedlings on a suitable medium (e.g., MS agar plates).

  • Induction of Reporter Expression: Induce the expression of the Aux/IAA-reporter fusion protein.

  • This compound Treatment: Treat the seedlings with a solution of this compound or a mock control.

  • Monitoring Degradation: Quantify the reporter signal (e.g., luminescence or fluorescence) over time using a luminometer or fluorescence microscope. A decrease in the signal indicates degradation of the fusion protein.

  • Data Analysis: Plot the normalized reporter signal over time to determine the degradation kinetics and half-life of the Aux/IAA protein in the presence of this compound.

RNA-Sequencing for Gene Expression Analysis

RNA-seq can be used to identify global changes in gene expression in response to this compound treatment, providing insights into the downstream effects of receptor interaction.[3][18][19][20]

Methodology:

  • Plant Treatment: Treat plants with this compound at a specific concentration and for a defined duration. Include a mock-treated control group.

  • RNA Extraction: Harvest plant tissue (e.g., shoots or roots) and extract total RNA.

  • Library Preparation: Construct cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the cDNA libraries using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control and read mapping to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between this compound-treated and control samples.

    • Perform functional annotation and pathway analysis of the DEGs to understand the biological processes affected by this compound.

Conclusion

The molecular interaction of this compound with the TIR1/AFB family of auxin receptors is the critical first step in its herbicidal mode of action. While this compound is part of the pyridine-carboxylate class that generally shows lower binding affinity compared to natural auxins, there is evidence for selective interaction with certain receptor clades, such as AFB5. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the specific binding kinetics of this compound and the downstream consequences of receptor activation. A deeper understanding of these molecular interactions will be instrumental in developing more effective and selective herbicides and in managing the evolution of herbicide resistance in weed populations.

References

Toxicological Profile of Clopyralid on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clopyralid is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] Its mode of action involves mimicking the plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[1][2][3][4] While effective in managing target weed species, the potential impact of this compound on non-target terrestrial and aquatic organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound on these non-target organisms, presenting quantitative data, detailing experimental methodologies, and visualizing key processes. This document is intended for researchers, scientists, and professionals involved in drug development and environmental toxicology.

Terrestrial Organisms: Toxicological Profile

This compound generally exhibits low acute toxicity to terrestrial animals, including mammals, birds, and insects. Chronic exposure studies have also indicated a relatively low risk to these organisms.

Mammals

This compound is classified as practically non-toxic to mammals on an acute oral and dermal exposure basis.[1][2][5] Long-term studies have shown slight effects on the liver, kidney, and body weight at moderate to high doses.[5][6]

Table 1: Mammalian Toxicity of this compound

SpeciesExposure RouteEndpointValue (mg/kg bw)Reference
RatOralAcute LD504,300 - 5,000[2][5]
RabbitDermalAcute LD50>5,000[5]
RatDietary (2-year)NOAEL50[7]
Rat2-Generation ReproductionParental LOAEL-[8]
RabbitDevelopmentalMaternal LOAEL-[8]

LD50: Lethal Dose, 50%; NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Birds

This compound is considered slightly toxic to birds on an acute oral basis.[5] Chronic dietary studies have not shown significant adverse effects on reproduction in the species tested.[5]

Table 2: Avian Toxicity of this compound

SpeciesEndpointValue (mg/kg bw)Reference
Mallard DuckAcute Oral LD501,465[2]
Bobwhite QuailAcute Oral LD50>4,640[2]
Bobwhite QuailDietary LC50 (5-day)>5,000 ppm-

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.

Terrestrial Invertebrates

Bees: this compound is considered practically non-toxic to honeybees on an acute contact and oral basis.[6]

Table 3: Honeybee Toxicity of this compound

Exposure RouteEndpointValue (µ g/bee )Reference
ContactAcute LD50>100-
OralAcute LD50>25-

LD50: Lethal Dose, 50%.

Earthworms: this compound appears to have low toxicity to soil invertebrates like earthworms.[6]

Table 4: Earthworm Toxicity of this compound

SpeciesEndpointValue (mg/kg soil)Reference
Eisenia fetida14-day LC50>1,000-

LC50: Lethal Concentration, 50%.

Aquatic Organisms: Toxicological Profile

This compound demonstrates a low toxicity profile for most aquatic organisms, including fish and aquatic invertebrates.

Fish

This compound is classified as practically non-toxic to both coldwater and warmwater fish species on an acute basis.[1][5] Chronic studies on early life stages of fish also indicate a low risk.

Table 5: Fish Toxicity of this compound

SpeciesEndpointValue (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50104[2][5]
Bluegill Sunfish (Lepomis macrochirus)96-hour LC50125[2][5]
Rainbow Trout (Oncorhynchus mykiss)30-day Chronic (Growth) MATC96[9]

LC50: Lethal Concentration, 50%; MATC: Maximum Acceptable Toxicant Concentration.

Aquatic Invertebrates

This compound is considered practically non-toxic to aquatic invertebrates.[5] Life-cycle studies with Daphnia magna have established chronic toxicity values.[1]

Table 6: Aquatic Invertebrate Toxicity of this compound

SpeciesEndpointValue (mg/L)Reference
Daphnia magna (Water Flea)48-hour EC50>100[5]
Daphnia magna (Water Flea)Life-cycle (Reproduction) NOAEL23.1[1]

EC50: Effective Concentration, 50%; NOAEL: No Observed Adverse Effect Level.

Aquatic Plants

While this compound is a potent herbicide for terrestrial broadleaf plants, its toxicity to aquatic plants is relatively low.

Table 7: Aquatic Plant Toxicity of this compound

SpeciesEndpointValue (mg/L)Reference
Green Algae (Selenastrum capricornutum)96-hour EC50 (Cell Count)6.9-
Duckweed (Lemna gibba)14-day EC50>100-

EC50: Effective Concentration, 50%.

Experimental Protocols

The toxicological data presented in this guide are primarily generated following standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols ensure data quality and comparability across different studies and chemicals.

Terrestrial Toxicity Testing
  • Mammalian Acute Oral Toxicity (OECD 423): This test involves a stepwise procedure where the substance is administered orally to a small group of rodents (usually rats) at one of a series of defined doses. Mortality and clinical signs of toxicity are observed over a 14-day period to determine the LD50 value.

  • Avian Acute Oral Toxicity (OECD 223): A single dose of the test substance is administered orally (gavage) to birds (e.g., Bobwhite quail or Mallard duck). The animals are observed for 14 days for mortality and signs of toxicity to determine the LD50.

  • Avian Dietary Toxicity (OECD 205): Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The concentration of the substance in the feed that causes 50% mortality (LC50) is determined.

  • Honeybee Acute Contact and Oral Toxicity (OECD 214 & 213): For contact toxicity, a specific dose of the substance is applied directly to the thorax of worker honeybees. For oral toxicity, bees are fed a sugar solution containing the test substance. Mortality is recorded over 48-96 hours to determine the LD50.

  • Earthworm Reproduction Test (OECD 222): Adult earthworms (Eisenia fetida) are exposed to the test substance mixed into an artificial soil for 28 days. Endpoints such as adult mortality and effects on reproduction (number of juveniles produced) are assessed over an 8-week period to determine the LC50 and No Observed Effect Concentration (NOEC).

Aquatic Toxicity Testing
  • Fish Acute Toxicity (OECD 203): Fish (e.g., Rainbow trout or Zebrafish) are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality is the primary endpoint used to calculate the LC50.

  • Fish Early-life Stage Toxicity (OECD 210): Fish embryos and larvae are exposed to the test substance from fertilization through to the early juvenile stage. Effects on hatching success, survival, and growth are monitored to determine the NOEC and Lowest Observed Effect Concentration (LOEC).

  • Daphnia sp. Acute Immobilisation (OECD 202): Young daphnids are exposed to the test substance in water for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

  • Alga Growth Inhibition (OECD 201): Cultures of a green alga are exposed to the test substance for 72 hours. The inhibition of cell growth is measured to determine the EC50.

Signaling Pathways and Mode of Action

The primary mode of action of this compound is well-established in target and non-target plants. It acts as a synthetic auxin, a class of plant growth regulators.

Clopyralid_Mode_of_Action This compound This compound PlantCell Plant Cell This compound->PlantCell Enters AuxinReceptor Auxin Receptor (e.g., TIR1/AFB) PlantCell->AuxinReceptor Binds to AuxIAA Aux/IAA Repressor AuxinReceptor->AuxIAA Promotes degradation of ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression Activates UncontrolledGrowth Uncontrolled Cell Division, Elongation, and Differentiation GeneExpression->UncontrolledGrowth Leads to PlantDeath Plant Death UncontrolledGrowth->PlantDeath Results in

Caption: this compound's auxin-mimicking mode of action in susceptible plants.

In susceptible plants, this compound binds to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This allows auxin response factors (ARFs) to activate the expression of auxin-responsive genes, resulting in uncontrolled and disorganized cell growth, which ultimately leads to plant death.[1][4]

The specific signaling pathways affected by this compound in non-target animals are not well-established. The available toxicological data from standard tests do not indicate a specific target organ or a consistent pattern of toxicity that would suggest a defined molecular initiating event or signaling pathway in animals.[10] Studies have not provided evidence of this compound acting as a significant endocrine disruptor or neurotoxicant in mammals at environmentally relevant concentrations.[10]

Experimental and Risk Assessment Workflow

The evaluation of the toxicological profile of a substance like this compound follows a structured workflow, from initial laboratory testing to comprehensive environmental risk assessment.

Ecotox_Workflow cluster_lab Laboratory Toxicity Testing cluster_exposure Exposure Assessment cluster_risk Risk Characterization Acute_Toxicity Acute Toxicity Studies (LD50/LC50) Chronic_Toxicity Chronic & Sub-lethal Studies (NOEC, LOEC, Reproduction) RQ Risk Quotient (RQ) Calculation (RQ = PEC / Toxicity Endpoint) Acute_Toxicity->RQ Chronic_Toxicity->RQ Organism_Groups Test Organisms: - Terrestrial (Mammals, Birds, Invertebrates) - Aquatic (Fish, Invertebrates, Plants) Fate_Transport Environmental Fate & Transport (Degradation, Mobility) EEC Predicted Environmental Concentration (PEC) Modeling Fate_Transport->EEC EEC->RQ Risk_Conclusion Risk Conclusion & Management RQ->Risk_Conclusion

Caption: Generalized workflow for ecotoxicological risk assessment.

This process begins with laboratory studies to determine the intrinsic toxicity of the chemical to a range of non-target organisms. Concurrently, exposure assessment evaluates the environmental fate and transport of the substance to predict its concentration in various environmental compartments. Finally, risk characterization integrates the toxicity and exposure data, often through the calculation of a risk quotient, to determine the potential for adverse effects and inform risk management decisions.[1]

Based on extensive toxicological testing, this compound presents a low acute and chronic risk to most non-target terrestrial and aquatic animals at typical application rates.[1] The primary ecological concern associated with this compound is its high toxicity to non-target terrestrial broadleaf plants.[1][6] While its mode of action in plants as a synthetic auxin is well-understood, a specific molecular mechanism for toxicity in animals has not been identified, and it is not considered a significant endocrine disruptor or neurotoxicant based on current evidence. The data summarized in this guide, derived from standardized experimental protocols, provide a robust foundation for the ongoing environmental risk assessment and stewardship of this compound-containing products.

References

An In-depth Technical Guide to the Bioaccumulation and Biomagnification Potential of Clopyralid in Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Environmental Scientists, and Ecotoxicology Professionals

Abstract

Clopyralid, a selective post-emergence herbicide, is widely used for controlling broadleaf weeds in various agricultural and non-crop settings. Its environmental fate, particularly its potential for bioaccumulation and biomagnification, is a critical aspect of its overall ecological risk profile. This technical guide provides a comprehensive analysis of this compound's potential to concentrate in organisms and magnify through food webs. Based on its physicochemical properties, including high water solubility and a low octanol-water partition coefficient (log Kₒw), this compound demonstrates a negligible potential for bioaccumulation in aquatic and terrestrial organisms.[1][2] This document synthesizes available quantitative data, outlines standard experimental protocols for assessing bioconcentration, and presents logical models for its environmental behavior.

Introduction

This compound (3,6-dichloro-2-pyridinecarboxylic acid) is a synthetic auxin herbicide effective against perennial and annual broadleaf weeds, particularly those in the Asteraceae (sunflower), Fabaceae (legume), and Solanaceae (nightshade) families.[3][4] It functions by mimicking plant growth hormones, leading to uncontrolled and disorganized growth that results in plant death.[1][5] Given its application directly to the environment, understanding its interaction with and persistence in various ecological compartments is paramount for a thorough risk assessment.

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). A key metric for this process is the Bioconcentration Factor (BCF), which measures the concentration of a chemical in an organism relative to its concentration in the surrounding water.[6][7] Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain.[8][9] Chemicals that are persistent, bioaccumulative, and toxic (PBT) pose the most significant risk for biomagnification. This guide examines the properties and fate of this compound in the context of these processes.

Physicochemical Properties and Environmental Fate

The potential for a substance to bioaccumulate is largely governed by its physicochemical properties. For this compound, these properties strongly indicate a low potential for accumulation in living tissues.

Data Presentation: Physicochemical and Environmental Parameters of this compound

PropertyValueImplication for BioaccumulationSource(s)
Chemical Formula C₆H₃Cl₂NO₂-[4]
Molecular Weight 192.00 g/mol -[10]
Water Solubility ~1,000 - 9,000 mg/L at 25°CHigh solubility favors partitioning in water over fatty tissues, reducing uptake by organisms.[3][4][10][11]
Octanol-Water Partition Coefficient (log Kₒw) -2.63 to 1.06A low log Kₒw indicates hydrophilicity and a very low potential to accumulate in lipids (fatty tissues).[2][10]
Vapor Pressure 1.2 x 10⁻⁵ mmHg at 25°CLow volatility; not a significant atmospheric transport pathway.[12]
Soil Adsorption Coefficient (Koc) 0.4 - 12.9Very low adsorption to soil particles, indicating high mobility in soil.[10][13]
Soil Half-Life (t½) 14 to 56 days (typical 40 days)Moderately persistent; degradation is primarily microbial. Persistence can vary with soil conditions.[1][3][14][15]
Aquatic Half-Life (t½) 8 to 40 daysDegradation occurs via microbial action in sediments.[3]

Key Findings on Environmental Fate:

  • High Mobility: Due to its high water solubility and low soil adsorption, this compound is classified as very mobile in soil and has the potential to leach.[2][3][5]

  • Primary Degradation Pathway: The principal mechanism for this compound degradation in both soil and aquatic systems is microbial metabolism.[1][3][5] It is stable against hydrolysis and photolysis (degradation by sunlight).[3][5]

  • Persistence: While its half-life is typically around 40 days, this compound can be very stable in compost, leading to potential harm to sensitive plants if contaminated compost is used.[1][4]

Bioaccumulation and Bioconcentration Potential

  • Low Lipophilicity: The very low log Kₒw value is the primary indicator of low bioaccumulation potential. Lipophilic (fat-soluble) compounds with high log Kₒw values (typically >3) are more likely to be stored in the fatty tissues of organisms.[6] this compound, being hydrophilic (water-soluble), is not readily stored in this manner.

  • Rapid Excretion: Studies in mammals, such as rats, show that this compound is rapidly excreted, primarily unchanged, in the urine.[1] This rapid clearance prevents the substance from accumulating in tissues.

  • Aquatic Organisms: this compound is considered practically non-toxic to fish and aquatic invertebrates.[1] The risk to aquatic animals is low, and because it does not bioaccumulate, the risk to fish that consume exposed insects or other food sources is also low.[1]

Data Presentation: Ecotoxicity and Bioconcentration Data for this compound

Organism GroupSpeciesEndpointValue (mg/L or mg/kg)Bioaccumulation FindingSource(s)
Fish Rainbow Trout96-hour LC₅₀104 mg/LPractically Non-Toxic[1]
Fish Bluegill Sunfish96-hour LC₅₀125 mg/LPractically Non-Toxic[1]
Fish GeneralBioconcentration Factor (BCF)<1 (Estimated)Not expected to bioaccumulate[2][10]
Aquatic Invertebrates Daphnia magna48-hour LC₅₀>100 mg/LPractically Non-Toxic[1]
Birds Mallard DuckAcute Oral LD₅₀>2000 mg/kgSlightly Toxic[1]
Birds Bobwhite QuailAcute Oral LD₅₀>2000 mg/kgSlightly Toxic[1]
Mammals RatAcute Oral LD₅₀4,300 - 5,000 mg/kgPractically Non-Toxic[1]

Note: A Bioconcentration Factor (BCF) study is typically required if the log Kₒw is greater than 3.[6] As this compound's log Kₒw is well below this threshold, specific BCF study results are not commonly reported because significant bioconcentration is not expected.

Biomagnification Potential

Biomagnification requires a substance to be bioaccumulative and resistant to metabolic degradation within organisms, allowing it to be transferred up the food chain at increasing concentrations.

This compound does not meet the fundamental criteria for biomagnification:

  • It is not bioaccumulative: As established, its high water solubility and rapid excretion prevent significant accumulation in an individual organism's tissues.[1]

  • No Trophic Transfer: Without accumulating at lower trophic levels (e.g., in aquatic insects or plants), there is no concentrated source of this compound to be transferred to and magnified in predators (e.g., fish, birds).[1]

Therefore, the risk of this compound biomagnifying in either aquatic or terrestrial food webs is considered negligible.

Experimental Protocols: Assessing Bioconcentration

While specific BCF studies for this compound are not prevalent due to its low potential, the standard methodology for such an assessment is well-established by international guidelines, primarily the OECD Test Guideline 305.

Detailed Methodology: OECD Test Guideline 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure [6][16][17][18]

This protocol is designed to determine the BCF of a substance in fish.

1. Principle: The test consists of two phases:

  • Uptake Phase: A group of fish of a single species is exposed to the test substance at a constant concentration in the water under flow-through conditions. This phase typically lasts 28 days but can be extended if a steady state is not reached.[6][19]
  • Depuration (Clearance) Phase: After the uptake phase, the fish are transferred to a medium free of the test substance. The rate at which the substance is eliminated from the fish tissues is monitored.[6][19]

2. Test System:

  • Test Species: Common species include Rainbow trout (Oncorhynchus mykiss), Bluegill sunfish (Lepomis macrochirus), and Common carp (Cyprinus carpio).[6]
  • Conditions: The test is conducted under flow-through conditions to maintain a constant concentration of the test substance and optimal water quality (dissolved oxygen, pH, temperature).[16][17]

3. Procedure:

  • Acclimation: Fish are acclimated to the test conditions before the study begins.
  • Exposure: Fish are exposed to at least one concentration of the test substance. A control group is maintained in identical conditions without the test substance.[16]
  • Sampling: At predetermined intervals during both the uptake and depuration phases, a minimum of four fish are sampled.[18] Water samples are also taken to confirm exposure concentration.
  • Analysis: The concentration of the test substance is measured in whole fish tissue (or specific organs). The lipid content of the fish is also determined, as BCF can be normalized to lipid content.[16]

4. Data Calculation:

  • Steady-State BCF (BCFₛₛ): If the concentration in the fish reaches a plateau (steady state), the BCF is calculated as: BCFₛₛ = Cբ / Cw (where Cբ is the concentration in the fish and Cw is the concentration in the water).
  • Kinetic BCF (BCFₖ): If a steady state is not reached, the BCF is calculated from the uptake (k₁) and depuration (k₂) rate constants: BCFₖ = k₁ / k₂

Visualizations of Pathways and Processes

Diagram 1: Environmental Fate and Transport of this compound

Clopyralid_Fate Application This compound Application (Herbicide) Soil Soil Compartment Application->Soil Direct Application Spray Drift Water Surface & Ground Water Application->Water Runoff / Drift Atmosphere Atmosphere Application->Atmosphere Low Volatility Soil->Water Leaching (High Mobility) Biota Aquatic & Terrestrial Biota (Plants, Animals) Soil->Biota Plant Uptake Degradation Microbial Degradation (CO₂ + Metabolites) Soil->Degradation Primary Pathway (t½ = 14-56 days) Water->Biota Low Uptake (High Water Solubility) Water->Degradation Sediment Biodegradation Biota->Degradation Rapid Excretion (No Accumulation)

Caption: Environmental pathways of this compound, highlighting its mobility and primary degradation routes.

Diagram 2: Experimental Workflow for OECD 305 Bioconcentration Test

OECD_305_Workflow cluster_Uptake Uptake Phase (e.g., 28 days) cluster_Depuration Depuration Phase cluster_Analysis Analysis & Calculation start_uptake Start: Fish in Dosed Water sample_uptake Periodic Sampling (Fish & Water) start_uptake->sample_uptake end_uptake End of Exposure sample_uptake->end_uptake chem_analysis Chemical Analysis (HPLC, etc.) sample_uptake->chem_analysis start_depuration Transfer to Clean Water end_uptake->start_depuration Transfer sample_depuration Periodic Sampling (Fish) start_depuration->sample_depuration end_depuration End of Study sample_depuration->end_depuration sample_depuration->chem_analysis calc_bcf Calculate BCF (BCFss or BCFk) chem_analysis->calc_bcf

Caption: A simplified workflow diagram for determining the Bioconcentration Factor (BCF) in fish.

Diagram 3: Logical Model of this compound's Negligible Trophic Transfer

Trophic_Transfer_Logic cluster_logic Controlling Factor Producer Producer (e.g., Algae, Plants) PrimaryConsumer Primary Consumer (e.g., Zooplankton, Insect) Producer->PrimaryConsumer Trophic Transfer (Negligible) LowAccum LOW ACCUMULATION (Rapid Excretion) Producer->LowAccum SecondaryConsumer Secondary Consumer (e.g., Small Fish) PrimaryConsumer->SecondaryConsumer Trophic Transfer (Negligible) PrimaryConsumer->LowAccum TertiaryConsumer Tertiary Consumer (e.g., Large Fish, Bird) SecondaryConsumer->TertiaryConsumer Trophic Transfer (Negligible) SecondaryConsumer->LowAccum TertiaryConsumer->LowAccum Env This compound in Environment (Water) Env->Producer Low Uptake

Caption: Conceptual model showing why this compound does not biomagnify through a food chain.

Conclusion

Based on a comprehensive review of its physicochemical properties, environmental fate, and toxicological data, this compound exhibits a negligible potential for bioaccumulation and biomagnification in ecosystems. Its high water solubility, low octanol-water partition coefficient, and rapid microbial degradation and biological excretion prevent it from concentrating in organisms or magnifying through the food web.[1][2][3] While its mobility in soil warrants careful management to protect water resources, the risks associated with bioaccumulation and biomagnification are exceptionally low.[3][14][20] Standard protocols like OECD 305 exist for bioaccumulation testing, but the intrinsic properties of this compound make it a low-priority candidate for such studies.

References

Identification and environmental impact of Clopyralid degradation products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Identification and Environmental Impact of Clopyralid Degradation Products

Introduction

This compound (3,6-dichloro-2-pyridinecarboxylic acid) is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural and non-crop settings.[1][2] As a member of the picolinic acid family of herbicides, it functions as a synthetic auxin, mimicking natural plant hormones to induce uncontrolled and lethal growth in susceptible plants.[3] Due to its high water solubility and low adsorption to soil particles, this compound exhibits high mobility in soil, posing a potential risk for groundwater contamination.[1][2][4] Its environmental persistence and the potential toxicity of its transformation products are therefore of significant concern. This document provides a comprehensive technical overview of the degradation pathways of this compound, methodologies for the identification of its degradation products, and an assessment of their environmental impact.

Degradation Pathways of this compound

The environmental fate of this compound is primarily dictated by its degradation pathway. While resistant to hydrolysis and direct photolysis in sunlight, its transformation is mediated by microbial activity and can be induced by advanced oxidation processes.[1]

Microbial Degradation

The principal route of this compound degradation in soil and aquatic sediments is microbial metabolism.[1] This process is influenced by environmental factors such as soil moisture and temperature. Several sources suggest that this microbial action is efficient, leading to the mineralization of this compound without the significant accumulation of intermediate metabolites.[1] The primary breakdown product under these conditions is carbon dioxide.[5]

Photocatalytic Degradation

In contrast to its stability under direct sunlight, this compound is susceptible to degradation through photocatalysis, for example, in the presence of a semiconductor like titanium dioxide (TiO₂) under UV illumination. This process involves advanced oxidation and generates several identifiable transformation products.[6] The primary mechanisms include dechlorination, decarboxylation, and hydroxylation of the pyridine ring.

A proposed pathway for the photocatalytic degradation of this compound is illustrated below.

Clopyralid_Degradation cluster_products Photocatalytic Transformation Products This compound This compound (3,6-dichloro-2-pyridinecarboxylic acid) TP1 3,6-dichloropyridin-2-ol This compound->TP1 Decarboxylation TP2 3,6-dichloro hydroxypyridine- 2-carboxylic acid This compound->TP2 Hydroxylation TP3 Further degradation (e.g., ring cleavage) TP1->TP3 TP2->TP3

Caption: Proposed photocatalytic degradation pathway of this compound.

Identification of Degradation Products

The identification and quantification of this compound and its degradation products in environmental matrices rely on advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

A typical analytical workflow for the determination of this compound residues involves sample collection, extraction, cleanup, and instrumental analysis. Solid-phase extraction (SPE) is a common and effective technique for sample cleanup and concentration.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Soil, Water, Compost) Extraction 2. Solvent Extraction (e.g., acidified acetonitrile or basic water) Sample->Extraction Cleanup 3. Clean-up & Concentration (Solid-Phase Extraction - SPE) Extraction->Cleanup LCMS 4. Instrumental Analysis (UPLC-MS/MS) Cleanup->LCMS Data 5. Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for this compound residue analysis.

Detailed Experimental Protocols

Sample Preparation (Adapted from compost and soil methods)[4][7][8]

  • Extraction: Weigh 5 g of homogenized sample (soil, compost) into a 50 mL centrifuge tube. Add 10 mL of an appropriate extraction solvent (e.g., sulfuric acid-acidified acetonitrile or basic water). Shake vigorously for 5-10 minutes.[4][9]

  • Centrifugation: Centrifuge the sample at 3000-4000g for 10 minutes. Decant the supernatant for cleanup.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 60 mg) with 5 mL of methanol followed by 5 mL of 0.1 M HCl (or water, depending on the specific method).[7]

    • Loading: Load the extracted supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5-10 mL of water or a weak organic solution (e.g., 10% acetonitrile in 0.1 M HCl) to remove interferences.[7]

    • Elution: Elute the target analytes with a suitable solvent, such as 5-10 mL of methanol or ethyl acetate containing a small percentage of acid (e.g., 2% trifluoroacetic acid).[4]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.[10]

Instrumental Analysis: UPLC-MS/MS[7][11]

  • Chromatographic Column: A reversed-phase C18 column is typically used (e.g., Waters Acquity UPLC HSS T3, 50 mm × 2.1 mm, 1.8 µm).[7]

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) methanol or acetonitrile.

  • Gradient Program: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.[7][11]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode. This compound is often analyzed in positive mode.[7]

  • MRM Transitions: Detection is performed in Multiple Reaction Monitoring (MRM) mode.

    • This compound (m/z 192):

      • Quantification ion: m/z 146 (Collision Energy ~20 eV)[7]

      • Confirmation ion: m/z 110 (Collision Energy ~30 eV)[7]

Quantitative Data and Environmental Fate

The persistence of this compound in the environment is a key factor in its risk assessment. While data on its degradation products are limited, the half-life of the parent compound has been established.

Table 1: Environmental Persistence of this compound

CompoundMatrixHalf-life (DT₅₀) in DaysReference(s)
This compoundSoil13 - 56[5][12]
This compoundWater8 - 40[1]
This compoundCompostVery Stable (up to 1-2 years)[5][13]
Degradation ProductsSoil/WaterData not available in cited literature

Note: The persistence of this compound is highly dependent on environmental conditions, particularly microbial activity.

Environmental Impact and Ecotoxicity

This compound itself demonstrates selective toxicity. It poses a significant risk to non-target terrestrial plants, even at very low concentrations, but is considered practically non-toxic to mammals, birds, fish, and aquatic invertebrates.[3][5]

A critical finding is that the intermediates formed during photocatalytic degradation may be more toxic than the parent compound. Studies using the marine bacteria Vibrio fischeri have shown an increase in acute toxicity during the initial stages of the degradation process, which then decreases as mineralization proceeds. This suggests that a full risk assessment must consider the transient formation of more hazardous byproducts. However, specific toxicity values for individual degradation products are not widely available.

Table 2: Ecotoxicity of this compound (Parent Compound)

OrganismEndpointValue (mg/L or mg/kg)Toxicity ClassificationReference(s)
RatLD₅₀ (oral)4,300 - 5,000 mg/kgPractically Non-toxic[5]
Bobwhite QuailLD₅₀ (oral)>2000 mg/kgSlightly Toxic[5]
Rainbow TroutLC₅₀ (96h)104 mg/LPractically Non-toxic[5]
Daphnia magnaLC₅₀ (48h)>100 mg/LPractically Non-toxic[5]
Non-target PlantsGrowth Effect~0.003 kg/ha High[3]
Vibrio fischeri (Degradation Mix)Acute ToxicityIncreased vs. parent (initial phase)More Toxic than Parent

Conclusion

The environmental fate of this compound is dominated by microbial degradation in soil, which generally leads to complete mineralization. However, other pathways, such as photocatalysis, can produce a series of transformation products. While analytical methods for identifying and quantifying these residues are well-established, there is a notable gap in the literature regarding the specific persistence and toxicity of individual degradation products. The finding that a mixture of these intermediates can exhibit higher toxicity than this compound itself underscores the importance of further research in this area. For professionals in environmental science and drug development, this highlights the necessity of evaluating not just the parent compound but the entire degradation pathway when assessing the environmental risk of chemical substances.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Clopyralid in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated analytical methods for the quantitative determination of the herbicide clopyralid in soil and water matrices. The protocols provided are based on established chromatographic techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the applicability of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is discussed. Information on immunoassay and biosensor technologies is also provided.

Overview of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. Chromatographic methods coupled with various detectors are the most common and reliable approaches.

  • High-Performance Liquid Chromatography (HPLC) is a mainstream method for this compound analysis.[1] Coupled with a UV detector, it offers a cost-effective solution for routine monitoring. For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) is the preferred detection method.

  • Gas Chromatography (GC) requires a derivatization step to convert the polar this compound molecule into a more volatile compound suitable for GC analysis, which can add complexity to the procedure.[1]

  • QuEChERS is a streamlined sample preparation approach that combines extraction and cleanup in a few simple steps, significantly reducing sample preparation time and solvent consumption.[2][3]

  • Enzyme-Linked Immunosorbent Assay (ELISA) and Biosensors represent rapid screening tools. However, commercially available ELISA kits and established biosensor protocols specifically for this compound are not widely documented, suggesting these methods are less common for this particular analyte.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used to determine this compound concentrations in soil and water.

Table 1: Quantitative Data for this compound Analysis in Soil

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV Liquid-Liquid Extraction-0.05 µg/g-[4]
UPLC-MS/MS Acidified Acetonitrile Extraction, SPE Cleanup, µLLE0.3 ng/g0.7 µg/kg (dry weight)73.7 - 91.4[1][5]
GC-MS Not Specified---[6]
QuEChERS LC-MS/MS Acetonitrile Extraction, d-SPE--70-120 (general)[2][6]

Table 2: Quantitative Data for this compound Analysis in Water

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV Solid-Phase Extraction-0.02 µg/mL-[4]
GC-MS Liquid-Liquid Extraction, Derivatization---[7]
QuEChERS GC-MS Acetonitrile Extraction, d-SPE<0.003 mg/L-63-116[7]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a rapid and reliable reverse-phase HPLC method for the estimation of this compound in soil and water.[4]

3.1.1. Sample Preparation

  • Water Samples:

    • Acidify the water sample with a suitable acid (e.g., acetic acid).

    • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Soil Samples:

    • Extract a known weight of the soil sample with a suitable solvent mixture (e.g., methanol/water).

    • Centrifuge the mixture and collect the supernatant.

    • Clean up the extract using a C18 Solid-Phase Extraction (SPE) cartridge.

    • Elute the this compound from the SPE cartridge.

    • Evaporate the eluate and reconstitute in the mobile phase.

3.1.2. HPLC-UV Instrumental Conditions

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of 0.02% acetic acid in methanol and acetonitrile (90:10 v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 229 nm[4]

  • Injection Volume: 20 µL

Workflow for HPLC-UV Analysis of this compound

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Water_Sample Water Sample Acidification Acidification Water_Sample->Acidification Soil_Sample Soil Sample Solvent_Extraction Solvent Extraction Soil_Sample->Solvent_Extraction LLE Liquid-Liquid Extraction Acidification->LLE Evaporation_Reconstitution Evaporation & Reconstitution LLE->Evaporation_Reconstitution SPE_Cleanup SPE Cleanup Solvent_Extraction->SPE_Cleanup SPE_Cleanup->Evaporation_Reconstitution HPLC_Injection HPLC Injection Evaporation_Reconstitution->HPLC_Injection C18_Separation C18 Separation HPLC_Injection->C18_Separation UV_Detection UV Detection (229 nm) C18_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for this compound Analysis by HPLC-UV.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive method is suitable for detecting low levels of this compound, particularly in complex matrices like soil and compost.[1]

3.2.1. Sample Preparation (for Soil/Compost)

  • Weigh 5 g of the sample into a 100 mL Erlenmeyer flask.

  • Add 50 mL of methanol-1 M NaOH (99:1) and shake vigorously for 30 minutes.

  • Centrifuge the mixture and filter the supernatant.

  • Repeat the extraction with 40 mL of the extraction solvent.

  • Combine the extracts and adjust the volume to 100 mL.

  • Perform a cleanup step using an Oasis HLB SPE cartridge.

  • Elute this compound and concentrate the eluate.

  • Perform a micro liquid-liquid extraction (µLLE) with dichloromethane.

  • Evaporate the organic phase to dryness and reconstitute the residue in 200 µL of 0.1% formic acid.[1]

3.2.2. UPLC-MS/MS Instrumental Conditions

  • Column: UPLC HSS T3 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size)[1]

  • Mobile Phase: Gradient of methanol and 0.1% formic acid in water.[1]

  • Flow Rate: 0.4 mL/min[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound.

Workflow for UPLC-MS/MS Analysis of this compound in Soil

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Soil_Sample Soil Sample Alkaline_Extraction Alkaline Methanol Extraction Soil_Sample->Alkaline_Extraction SPE_Cleanup SPE Cleanup Alkaline_Extraction->SPE_Cleanup uLLE Micro LLE SPE_Cleanup->uLLE Reconstitution Reconstitution in 0.1% Formic Acid uLLE->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection UPLC_Separation UPLC Separation UPLC_Injection->UPLC_Separation MSMS_Detection MS/MS Detection (MRM) UPLC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for this compound Analysis by UPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make this compound volatile. The following is a general procedure for acidic herbicides in water.

3.3.1. Sample Preparation and Derivatization (for Water)

  • Acidify 1 L of water sample with hydrochloric acid (HCl).

  • Extract the sample with methylene chloride in a separatory funnel.

  • Concentrate the extract to about 5 mL.

  • Add 5 mL of methanol and a drop of 1:1 HCl to the extract.

  • Evaporate the mixture to 1-2 mL to facilitate the esterification of this compound to its methyl ester.

  • Pass the extract through anhydrous sodium sulfate to remove any residual water.

  • Adjust the final volume for GC-MS analysis.

3.3.2. GC-MS Instrumental Conditions

  • GC Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to separate the derivatized this compound from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.

Workflow for GC-MS Analysis of this compound in Water

GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Water_Sample Water Sample Acidification Acidification Water_Sample->Acidification LLE Liquid-Liquid Extraction Acidification->LLE Concentration Concentration LLE->Concentration Derivatization Esterification (Methanol/HCl) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM/Scan) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification QuEChERS_Logic Start Sample (Soil or Water) Extraction Extraction (Acetonitrile + Salts) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup d-SPE Cleanup (PSA + C18) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Analysis LC-MS/MS or GC-MS Analysis Centrifugation2->Analysis

References

Application Note: Protocol for Clopyralid Extraction from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) is a selective, systemic herbicide used to control broadleaf weeds in various agricultural settings.[1] Its persistence in soil and potential to cause damage to sensitive crops, even at low concentrations, necessitates reliable and sensitive analytical methods for its detection in complex plant matrices.[2][3] This application note provides a detailed protocol for the extraction of this compound from plant tissues, summarizing key performance data and outlining the experimental workflow. The primary analytical technique for this compound determination is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][4]

Data Presentation

The following table summarizes quantitative data from various this compound extraction and analysis methods, providing a comparative overview of their performance.

ParameterMethodMatrixRecovery (%)LOQ/MQLLinearity (r²)RSD (%)Reference
RecoveryAcidified Acetonitrile Extraction with SPE and µLLEAgricultural Products73.7 - 91.40.6 - 1.0 ng/g-< 8[5]
RecoveryAlkaline Methanol Extraction with SPECattle Manure Compost-0.7 µg/kg--[1]
RecoverySPE C-18 CleanupThis compound Formulation98.3 - 100.10.3 ng--[6]
LinearityReversed Phase HPLCThis compound Formulation--> 0.9991.87[3][6]
LOQLC-MS/MSPlant Matrices-0.01 mg/kg--[7]
LOQReversed Phase HPLCWater and Soil-0.02 µg/mL (water), 0.05 µg/g (soil)0.9981.87[8]

LOQ: Limit of Quantification; MQL: Method Quantification Limit; RSD: Relative Standard Deviation; µLLE: micro liquid-liquid extraction; SPE: Solid-Phase Extraction.

Experimental Protocols

This section details a generalized protocol for this compound extraction from plant matrices based on a combination of established methods, including principles from QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and other solvent extraction techniques.[1][5][9][10]

1. Materials and Reagents

  • This compound analytical standard (purity > 99%)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for samples with high chlorophyll content

  • Milli-Q or equivalent purified water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[1]

  • 0.22 µm syringe filters (PTFE)[6]

2. Equipment

  • High-speed homogenizer

  • Centrifuge capable of 4000 x g

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Nitrogen evaporator

  • LC-MS/MS system

3. Sample Preparation

  • Homogenize a representative sample of the plant matrix (e.g., leaves, stems, fruits) to a fine powder or paste. For dry samples, addition of water may be necessary prior to extraction.[11]

  • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

4. Extraction

This protocol describes an acidified acetonitrile extraction. For an alternative alkaline methanol extraction, refer to the method described for compost matrices.[1]

  • To the 50 mL centrifuge tube containing the sample, add 10 mL of acidified acetonitrile (e.g., 1% formic acid in acetonitrile).

  • Add internal standard if necessary.

  • Vortex vigorously for 1 minute.

  • Add the extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

5. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbent. A common combination is 150 mg PSA and 900 mg MgSO₄. For samples high in chlorophyll, a small amount of GCB can be added, and for fatty matrices, C18 can be included.[10][11]

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

6. Final Extract Preparation and Analysis

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

  • The extract can be directly analyzed by LC-MS/MS or, if necessary, the solvent can be exchanged.[10] For LC-MS/MS analysis, it is common to dilute the final extract with the mobile phase.

  • Analyze the sample using a validated LC-MS/MS method. Quantification is typically achieved using an external calibration curve prepared with matrix-matched standards or by using an internal standard.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the this compound extraction protocol.

Clopyralid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis start Plant Matrix Sample homogenize Homogenization start->homogenize weigh Weighing homogenize->weigh add_solvent Add Acidified Acetonitrile weigh->add_solvent add_salts Add QuEChERS Salts (MgSO4, NaCl) add_solvent->add_salts vortex_shake Vortex & Shake add_salts->vortex_shake centrifuge1 Centrifugation vortex_shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbent (PSA, MgSO4) transfer_supernatant->add_dspe vortex2 Vortex add_dspe->vortex2 centrifuge2 Centrifugation vortex2->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Workflow for this compound extraction from plant matrices.

References

Application Notes and Protocols for the Analysis of Clopyralid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the herbicide Clopyralid in various matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated scientific findings, offering robust procedures for routine analysis and quality control.

Introduction

This compound (3,6-dichloro-2-pyridinecarboxylic acid) is a selective herbicide used for the control of broadleaf weeds.[1] Its analysis in environmental and agricultural samples is crucial for monitoring its residues and ensuring regulatory compliance. HPLC is a widely adopted technique for this purpose due to its accuracy, precision, and sensitivity.[2] This document details several HPLC methods coupled with UV or mass spectrometry detection for the determination of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for this compound analysis.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Discovery C18 (150 x 4.6 mm, 5 µm)[3]Obelisc R (150 x 2.1 mm, 5 µm)[1]Primesep 100 (150 x 2.1 mm, 5 µm)[1]
Mobile Phase 0.02% Acetic acid in Methanol:Acetonitrile (90:10 v/v)[3][4]Gradient: Acetonitrile (25-70%) and Ammonium Acetate buffer pH 3.0 (30-60 mM)[1]Gradient: Acetonitrile (10-70%) and Ammonium Acetate buffer pH 3.0 (20-60 mM)[1]
Flow Rate 1.0 mL/min[3]0.4 mL/min[1]0.4 mL/min[1]
Detection UV at 229 nm[3][4]UV at 270 nm[1]UV at 270 nm[1]
Injection Volume 5 µL[3]Not SpecifiedNot Specified
Retention Time ~9.8 min[3]Not SpecifiedNot Specified

Table 2: Validation Parameters for this compound HPLC Methods

ParameterMethod A (Formulation)Method B (Soil & Water)Method C (Animal Tissue)Method D (Compost)
Linearity Range 0.25 - 10.0 ng[2][3]0.25 - 5.00 µg/mL[5]Not Specified0.2 - 48 ng/mL[6]
Correlation Coefficient (r²) >0.99[4]0.998[5]>0.995[6]>0.995[6]
LOD 0.1 ng[2][3]Not Specified0.003 mg/kg[7]0.201 ng/g[6]
LOQ 0.3 ng[2][3]Water: 0.02 µg/mL, Soil: 0.05 µg/g[4][5]0.010 mg/kg[7]0.67 ng/g[6]
Recovery (%) 98.3 - 100.1%[2][3]Not Specified70 - 110%[7]Not Specified
RSD (%) 1.87%[2][3][4][5]1.87%[5]<20%[7]Not Specified

Experimental Protocols

Protocol 1: Analysis of this compound in Formulations

This protocol is adapted from a method for the determination of the active ingredient in this compound formulations.[2][3]

1. Sample Preparation (Solid Phase Extraction - Direct Method) a. Prepare a 100 ppm stock solution by dissolving an appropriate amount of the this compound formulation in distilled water.[3] b. Perform serial dilutions to obtain standard solutions of lower concentrations (e.g., 0.5, 1, 2, 5, and 10 ppm).[3] c. Condition a C18 SPE cartridge by washing with 3 mL of acetonitrile followed by 3 mL of methanol.[3] d. Load 1 mL of the sample or standard solution onto the cartridge. e. Wash the cartridge with 2 mL of water followed by 1 mL of methanol; discard the washings.[3] f. Elute the analyte with 2 mL of methanol.[3] g. Dry the eluent under a stream of nitrogen and reconstitute the residue in 2 mL of the mobile phase.[3] h. Filter the final solution through a 0.22 µm PTFE syringe filter before HPLC analysis.[3]

2. HPLC Conditions

  • Column: Discovery C18, 5 µm, 150 x 4.6 mm[3]

  • Mobile Phase: Isocratic elution with 0.02% acetic acid in methanol:acetonitrile (90:10 v/v).[3][4]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 229 nm[3][4]

  • Injection Volume: 5 µL[3]

3. Calibration

  • Prepare a calibration curve by injecting the prepared standard solutions (e.g., 0.25, 0.5, 1.0, 2.0, 5.0, 10.0 ng) in duplicate.[3]

  • Plot the average peak area against the concentration to establish linearity.[3]

Protocol 2: Analysis of this compound in Soil and Water

This protocol provides a method for the determination of this compound residues in soil and water samples.[5]

1. Sample Preparation

  • Water: a. For water samples, a direct injection may be possible if the concentration is within the linear range of the method. b. If concentration is required, perform a liquid-liquid extraction. Mix 50 mL of the water sample with ethyl acetate (30 + 20 + 10 mL) three times.[3] c. Collect the organic layer, dry it, and dissolve the residue in 2 mL of the mobile phase.[3]

  • Soil: a. The specific extraction procedure for soil is not detailed in the provided search results but would typically involve extraction with a suitable solvent, followed by cleanup.

2. HPLC Conditions

  • Column: C18 column[5]

  • Mobile Phase: Isocratic elution with 0.02% acetic acid in methanol:acetonitrile (90:10 v/v).[5]

  • Detection: UV at 229 nm[5]

  • Quantification Range: 0.25–5.00 μg/mL[5]

Protocol 3: Analysis of this compound in Animal Tissues by LC-MS/MS

This protocol is for the sensitive determination of this compound residues in animal tissues using LC-MS/MS.[7]

1. Sample Preparation a. Extract residues from animal tissue samples using 2.5N NaOH with heating at approximately 105 °C for at least 2 hours.[7] b. For poultry liver, an optional cleanup step involves partitioning the basic extract with dichloromethane.[7] c. Acidify an aliquot of the extract with HCl and perform solid-phase extraction using a polymeric reversed-phase column (e.g., Waters HLB SPE).[7] d. Elute the analyte with dichloromethane. e. Evaporate the dichloromethane using nitrogen and reconstitute the sample in 10:90 acetonitrile:0.1% formic acid.[7] f. Filter the final extract through a 0.2 µm PTFE syringe filter prior to LC-MS/MS analysis.[7]

2. LC-MS/MS Conditions

  • HPLC System: Coupled with a triple quadrupole mass spectrometer.

  • Mobile Phase: A gradient system using methanol and water, both containing 0.1% formic acid.[7]

  • Ionization: Negative-ion electrospray ionization (ESI).[7]

  • MRM Transitions:

    • Quantitation: m/z 190 -> 146[7]

    • Confirmation: m/z 192 -> 148[7]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, Formulation) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column C18 Column HPLC_System->Column Detector UV or MS/MS Detector Column->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound analysis by HPLC.

HPLC_System_Components Solvent Solvent Reservoir (Mobile Phase) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector Detector (UV or MS) Column->Detector DataSystem Data System (Computer) Detector->DataSystem Waste Waste Detector->Waste

Caption: Key components of a High-Performance Liquid Chromatography system.

References

Application Note: High-Sensitivity Detection of Clopyralid Residues in Agricultural Commodities by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of clopyralid residues in a range of agricultural commodities using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound, a selective and systemic herbicide, can persist in soil and accumulate in crops, necessitating sensitive and reliable analytical methods for monitoring its presence in the food chain. The described methodologies cover sample preparation, including extraction and cleanup, as well as optimized LC-MS/MS parameters for the accurate detection and quantification of this compound. This guide is intended for researchers, scientists, and professionals in the fields of food safety, environmental science, and agricultural research.

Introduction

This compound (3,6-dichloropyridine-2-carboxylic acid) is a widely used herbicide effective against broadleaf weeds in various crops, pastures, and non-crop areas.[1] Its persistence in soil and high water solubility pose a risk of carryover into subsequent crops and potential contamination of water sources.[1] Due to its potential for phytotoxicity to sensitive crops even at low concentrations, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in a variety of agricultural products.[2][3][4][5][6] LC-MS/MS has become the preferred analytical technique for this compound residue analysis due to its high sensitivity, selectivity, and robustness.[1][7] This document outlines a comprehensive workflow for the analysis of this compound residues, providing detailed protocols and expected performance data.

Experimental Protocols

Sample Preparation

The choice of sample preparation procedure is critical for achieving accurate and reproducible results, as it aims to efficiently extract this compound while minimizing matrix interference.[1][8] Below are protocols for different agricultural matrices.

A. Protocol for Fruits, Vegetables, and Grains (High Water, Starch, or Acid Content)

This method is adapted from established procedures for pesticide residue analysis in plant-based commodities.[2][5][8]

  • Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add internal standard, if used.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) for QuEChERS-based extraction.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 10:90 acetonitrile:0.1% formic acid).[9]

    • Filter through a 0.2 µm syringe filter into an autosampler vial.[9]

B. Protocol for Compost and Soil

This protocol is based on methods developed for complex matrices like compost, where this compound contamination can be a concern for subsequent crop growth.[1][10][11]

  • Extraction:

    • Weigh 5 g of the sample into a 100 mL Erlenmeyer flask.[1]

    • Add 50 mL of methanol–1 M NaOH (99:1, v/v).[1]

    • Shake for 30 minutes.[1]

    • Centrifuge and collect the supernatant.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Acidify the extract with HCl.[9]

    • Load an aliquot onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).[1][9]

    • Wash the cartridge with acidic water to remove interferences.

    • Elute this compound with an appropriate solvent such as methanol or acetonitrile.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute in the initial mobile phase.

    • Filter into an autosampler vial.

C. Protocol for Animal Tissues

For animal commodities, a more rigorous extraction is often necessary.[9]

  • Extraction:

    • Homogenize the tissue sample.

    • Extract with 2.5N NaOH with heating (e.g., at 105 °C for 2 hours).[9]

  • Cleanup:

    • For fatty matrices, a liquid-liquid partitioning step with a nonpolar solvent like dichloromethane can be introduced.[9]

    • Proceed with SPE cleanup as described for compost and soil.[9]

  • Final Extract Preparation:

    • Evaporate, reconstitute, and filter as previously described.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for this compound analysis. Optimization may be required based on the specific instrument and column used.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., UPLC HSS T3, 50 mm x 2.1 mm, 1.8 µm)[1]
Column Temperature 40 °C[1]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Flow Rate 0.4 mL/min[1]
Gradient Elution A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by re-equilibration.[1]
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Precursor Ion (m/z) > Product Ions (m/z) for quantification and confirmation (specific m/z values should be optimized)
Collision Energy Optimized for each transition
Dwell Time Optimized for the number of co-eluting analytes

Quantitative Data Summary

The performance of the LC-MS/MS method is evaluated through validation parameters such as the Limit of Quantification (LOQ), recovery, and precision. The following tables summarize typical quantitative data for this compound analysis in various matrices.

Table 1: Method Performance in Agricultural Commodities

Matrix LOQ (mg/kg) Recovery (%) RSD (%) Reference
Various Crops0.0006 - 0.00173.7 - 91.4< 8[8]
Wheat, Oat0.01Not SpecifiedNot Specified[2][4]
Animal Commodities0.01Not SpecifiedNot Specified[2][4]
Compost0.00067Not SpecifiedNot Specified[10]
Sugar Beet0.0277 - 86Not Specified

Table 2: Maximum Residue Limits (MRLs) for this compound in Selected Commodities

Commodity MRL (mg/kg) Regulatory Body/Region Reference
Oats, Wheat3European Union[2]
Bovine, Sheep, Goat Kidney1.5 - 2European Union[2]
Bovine, Sheep, Goat Liver0.15 - 2European Union[2]
Honey0.15European Union[6]
Sugar Beet0.5European Union

Visualizations

Clopyralid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample 1. Sample Collection (e.g., Fruits, Vegetables, Soil) Homogenization 2. Homogenization Sample->Homogenization Extraction 3. Extraction (e.g., Acetonitrile or Methanol-NaOH) Homogenization->Extraction Cleanup 4. Cleanup (dSPE or SPE) Extraction->Cleanup Final_Extract 5. Final Extract Preparation (Evaporation & Reconstitution) Cleanup->Final_Extract LC_Separation 6. LC Separation (C18 Column) Final_Extract->LC_Separation MS_Detection 7. MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification 8. Quantification (Calibration Curve) MS_Detection->Quantification Reporting 9. Reporting (Residue Levels) Quantification->Reporting

Caption: General workflow for this compound residue analysis.

Sample_Prep_Comparison cluster_plant Plant Matrices (Fruits, Vegetables, Grains) cluster_soil Complex Matrices (Soil, Compost) cluster_animal Animal Tissues Start Homogenized Sample P_Extract Acidified Acetonitrile Extraction (QuEChERS) Start->P_Extract S_Extract Methanol-NaOH Extraction Start->S_Extract A_Extract Heated NaOH Extraction Start->A_Extract P_Cleanup Dispersive SPE (dSPE) Cleanup P_Extract->P_Cleanup Final_Extract Final Extract for LC-MS/MS P_Cleanup->Final_Extract S_Cleanup Solid-Phase Extraction (SPE) Cleanup S_Extract->S_Cleanup S_Cleanup->Final_Extract A_Cleanup LLE and/or SPE Cleanup A_Extract->A_Cleanup A_Cleanup->Final_Extract

Caption: Sample preparation workflows for different matrices.

Conclusion

The LC-MS/MS methodologies presented in this application note provide a robust and sensitive approach for the routine monitoring of this compound residues in a diverse range of agricultural and environmental samples. The detailed protocols for sample preparation and instrumental analysis, coupled with the summarized performance data, offer a valuable resource for analytical laboratories. Adherence to these validated methods will ensure data of high quality and reliability, which is essential for regulatory compliance and consumer safety.

References

Application of Clopyralid as a Selective Herbicide in Ecological Field Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Clopyralid as a selective herbicide in ecological field studies. This document outlines this compound's mechanism of action, provides detailed experimental protocols for its application, and summarizes quantitative data on its efficacy and potential non-target effects. Adherence to these protocols and safety guidelines is crucial for conducting effective and environmentally responsible research.

Introduction to this compound

This compound is a selective, systemic, post-emergence herbicide belonging to the pyridine carboxylic acid family.[1] It is highly effective for the control of broadleaf weeds, particularly those in the Asteraceae (sunflower), Fabaceae (legume), and Polygonaceae (knotweed) families, while exhibiting minimal impact on grasses and other monocots.[1] Its selectivity makes it a valuable tool in ecological research for managing invasive broadleaf species in grasslands, rangelands, and forest ecosystems.[2][3]

Mechanism of Action

This compound functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][4] It is absorbed through the leaves and roots of the plant and translocates to the meristematic tissues.[1] In susceptible plants, this compound disrupts normal growth processes by causing uncontrolled and disorganized cell division and elongation, ultimately leading to vascular tissue damage and plant death.[1]

Data Presentation: Efficacy and Application Rates

The following tables summarize recommended application rates of this compound for the control of common invasive and weedy broadleaf species in ecological field settings. Rates are provided in pounds of acid equivalent per acre (lbs a.e./ac) and kilograms of acid equivalent per hectare (kg a.e./ha) for easy conversion.

Table 1: this compound Application Rates for Specific Target Weeds

Target Weed SpeciesCommon NameApplication Rate (lbs a.e./ac)Application Rate (kg a.e./ha)Timing and Remarks
Cirsium arvenseCanada Thistle0.25 - 0.50.28 - 0.56Apply to actively growing plants, often at the rosette to early bolt stage for best results.[3]
Centaurea spp.Knapweeds0.25 - 0.50.28 - 0.56Applications are most effective when made to rosettes in the spring or fall.[3]
Centaurea solstitialisYellow Starthistle0.0625 - 0.1250.07 - 0.14Very low rates can be effective; apply from rosette stage to early flowering.[1]
Potentilla rectaSulfur Cinquefoil0.21 - 0.420.235 - 0.47Application at various rates has been studied for its impact on native forbs.[5]
Various Broadleaf WeedsGeneral Rangeland0.09 - 0.50.10 - 0.56Lower rates are effective on small, actively growing weeds under favorable conditions.[3]

Table 2: Effects of this compound on Non-Target Forbs in a Native Grassland Study [5]

Herbicide TreatmentApplication Rate (kg a.i./ha)Change in Native Forb DensityChange in Native Forb Cover
This compound0.05025Reduction at one siteNo significant effect
This compound0.21Reduction at one siteNo significant effect
This compound0.42Reduction at one siteNo significant effect
Picloram0.14 - 0.56Reduction at one siteReduction at both sites
Metsulfuron0.0042 - 0.032Reduction at one siteNo significant effect

Experimental Protocols

The following protocols provide a framework for conducting ecological field studies using this compound. These should be adapted to specific research questions and site conditions.

Experimental Design

A robust experimental design is critical for obtaining statistically valid results.

  • Site Selection: Choose a study site with a relatively uniform distribution of the target invasive species and representative of the ecosystem of interest.

  • Plot Establishment:

    • Establish multiple experimental plots of a standardized size (e.g., 10 m x 10 m).[6]

    • Incorporate untreated control plots to serve as a baseline for comparison.

    • Include buffer zones of at least 2 meters around each plot to minimize spray drift between treatments.[7]

    • Use a randomized complete block design to account for environmental gradients across the study site.[7] Replicate each treatment at least three to four times.[5]

  • Treatments:

    • Include a range of this compound application rates to determine the optimal concentration for weed control with minimal non-target damage.

    • Consider including other selective herbicides for comparison.[5]

    • A non-toxic surfactant may be added to the spray solution to improve herbicide uptake, as per product recommendations.[3]

Herbicide Application Protocol
  • Timing: Apply this compound when target weeds are actively growing and are at a susceptible growth stage (e.g., rosette or bolting).[3] Avoid application during periods of drought stress or when rainfall is expected within 48 hours.[8]

  • Equipment: Use a calibrated backpack sprayer or a boom sprayer mounted on an ATV or truck for uniform application.[2] Ensure nozzles are appropriate for herbicide application to minimize drift.

  • Mixing:

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, long-sleeved shirt and pants, socks, closed-toe shoes, and protective eyewear during mixing and application.[8]

    • Follow the specific mixing instructions on the herbicide label.

    • Prepare the herbicide solution in a well-ventilated area away from water sources.

  • Application:

    • Apply the herbicide uniformly across the entire plot.

    • Maintain a consistent spray height and speed to ensure even coverage.

    • Avoid spraying during windy conditions to prevent drift to non-target areas.

Data Collection and Analysis
  • Pre-treatment Data: Before herbicide application, collect baseline data on:

    • Percent cover and density of the target invasive species.

    • Percent cover, density, and diversity of non-target native plant species, particularly forbs.

    • Biomass of target and non-target species by clipping vegetation within quadrats.

  • Post-treatment Monitoring:

    • Conduct monitoring at regular intervals (e.g., 1, 3, 6, and 12 months) after application to assess both short-term and long-term effects.

    • Collect the same data as in the pre-treatment assessment to measure changes in plant community composition.

  • Data Analysis:

    • Use appropriate statistical methods (e.g., ANOVA, regression analysis) to compare the effects of different herbicide treatments to the control.

    • Analyze impacts on the target species' control and the response of the non-target plant community.

Visualizations

This compound's Mechanism of Action

Clopyralid_Mechanism_of_Action This compound This compound Application (Foliar or Root Uptake) Translocation Translocation to Meristematic Tissues This compound->Translocation Auxin_Binding Binding to Auxin Receptors Translocation->Auxin_Binding Gene_Expression Altered Gene Expression Auxin_Binding->Gene_Expression Cell_Growth Uncontrolled Cell Elongation & Division Gene_Expression->Cell_Growth Vascular_Damage Vascular Tissue Damage Cell_Growth->Vascular_Damage Plant_Death Plant Death Vascular_Damage->Plant_Death

Caption: this compound's synthetic auxin pathway.

Experimental Workflow for a this compound Field Study

Clopyralid_Field_Study_Workflow Site_Selection 1. Site Selection & Experimental Design Plot_Establishment 2. Plot Establishment (Treatment & Control) Site_Selection->Plot_Establishment Pre_Treatment_Data 3. Pre-Treatment Data Collection Plot_Establishment->Pre_Treatment_Data Herbicide_Application 4. This compound Application Pre_Treatment_Data->Herbicide_Application Post_Treatment_Data 5. Post-Treatment Data Collection Herbicide_Application->Post_Treatment_Data Data_Analysis 6. Statistical Analysis Post_Treatment_Data->Data_Analysis Reporting 7. Reporting & Interpretation Data_Analysis->Reporting

Caption: Workflow for this compound field experiments.

Decision-Making Framework for this compound Use

Clopyralid_Decision_Framework Problem Invasive Broadleaf Weed Problem Identified Is_Clopyralid_Effective Is this compound Effective on Target Species? Problem->Is_Clopyralid_Effective Non_Target_Risk Assess Risk to Non-Target Sensitive Forbs Is_Clopyralid_Effective->Non_Target_Risk Yes Alternative_Methods Consider Alternative Control Methods Is_Clopyralid_Effective->Alternative_Methods No Use_this compound Proceed with this compound Application Protocol Non_Target_Risk->Use_this compound Low Risk Mitigation Develop Mitigation Strategy (e.g., lower dose, timing) Non_Target_Risk->Mitigation High Risk Do_Not_Use Do Not Use this compound Alternative_Methods->Do_Not_Use Mitigation->Use_this compound

Caption: Decision framework for this compound application.

Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): Always wear the recommended PPE when handling and applying this compound to prevent eye and skin irritation.[8][9]

  • Environmental Fate: this compound is water-soluble and has the potential to be mobile in soils, particularly sandy soils.[4] It is degraded primarily by microbial metabolism, with an average soil half-life of one to two months.[1]

  • Non-Target Plant Impacts: While selective, this compound can negatively impact non-target native forbs.[5][10] Researchers should carefully consider the potential for such impacts and incorporate monitoring of sensitive native plant populations into their study design.

  • Herbicide Resistance: The repeated use of any single herbicide can lead to the development of resistant weed populations. It is important to be aware of the potential for this compound resistance and to implement integrated weed management strategies.[11]

  • Regulatory Compliance: Ensure that the use of this compound complies with all federal, state, and local regulations. In some regions, its use may be restricted.[4]

By following these detailed application notes and protocols, researchers can effectively and responsibly utilize this compound as a tool for managing invasive broadleaf plants in ecological field studies.

References

Application Notes and Protocols for Assessing Clopyralid Efficacy on Invasive Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clopyralid is a selective, systemic herbicide widely used for the control of broadleaf invasive and noxious weeds.[1][2][3] As a synthetic auxin, it mimics the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth and eventual death in susceptible species.[1][3][4] Its selectivity makes it particularly useful in managing invasive species within rangelands, forests, and rights-of-way, with minimal impact on grasses and other monocots.[1] These application notes provide standardized operating procedures for researchers and scientists to effectively assess the efficacy of this compound on invasive weed species in both laboratory and field settings.

This compound's Mode of Action: A Synthetic Auxin Signaling Pathway

This compound's herbicidal activity stems from its ability to function as an auxin mimic. Upon absorption by the leaves and roots, it is translocated throughout the plant and accumulates in the growing points. There, it binds to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in a cascade of physiological disruptions, including epinasty (twisting and curling of stems and leaves), cell elongation, and ultimately, plant death.

This compound This compound Application (Foliar or Soil) Absorption Absorption by Leaves and Roots This compound->Absorption Translocation Translocation via Phloem to Meristematic Tissues Absorption->Translocation Receptor Binding to Auxin Receptors (e.g., TIR1/AFB) Translocation->Receptor SCF_Complex Formation of SCF-TIR1/AFB Ubiquitin Ligase Complex Receptor->SCF_Complex Aux_IAA Targeting of Aux/IAA Repressor Proteins SCF_Complex->Aux_IAA Ubiquitination Ubiquitination and Degradation of Aux/IAA Repressors Aux_IAA->Ubiquitination ARF Activation of Auxin Response Factors (ARFs) Ubiquitination->ARF Gene_Expression Transcription of Auxin-Responsive Genes ARF->Gene_Expression Physiological_Effects Uncontrolled Cell Division, Elongation, and Differentiation Gene_Expression->Physiological_Effects Plant_Death Plant Death Physiological_Effects->Plant_Death

Caption: Simplified signaling pathway of this compound as a synthetic auxin mimic in a susceptible plant.

Experimental Protocols

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the effective dose of this compound required to control a target invasive weed species under controlled conditions.

Materials:

  • Target invasive weed seeds or seedlings

  • Potting medium

  • Pots (e.g., 10 cm diameter)

  • This compound formulation

  • Laboratory track sprayer calibrated to deliver a known volume

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod

  • Data collection tools (e.g., calipers, balance)

Methodology:

  • Plant Propagation: Grow the target invasive weed from seed or transplant seedlings into pots filled with a standard potting medium. Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.[5] A sufficient number of uniform plants should be produced to accommodate all treatments and replicates.

  • Experimental Design: Employ a completely randomized design with a minimum of four replicates per treatment.

  • Treatment Preparation: Prepare a series of this compound concentrations that will encompass a range from no effect to complete mortality. A logarithmic series of doses is recommended.[6] Include an untreated control.

  • Herbicide Application: Apply the prepared this compound solutions using a laboratory track sprayer to ensure uniform coverage.[6]

  • Incubation: Return the treated plants to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Data Collection: At predetermined intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a 0-100% scale, where 0% represents no control and 100% represents complete plant death.[7] At the final assessment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the visual assessment and biomass data using a four-parameter log-logistic model to determine the effective dose for 50% (ED₅₀) and 90% (ED₉₀) control.[8]

Field Efficacy Trial

This protocol outlines the procedure for evaluating the efficacy of this compound on established populations of invasive weeds under field conditions.

Materials:

  • This compound formulation

  • Backpack or plot sprayer with calibrated nozzles

  • Personal Protective Equipment (PPE)

  • Plot marking materials (e.g., flags, stakes)

  • Data collection sheets or electronic device

Methodology:

  • Site Selection: Choose a site with a uniform and dense population of the target invasive weed.

  • Experimental Design: Use a randomized complete block design with at least three to four replications. Each block should represent a relatively homogenous area of the field.

  • Plot Establishment: Demarcate individual plots of a standard size (e.g., 2m x 5m).

  • Treatments: Include an untreated control, the proposed use rate(s) of this compound, and potentially a standard herbicide for comparison.

  • Herbicide Application: Apply the treatments at the recommended growth stage of the target weed using a calibrated sprayer to ensure accurate application rates. Record environmental conditions (temperature, wind speed, humidity) at the time of application.

  • Efficacy Assessment: Conduct visual assessments of weed control at various intervals after treatment (e.g., 14, 28, 56, and 365 days) using the 0-100% rating scale.[7][9] For perennial weeds, assessments may need to be extended to the following growing season to evaluate long-term control.[9]

  • Phytotoxicity Assessment: If non-target desirable vegetation is present, assess any injury using a similar 0-100% scale, where 0% is no injury and 100% is plant death.[7]

  • Data Analysis: Analyze the visual rating data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Data Presentation

Quantitative data from this compound efficacy studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Greenhouse Dose-Response of this compound on Black Medic (Medicago lupulina) at Two Growth Stages

Growth StageParameterED₅₀ (g ae ha⁻¹)ED₉₀ (g ae ha⁻¹)
Small (0.5-1 cm stem) Epinasty125.3249.5
Chlorosis280.1748.2
Large (3-6 cm stem) Epinasty210.7398.3
Chlorosis450.6> 1000
Data adapted from a study on black medic dose-response.[8]

Table 2: Field Efficacy of this compound on Various Invasive Weed Species

Invasive Weed SpeciesApplication Rate (g ae ha⁻¹)Control (%) at 28 DATControl (%) at 365 DAT
Canada Thistle (Cirsium arvense)140 - 28085 - 9570 - 85
Spotted Knapweed (Centaurea stoebe)210 - 28090 - 10080 - 95
Yellow Starthistle (Centaurea solstitialis)70 - 14095 - 10085 - 95
Common Ragweed (Ambrosia artemisiifolia)28080 - 9060 - 75
DAT: Days After Treatment. Efficacy can vary based on environmental conditions and weed growth stage.

Visualizations

cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_assessment Phase 3: Data Collection and Analysis cluster_reporting Phase 4: Reporting and Dissemination A1 Define Research Objectives A2 Select Target Invasive Weed(s) A1->A2 A3 Choose Experimental Setting (Greenhouse vs. Field) A2->A3 A4 Experimental Design (e.g., CRD, RCBD) A3->A4 A5 Determine this compound Rates and Treatment List A4->A5 A6 Prepare Protocols and Data Collection Sheets A5->A6 B1 Site/Greenhouse Preparation A6->B1 B2 Plant Propagation/Plot Establishment B1->B2 B3 Calibrate Application Equipment B2->B3 B4 Apply Herbicide Treatments B3->B4 B5 Post-Application Monitoring B4->B5 C1 Visual Efficacy Ratings (0-100%) B5->C1 C4 Statistical Analysis (e.g., ANOVA, Regression) C1->C4 C2 Biomass Measurement (if applicable) C2->C4 C3 Phytotoxicity Assessment C3->C4 D1 Summarize Data in Tables and Figures C4->D1 D2 Interpret Results D1->D2 D3 Prepare Final Report/Publication D2->D3

Caption: Experimental workflow for assessing the efficacy of this compound on invasive weeds.

cluster_weed cluster_herbicide cluster_environment cluster_application Efficacy This compound Efficacy Weed Weed Factors Weed->Efficacy Species Species Susceptibility GrowthStage Growth Stage WeedDensity Weed Density Herbicide Herbicide Factors Herbicide->Efficacy Rate Application Rate Formulation Formulation Adjuvants Use of Adjuvants Environment Environmental Factors Environment->Efficacy Temperature Temperature Rainfall Rainfall SoilMoisture Soil Moisture Sunlight Sunlight Application Application Factors Application->Efficacy Timing Application Timing Coverage Spray Coverage Equipment Equipment Calibration

Caption: Logical relationship of factors influencing the efficacy of this compound on invasive weeds.

References

Application Notes and Protocols for the Use of Clopyralid in Plant Cell Culture for Herbicide Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopyralid is a synthetic auxin herbicide belonging to the pyridine carboxylic acid chemical family. It is widely used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3] Its mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth and ultimately, plant death.[1][4] The study of this compound resistance in plants at the cellular level is crucial for understanding the molecular mechanisms of resistance, developing herbicide-resistant crops, and designing new weed management strategies. Plant cell culture provides a powerful in vitro system to investigate these aspects under controlled laboratory conditions.

These application notes provide detailed protocols for the use of this compound in plant cell culture to select for and characterize herbicide-resistant cell lines. The methodologies cover callus induction, in vitro selection of resistant cells, and regeneration of whole plants from selected callus.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in plant cell culture studies, the following table summarizes recommended starting concentrations for in vitro selection based on studies with other synthetic auxin herbicides like picloram and 2,4-D. These concentrations should be optimized for the specific plant species and cell line being investigated.

Herbicide (Analogue)Plant Species (Example)Culture TypeSelection Concentration RangeObservationsReference (Analogue)
PicloramNicotiana tabacumCallus0.1 - 1.0 mg/LIsolation of resistant cell lines.[5]
2,4-DTriticum aestivumCallus from seeds3.5 mg/LOptimal for callus induction.[6]
2,4-DAmaranthus tuberculatusCallus from hypocotyl4.0 mg/L (with 1.0 mg/L kinetin)Successful for callus induction.[7]
2,4-DOryza sativaCallus from seeds2.0 - 5.0 mg/L100% callus induction.[8]

Note: The efficacy of this compound can be influenced by the plant species, the developmental stage of the tissue, and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) for the wild-type (susceptible) cell line before initiating selection experiments.

Experimental Protocols

Protocol 1: Establishment of Callus Cultures from Explants

This protocol describes the initiation of callus cultures from sterile plant tissues.

Materials:

  • Plant explants (e.g., leaves, stems, hypocotyls, or mature seeds)

  • 70% (v/v) ethanol

  • 10% (v/v) commercial bleach solution (containing sodium hypochlorite)

  • Sterile distilled water

  • Murashige and Skoog (MS) medium supplemented with vitamins

  • Sucrose

  • Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) or Picloram for callus induction; 6-Benzylaminopurine (BAP) or Kinetin for shoot regeneration)

  • Agar or other gelling agent

  • Petri dishes

  • Sterile filter paper

  • Forceps and scalpels

  • Laminar flow hood

Procedure:

  • Explant Sterilization:

    • Excise healthy explants from the source plant.

    • Wash the explants thoroughly under running tap water.

    • In a laminar flow hood, surface sterilize the explants by immersing them in 70% ethanol for 30-60 seconds.

    • Transfer the explants to a 10% bleach solution and agitate for 10-15 minutes.

    • Rinse the explants 3-4 times with sterile distilled water to remove any traces of bleach.

    • Dry the explants on sterile filter paper.

  • Callus Induction:

    • Prepare MS medium containing 3% (w/v) sucrose and a suitable concentration of a synthetic auxin for callus induction (e.g., 2.0 - 4.0 mg/L 2,4-D).[7][8] The optimal concentration should be determined experimentally.

    • Adjust the pH of the medium to 5.8 before autoclaving.

    • Solidify the medium with 0.8% (w/v) agar.

    • Aseptically place the sterilized explants onto the surface of the callus induction medium in Petri dishes.

    • Seal the Petri dishes with parafilm and incubate in the dark at 25 ± 2°C.

    • Subculture the developing calli onto fresh medium every 2-3 weeks.

Protocol 2: In Vitro Selection of this compound-Resistant Callus

This protocol outlines the procedure for selecting callus lines that are resistant to this compound.

Materials:

  • Established wild-type (susceptible) callus cultures

  • Callus induction medium (as described in Protocol 1)

  • This compound stock solution (sterile-filtered)

  • Sterile Petri dishes

  • Forceps and scalpels

  • Laminar flow hood

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC):

    • Prepare callus induction medium with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).

    • Transfer small pieces of healthy, actively growing wild-type callus to each concentration.

    • Incubate in the dark at 25 ± 2°C for 3-4 weeks.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the wild-type callus.

  • Selection of Resistant Callus:

    • Prepare callus induction medium containing the predetermined MIC of this compound.

    • Transfer a large number of small callus pieces from the wild-type culture onto the selection medium.

    • Incubate in the dark at 25 ± 2°C.

    • Monitor the cultures regularly. Most of the callus will turn brown and die. Any callus that remains healthy and continues to grow is considered putatively resistant.

    • Subculture the surviving callus sectors onto fresh selection medium every 2-3 weeks to ensure stability of the resistance.

Protocol 3: Regeneration of Whole Plants from Resistant Callus

This protocol describes the regeneration of whole plants from the selected this compound-resistant callus.

Materials:

  • Established this compound-resistant callus cultures

  • MS medium

  • Sucrose

  • Plant growth regulators for shoot induction (e.g., BAP or Kinetin) and root induction (e.g., Naphthaleneacetic acid (NAA) or Indole-3-butyric acid (IBA))

  • Agar or other gelling agent

  • Culture vessels (e.g., test tubes or Magenta boxes)

  • Growth chamber with controlled light and temperature

Procedure:

  • Shoot Induction:

    • Prepare a shoot induction medium, which is typically MS medium with a higher cytokinin to auxin ratio (e.g., 1.0-3.0 mg/L BAP and 0.1-0.5 mg/L NAA).[9] The optimal hormone combination and concentration must be determined for the specific plant species.

    • Transfer healthy, proliferating resistant callus to the shoot induction medium.

    • Incubate the cultures in a growth chamber under a 16-hour light/8-hour dark photoperiod at 25 ± 2°C.

    • Subculture the calli with developing shoots to fresh medium every 3-4 weeks.

  • Root Induction:

    • Once the regenerated shoots have reached a sufficient size (e.g., 2-3 cm in height), excise them from the callus.

    • Transfer the individual shoots to a rooting medium, which is typically half-strength or full-strength MS medium with a low concentration of an auxin (e.g., 0.1-1.0 mg/L NAA or IBA).[9]

    • Incubate under the same growth chamber conditions as for shoot induction.

  • Acclimatization:

    • Once a well-developed root system has formed, carefully remove the plantlets from the culture vessel.

    • Gently wash the agar from the roots with sterile water.

    • Transfer the plantlets to small pots containing a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite).

    • Cover the pots with a transparent plastic bag or place them in a humidity chamber to maintain high humidity.

    • Gradually decrease the humidity over a period of 1-2 weeks to acclimatize the plants to the external environment.

    • Once acclimatized, the plants can be transferred to a greenhouse for further growth and analysis.

Mandatory Visualizations

Signaling Pathway of this compound (Synthetic Auxin)

Clopyralid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm / Nucleus This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB Binds to SCF_Complex SCF Complex (E3 Ubiquitin Ligase) TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Responsive_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: this compound mimics natural auxin, leading to the degradation of Aux/IAA repressors and subsequent uncontrolled gene expression, causing plant death.

Experimental Workflow for Selecting this compound-Resistant Plant Cell Lines

Experimental_Workflow cluster_setup Phase 1: Culture Initiation cluster_selection Phase 2: In Vitro Selection cluster_regeneration Phase 3: Plant Regeneration cluster_analysis Phase 4: Analysis Explant 1. Explant Source (e.g., Leaf, Stem) Sterilization 2. Surface Sterilization Explant->Sterilization Callus_Induction 3. Callus Induction (Auxin-rich medium) Sterilization->Callus_Induction MIC_Determination 4. Determine MIC of this compound Callus_Induction->MIC_Determination Selection 5. Selection on This compound-containing Medium MIC_Determination->Selection Resistant_Callus 6. Isolation of Resistant Callus Selection->Resistant_Callus Shoot_Induction 7. Shoot Induction (Cytokinin-rich medium) Resistant_Callus->Shoot_Induction Root_Induction 8. Root Induction (Auxin-containing medium) Shoot_Induction->Root_Induction Acclimatization 9. Acclimatization of Plantlets Root_Induction->Acclimatization Resistant_Plant 10. Herbicide-Resistant Whole Plant Acclimatization->Resistant_Plant

References

Application Note: Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for Clopyralid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) is a selective herbicide used to control broadleaf weeds.[1] Its persistence and potential mobility in soil and water necessitate sensitive and specific detection methods for environmental monitoring and food safety analysis.[1] While methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are available, they often require extensive sample preparation and expensive equipment.[2][3] Enzyme-linked immunosorbent assays (ELISAs) offer a cost-effective, high-throughput alternative for the rapid screening of this compound residues.[4][5]

This document provides a detailed protocol for the development of a competitive indirect ELISA for the quantitative determination of this compound. The core principle involves the competition between free this compound in a sample and a this compound-protein conjugate (coating antigen) for a limited number of specific antibody binding sites.

Principle of the Assay

Since this compound is a small molecule (hapten), it cannot be detected by a standard sandwich ELISA format which requires the antigen to bind two antibodies simultaneously.[6][7] Therefore, a competitive assay format is employed. In this indirect competitive ELISA, a this compound-protein conjugate is immobilized on the surface of a microtiter plate. A specific anti-Clopyralid antibody is pre-incubated with the sample containing the free this compound. This mixture is then added to the coated plate. The free this compound in the sample competes with the immobilized this compound conjugate for binding to the antibody. A higher concentration of this compound in the sample results in less antibody binding to the plate. The amount of bound primary antibody is then detected by a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). After adding a substrate, a colorimetric signal is produced, which is inversely proportional to the concentration of this compound in the sample.[7][8]

G cluster_principle Principle of Competitive ELISA for this compound plate Microplate Well (Coated with this compound-Protein Conjugate) enzyme_conj Enzyme-labeled Secondary Antibody plate->enzyme_conj Binds to Primary Ab sample Sample containing free this compound sample->p1 antibody Anti-Clopyralid Antibody antibody->p1 substrate Substrate (TMB) enzyme_conj->substrate Enzymatic Reaction substrate->p2 Color Development result_high Low Color Signal (High this compound Conc.) result_low High Color Signal (Low this compound Conc.) p1->plate Competition for Antibody Binding p2->result_high p2->result_low

Principle of the this compound competitive ELISA.

Protocols

Protocol 1: Preparation of Immunogen and Coating Antigen

To produce antibodies against the small molecule this compound, it must first be rendered immunogenic by conjugating it to a large carrier protein.[9] A derivative of this compound (a hapten) containing a spacer arm with a reactive group is synthesized for this purpose. The immunogen (e.g., this compound-BSA) is used for animal immunization, while the coating antigen (e.g., this compound-OVA) is used for coating the ELISA plate. Using a different carrier protein for the coating antigen helps to reduce non-specific binding from antibodies raised against the immunogen's carrier protein.

A. Hapten Synthesis (Example Pathway)

A common strategy is to introduce a carboxyl group via a spacer arm, which can then be activated to couple with the amine groups on the carrier protein.

G cluster_workflow Hapten Synthesis & Conjugation Workflow This compound This compound modification Chemical Modification (Introduce spacer arm with -COOH) This compound->modification Step 1 hapten This compound Hapten modification->hapten activation Activate Carboxyl Group (e.g., NHS/EDC method) hapten->activation Step 2 active_hapten Activated Hapten activation->active_hapten conjugation1 Conjugation active_hapten->conjugation1 conjugation2 Conjugation active_hapten->conjugation2 bsa Carrier Protein (BSA for Immunogen) bsa->conjugation1 ova Carrier Protein (OVA for Coating Antigen) ova->conjugation2 immunogen Immunogen (this compound-BSA) conjugation1->immunogen Step 3a coating_antigen Coating Antigen (this compound-OVA) conjugation2->coating_antigen Step 3b

Workflow for preparing immunogen and coating antigen.

B. Conjugation to Carrier Protein (Active Ester Method)

  • Hapten Activation: Dissolve the synthesized this compound hapten, N-hydroxysuccinimide (NHS), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF). The molar ratio of Hapten:EDC:NHS is typically 1:1.5:1.2.

  • Reaction: Stir the mixture at room temperature for 4-6 hours in the dark to form the active ester.

  • Protein Preparation: Dissolve the carrier protein (Bovine Serum Albumin - BSA, or Ovalbumin - OVA) in a phosphate-buffered saline (PBS), pH 7.4.

  • Conjugation: Add the activated hapten solution dropwise to the protein solution while gently stirring.

  • Incubation: Continue stirring the reaction mixture at 4°C overnight.

  • Purification: Dialyze the conjugate extensively against PBS (pH 7.4) for 3-4 days with multiple buffer changes to remove unconjugated hapten and other small molecules.

  • Characterization: Confirm the successful conjugation using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[9] The conjugation ratio (moles of hapten per mole of protein) can be estimated.

Protocol 2: Polyclonal Antibody Production
  • Immunization: Emulsify the this compound-BSA immunogen with an equal volume of Freund's complete adjuvant (for the primary injection) or Freund's incomplete adjuvant (for booster injections).

  • Injection: Immunize rabbits or BALB/c mice subcutaneously with the prepared emulsion (e.g., 50-100 µg of immunogen per mouse).[10]

  • Booster Shots: Administer booster injections every 3-4 weeks.

  • Titer Monitoring: Collect serum samples 7-10 days after each booster injection. Determine the antibody titer and specificity using an indirect ELISA with the this compound-OVA coating antigen.

  • Antibody Purification: Once a high titer is achieved, collect the blood and separate the antiserum. The polyclonal antibodies can be purified from the serum using protein A/G affinity chromatography.

Protocol 3: Competitive Indirect ELISA for this compound

A. Reagent Preparation

  • Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.

  • Washing Buffer (PBST): PBS (pH 7.4) with 0.05% Tween-20.

  • Blocking Buffer: PBST containing 5% non-fat dry milk or 1% BSA.

  • Antibody Dilution Buffer: PBST containing 1% BSA.

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

B. Assay Procedure

  • Coating: Dilute the this compound-OVA coating antigen in coating buffer (optimization required, e.g., 1 µg/mL). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 300 µL of PBST per well.[6]

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of this compound standard solution or sample extract to the appropriate wells.

    • Add 50 µL of the diluted anti-Clopyralid antibody to the same wells.

    • Incubate for 1 hour at 37°C. During this step, the antibody will bind to either the free this compound (in the standard/sample) or the coated antigen on the plate.

  • Washing: Repeat the washing step as in step 2, but increase to five washes to ensure removal of unbound antibodies.[6]

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in antibody dilution buffer, to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the washing step (five times) as in step 6.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes. A blue color will develop.

  • Stopping Reaction: Add 50 µL of 2 M H₂SO₄ stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes.

G cluster_workflow ELISA Experimental Workflow start Start coating 1. Coat Plate (this compound-OVA) start->coating wash1 2. Wash (3x) coating->wash1 blocking 3. Block Plate wash1->blocking wash2 4. Wash (3x) blocking->wash2 competition 5. Add Sample/Standard + Primary Antibody wash2->competition wash3 6. Wash (5x) competition->wash3 secondary_ab 7. Add HRP-Secondary Antibody wash3->secondary_ab wash4 8. Wash (5x) secondary_ab->wash4 substrate 9. Add TMB Substrate wash4->substrate stop 10. Add Stop Solution substrate->stop read 11. Read Absorbance (450 nm) stop->read end End read->end

Step-by-step workflow for the competitive ELISA.

Data Analysis and Interpretation

  • Calculate Average OD: Average the duplicate or triplicate OD readings for each standard and sample.[11]

  • Calculate Percent Binding (%B/B₀):

    • B = Average OD of a standard or sample.

    • B₀ = Average OD of the zero standard (contains no this compound).

    • %B/B₀ = (B / B₀) * 100

  • Generate Standard Curve: Plot %B/B₀ (Y-axis) against the logarithm of the this compound concentration (X-axis). The data should fit a sigmoidal curve.[11]

  • Determine IC₅₀: The IC₅₀ is the concentration of this compound that causes 50% inhibition of antibody binding (%B/B₀ = 50). It is a key parameter for evaluating the sensitivity of the assay.

  • Calculate Sample Concentrations: Interpolate the %B/B₀ values of the unknown samples from the standard curve to determine their corresponding this compound concentrations. Remember to multiply by any dilution factor used during sample preparation.[11]

Quantitative Data Summary

The following tables present example data for assay development and a typical standard curve.

Table 1: Checkerboard Titration for Optimal Reagent Concentrations

Coating Antigen (µg/mL) Antibody Dilution OD (450 nm) at B₀
0.5 1:2,000 1.85
0.5 1:4,000 1.21
0.5 1:8,000 0.65
1.0 1:4,000 1.92
1.0 1:8,000 1.35
1.0 1:16,000 0.78
2.0 1:8,000 1.88
2.0 1:16,000 1.41

Optimal conditions (bolded) are selected to give a B₀ OD reading between 1.0-2.0 and allow for a good dynamic range.

Table 2: Example this compound Standard Curve Data

This compound (ng/mL) Avg. OD (450 nm) % B/B₀
0 (B₀) 1.95 100.0
0.1 1.78 91.3
0.5 1.45 74.4
2.5 0.98 50.3
10 0.45 23.1
50 0.15 7.7
100 0.08 4.1

From this data, the IC₅₀ is approximately 2.5 ng/mL.

Table 3: Cross-Reactivity of the Assay

Compound IC₅₀ (ng/mL) Cross-Reactivity (%)*
This compound 2.5 100
Picloram 350 0.7
2,4-D >10,000 <0.025
Triclopyr >10,000 <0.025

*Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of test compound) x 100 This demonstrates the high specificity of the antibody for this compound over other structurally related herbicides.

References

Application Notes and Protocols for Clopyralid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clopyralid, a selective herbicide used for the control of broadleaf weeds, requires accurate and precise quantification in various matrices for regulatory compliance, environmental monitoring, and research purposes. The reliability of such analyses is fundamentally dependent on the quality and stability of the analytical standards used for instrument calibration and quality control. These application notes provide detailed protocols for the preparation of this compound analytical standards and summarize best practices for their stabilization to ensure the integrity of analytical data.

Data Presentation: Stability of this compound

Solvent/MatrixConcentrationStorage TemperatureDurationStability AssessmentReference
AcetonitrileStock and spiking solutionsRefrigeratedNot specifiedStable[1]
Aqueous solutionNot specifiedAmbientAt least 2 monthsStable in the pH range of 1.0 to 9.0, with or without daylight exposure.[2]
Pear (matrix)0.05 ppmFrozen (<-10°C)Up to 47.5 monthsNo significant dissipation observed.[3]
Dry Bulb Onion (matrix)Not specifiedFrozenAt least 30.2 monthsStable
CompostNot specifiedFrozenNot specifiedNo trends for dissipation during frozen storage.[3]
General (Solid)NeatAmbient> 2 yearsStable[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Standard Solution (1 mg/mL)

Objective: To prepare a primary stock solution of this compound at a concentration of 1 mg/mL.

Materials:

  • This compound analytical standard (≥99% purity)

  • HPLC-grade acetonitrile

  • Calibrated analytical balance

  • 10 mL volumetric flask (Class A)

  • Spatula

  • Weighing paper

  • Amber glass vial with a PTFE-lined screw cap

Procedure:

  • Accurately weigh approximately 10 mg of the this compound analytical standard onto a piece of weighing paper using a calibrated analytical balance. Record the exact weight.

  • Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Add approximately 5 mL of HPLC-grade acetonitrile to the volumetric flask.

  • Gently swirl the flask to dissolve the this compound completely. If necessary, use a sonicator for a few minutes to ensure complete dissolution.

  • Once the solid is fully dissolved, bring the solution to the mark with HPLC-grade acetonitrile.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial with a PTFE-lined screw cap.

  • The label should include the compound name, concentration, solvent, preparation date, and initials of the analyst.

  • Store the stock solution in the dark at 4°C.[5]

Protocol 2: Preparation of this compound Working Standard Solutions

Objective: To prepare a series of working standard solutions for instrument calibration.

Materials:

  • This compound stock standard solution (1 mg/mL)

  • 0.1% (v/v) formic acid in acetonitrile (or other appropriate solvent for the analytical method)

  • Calibrated micropipettes and tips

  • Volumetric flasks (Class A) of appropriate sizes (e.g., 1 mL, 5 mL, 10 mL)

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Working standards should be prepared fresh daily or as stability data permits.[5]

  • To prepare a 20 µg/mL intermediate standard, pipette 200 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1% formic acid in acetonitrile.

  • For a calibration curve, prepare a series of dilutions from the intermediate or stock solution. For example, to prepare a 100 ng/mL standard, dilute the 20 µg/mL intermediate standard accordingly.

  • Transfer the working standard solutions to labeled amber glass vials.

  • The labels should include the compound name, concentration, solvent, preparation date, and initials of the analyst.

  • Store the working standards under the same conditions as the stock solution when not in use.

Stabilization and Storage Recommendations

To ensure the long-term stability of this compound analytical standards, the following practices are recommended:

  • Solvent Selection: Acetonitrile is a commonly used and recommended solvent for this compound stock solutions due to its good solubilizing properties and compatibility with reversed-phase chromatography.[1][5] For working standards used in LC-MS analysis, the addition of a small amount of formic acid (e.g., 0.1%) can improve the stability and chromatographic peak shape.

  • Storage Temperature: Stock solutions should be stored in a refrigerator at 4°C.[5] For longer-term storage, freezing at -20°C may be considered, although it is essential to prevent freeze-thaw cycles.

  • Light Protection: this compound solutions should be protected from light to prevent potential photodegradation.[6] The use of amber glass vials is highly recommended.

  • Container Type: Use high-quality, inert glass containers with PTFE-lined screw caps to prevent solvent evaporation and contamination.

  • Monitoring: Periodically check the concentration of the stock solution against a freshly prepared standard or a certified reference material to verify its integrity, especially if it has been stored for an extended period.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_storage Storage cluster_working Working Standard Preparation cluster_analysis Analysis weigh Weigh this compound Standard dissolve Dissolve in Acetonitrile weigh->dissolve dilute_stock Dilute to Volume (1 mg/mL) dissolve->dilute_stock transfer_stock Transfer to Amber Vial dilute_stock->transfer_stock store Store at 4°C in the Dark transfer_stock->store dilute_working Prepare Serial Dilutions store->dilute_working transfer_working Transfer to Vials dilute_working->transfer_working analyze HPLC or LC-MS/MS Analysis transfer_working->analyze

Caption: Experimental workflow for the preparation of this compound analytical standards.

degradation_pathway cluster_degradation Potential Degradation Pathways (Forced Conditions) This compound This compound (3,6-dichloro-2-pyridinecarboxylic acid) hydroxylation Hydroxylation This compound->hydroxylation OH radical dechlorination Dechlorination This compound->dechlorination Photocatalysis decarboxylation Decarboxylation This compound->decarboxylation Photocatalysis hydroxylated_product Hydroxylated this compound hydroxylation->hydroxylated_product dechlorinated_product Monochloro-Clopyralid dechlorination->dechlorinated_product decarboxylated_product 3,6-dichloropyridine decarboxylation->decarboxylated_product

Caption: Potential degradation pathways of this compound under forced conditions.

References

Solid-Phase Extraction for the Concentration of Clopyralid in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clopyralid is a selective herbicide used to control broadleaf weeds in various agricultural and non-agricultural settings. Due to its high water solubility and potential for persistence in soil and compost, monitoring its presence in environmental samples is crucial for ensuring environmental safety and human health.[1][2] Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and concentration of this compound from complex matrices such as water, soil, and compost, enabling sensitive and accurate quantification by analytical instruments like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4][5] This document provides detailed application notes and standardized protocols for the concentration of this compound using SPE.

Data Summary: Performance of SPE Methods for this compound

The selection of SPE sorbent and elution conditions is critical for achieving high recovery and low detection limits. The following table summarizes the performance of various SPE methods for the determination of this compound in different environmental matrices.

Sample MatrixSPE SorbentElution SolventAnalytical MethodRecovery (%)LODLOQReference
Cattle Manure CompostOasis HLB (Hydrophilic-Lipophilic Balanced)Methanol:0.01 M NaOH (1:1)UPLC-MS/MS71.5 - 78.9-0.7 µg/kg[1]
CompostAFFINIMIP® Picolinic HerbicidesEthyl acetate:Trifluoroacetic acid (98:2)HPLC-UV>80--[2]
Drinking WaterNot SpecifiedPotassium acetate buffer (pH 4.5) with 10% methanolHPLC-UV70 - 900.02 µg/L0.1 µg/L[6]
WaterCarbopak-B (Graphitized Carbon)Methanol followed by Methylene chloride:Methanol (80:20) with 0.2% trifluoroacetic acid anhydrideLC/MS/MS--10 ng/L[3]
WaterC18Not specifiedHPLC98.3 - 100.10.1 ng0.3 ng[7]
SoilNot specifiedNot specifiedHPLC-UV81 - 880.007 µg/g0.02 µg/g[4]
SoilWaters HLBDichloromethaneLC-MS/MS--0.50 µg/kg[8]
Animal TissuesWaters HLBDichloromethaneLC/MS-MS70 - 110-0.010 mg/kg[9]

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from water, soil, and compost samples. These protocols are generalized from published methods and may require optimization for specific sample characteristics and analytical instrumentation.

Protocol 1: this compound Extraction from Water Samples

This protocol is suitable for ground, surface, and drinking water.

1. Sample Preparation:

  • Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.[3]
  • Acidify the sample to pH 2 with 1N hydrochloric acid.[10]

2. SPE Cartridge Conditioning:

  • Select a suitable SPE cartridge (e.g., Oasis HLB, Carbopak-B, or C18).
  • Pre-condition the cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water or 1N HCl.[1][10] Do not allow the cartridge to dry out before sample loading.

3. Sample Loading:

  • Load the pre-treated water sample (e.g., 100 mL to 1 L) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[3]

4. Washing:

  • Wash the cartridge with 5-10 mL of deionized water or a weak organic solvent to remove co-extracted interferences. For example, rinsing with 1N HCl can be performed.[10]

5. Elution:

  • Dry the cartridge under vacuum for approximately 30 minutes.[10]
  • Elute the retained this compound with a suitable solvent. Common elution solvents include:
  • Methanol:0.01 M NaOH (1:1)[1]
  • Methanol followed by 80:20 methylene chloride:methanol acidified with trifluoroacetic acid anhydride (0.2%)[3]
  • Potassium acetate buffer (pH 4.5) containing 10% methanol[6]
  • Dichloromethane[10]

6. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤40°C.[10]
  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC analysis (e.g., 10:90 methanol:0.1% formic acid).[10]

Protocol 2: this compound Extraction from Soil and Compost Samples

This protocol is designed for the extraction of this compound from complex solid matrices.

1. Sample Extraction:

  • Weigh 5 g of the homogenized soil or compost sample into a centrifuge tube.
  • Add 50 mL of an extraction solvent. Alkaline methanol is commonly used, for example, methanol:1 M NaOH (99:1).[1] Alternatively, an acetone/1N hydrochloric acid (90:10) solution can be used.[8]
  • Shake the mixture vigorously for 30-60 minutes.[1][2]
  • Centrifuge the sample at approximately 3000g for 10 minutes and collect the supernatant.[2] For soil, a second extraction of the pellet may be performed to improve recovery.[8]

2. Extract Preparation:

  • Filter the supernatant through a 0.45 µm filter.
  • For alkaline extracts, acidify a 10 mL aliquot with 1 M HCl.[1] For acetone extracts, the acetone can be evaporated and the residue redissolved in 1N sodium hydroxide, followed by acidification with 1N HCl after a dichloromethane wash.[8]

3. SPE Cleanup:

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB or AFFINIMIP®) with 5 mL of methanol and 5 mL of water.[1]
  • Load the prepared extract onto the cartridge.
  • Wash the cartridge with 5-10 mL of water or a mild acidic solution to remove interferences.[1]
  • Dry the cartridge under vacuum.

4. Elution and Reconstitution:

  • Elute this compound with a suitable solvent, such as 10 mL of methanol:0.01 M NaOH (1:1) for Oasis HLB[1] or 3 mL of 98:2 ethyl acetate:trifluoroacetic acid for AFFINIMIP®.[2]
  • Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from environmental samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Environmental Sample (Water, Soil, Compost) Filtration Filtration / Extraction Sample->Filtration Acidification pH Adjustment (Acidification) Filtration->Acidification Loading Sample Loading Acidification->Loading Conditioning SPE Cartridge Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS or HPLC Analysis Evaporation->Analysis

Caption: General workflow for this compound analysis using SPE.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Abiotic Degradation of Clopyralid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the abiotic degradation of the herbicide Clopyralid. While this compound is known for its resistance to natural abiotic degradation pathways such as hydrolysis and direct photolysis, its degradation can be induced under specific experimental conditions using advanced oxidation processes (AOPs).[1] This guide focuses on troubleshooting these induced abiotic degradation experiments, particularly photocatalysis and UV/Fenton processes.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to abiotic degradation under normal environmental conditions?

A1: No, this compound is generally resistant to abiotic degradation pathways like hydrolysis and direct photolysis from sunlight in typical environmental conditions.[1] Its primary degradation route in soil and water is microbial metabolism.[1]

Q2: Under what conditions can abiotic degradation of this compound be observed?

A2: Abiotic degradation of this compound can be induced in laboratory settings using advanced oxidation processes (AOPs). The most commonly studied methods are photocatalysis, often using titanium dioxide (TiO₂) or zinc oxide (ZnO) as catalysts, and the UV/Fenton process, which involves hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) under UV irradiation.

Q3: What are the main abiotic degradation pathways for this compound in these experimental setups?

A3: In induced abiotic degradation studies, the primary degradation pathways for this compound involve dechlorination, decarboxylation, and the transformation of the pyridine ring.[2][3] This results in the formation of various intermediate byproducts.

Q4: Are the degradation products of abiotic processes more or less toxic than this compound itself?

A4: The toxicity of the degradation byproducts can vary. Some studies have shown that the initial intermediates formed during photocatalytic degradation can be more toxic than the parent this compound molecule.[2][3] However, complete mineralization, if achieved, results in non-toxic inorganic compounds. Ecotoxicity assessments are crucial during these studies.

Q5: How can I differentiate between abiotic and biotic degradation in my experiment?

A5: To ensure you are observing abiotic degradation, it is essential to work in a sterile environment. This can be achieved by autoclaving all glassware and solutions. Including a control group with the same setup but without the catalyst or UV light, and another control with a microbial inhibitor (e.g., sodium azide), can help confirm that the observed degradation is not due to microbial activity.

Troubleshooting Guides

Photocatalytic Degradation of this compound

This section provides troubleshooting for common issues encountered during the photocatalytic degradation of this compound using catalysts like TiO₂ or ZnO.

Problem Possible Causes Troubleshooting Steps
Low or no degradation of this compound Inactive Catalyst: The photocatalyst may have lost its activity.1. Ensure proper catalyst activation: Follow the manufacturer's instructions for activating the catalyst before use. 2. Check for catalyst poisoning: Certain ions or organic molecules in the sample matrix can adsorb to the catalyst surface and inhibit its activity. Consider a sample cleanup step. 3. Replace the catalyst: If the catalyst has been used multiple times, it may need to be replaced.
Incorrect pH: The pH of the solution significantly affects the surface charge of the catalyst and the ionization state of this compound, influencing the degradation rate. The optimal pH for TiO₂-mediated degradation is often acidic.1. Optimize pH: Conduct preliminary experiments to determine the optimal pH for your specific catalyst and experimental conditions. A pH around 3-5 is often effective for TiO₂. 2. Buffer the solution: Use a suitable buffer to maintain the optimal pH throughout the experiment.
Inadequate Light Source: The light source may not have the appropriate wavelength or intensity to activate the photocatalyst.1. Verify wavelength: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of your photocatalyst (e.g., UV-A for TiO₂). 2. Check lamp intensity: The light intensity may be too low. Measure the photon flux and compare it to literature values for similar experiments. Replace the lamp if it has exceeded its operational lifetime.
High Initial Concentration of this compound: At high concentrations, the herbicide molecules can adsorb to the catalyst surface, blocking the active sites and reducing the penetration of light.1. Dilute the sample: Reduce the initial concentration of this compound. 2. Optimize catalyst loading: Increase the catalyst concentration to provide more active sites, but be aware that excessive catalyst can lead to light scattering and reduced efficiency.
Inconsistent or non-reproducible results Inhomogeneous Catalyst Suspension: The photocatalyst is not uniformly dispersed in the solution, leading to variable reaction rates.1. Use ultrasonication: Before starting the experiment, sonicate the catalyst suspension to break up agglomerates. 2. Ensure continuous stirring: Use a magnetic stirrer to keep the catalyst suspended throughout the experiment.
Temperature Fluctuations: Reaction rates are temperature-dependent.1. Use a temperature-controlled reactor: Maintain a constant temperature throughout the experiment.
Formation of unknown byproducts Incomplete Mineralization: The degradation process may have stopped at the intermediate byproduct stage.1. Increase reaction time: Allow the experiment to run for a longer duration to promote complete mineralization. 2. Increase oxidant concentration: If using an additional oxidant like H₂O₂, increasing its concentration might enhance the degradation of intermediates. 3. Analyze byproducts: Use analytical techniques like LC-MS/MS or GC-MS to identify the byproducts and understand the degradation pathway.
Parameter Value Conditions Reference
Quantum Yield 6.77 x 10⁻² mol Einstein⁻¹UV radiation[4]
Half-life (t½) 26 hoursPure this compound, UV/TiO₂[4]
Optimal pH ~5UV/TiO₂[4]
Kinetics Pseudo-first-order / Zero-orderDependent on initial concentration[4]
UV/Fenton Degradation of this compound

This section provides troubleshooting for common issues encountered during the UV/Fenton degradation of this compound.

Problem Possible Causes Troubleshooting Steps
Low or no degradation of this compound Incorrect pH: The Fenton reaction is highly pH-dependent. The optimal pH is typically acidic (around 3). At higher pH, iron precipitates as hydroxide, reducing its catalytic activity.1. Adjust pH: Adjust the initial pH of the solution to the optimal range (typically 2.5-3.5). 2. Monitor pH: The pH may change during the reaction. Monitor and adjust it as necessary.
Suboptimal Fenton Reagent Ratio: The ratio of H₂O₂ to Fe²⁺ is critical. Excess H₂O₂ can scavenge hydroxyl radicals, and excess Fe²⁺ can also lead to non-productive reactions.1. Optimize the [H₂O₂]/[Fe²⁺] ratio: Conduct experiments with varying ratios to find the optimum for your system. A molar ratio of around 10:1 is often a good starting point.
Decomposition of H₂O₂: Hydrogen peroxide can decompose before it reacts to form hydroxyl radicals, especially at higher temperatures or in the presence of certain impurities.1. Use fresh H₂O₂ solution: Prepare fresh hydrogen peroxide solutions for each experiment. 2. Control temperature: Maintain a constant and moderate temperature.
Scavenging of Hydroxyl Radicals: Other organic or inorganic compounds in the sample matrix can compete with this compound for hydroxyl radicals, reducing the degradation efficiency.1. Purify the sample: If the sample matrix is complex, consider a pre-treatment step to remove potential scavengers. 2. Increase reagent concentration: A higher concentration of Fenton's reagent may be needed to overcome the scavenging effect, but this should be optimized to avoid excessive reagent consumption.
Precipitate Formation High pH: As mentioned, iron precipitates as ferric hydroxide at pH values above 4.1. Maintain acidic pH: Keep the pH in the optimal range for the Fenton reaction.
Rapid initial degradation followed by a plateau Consumption of Fenton's Reagent: The initial amount of H₂O₂ or Fe²⁺ may have been completely consumed.1. Add reagents incrementally: Instead of a single initial dose, add H₂O₂ and Fe²⁺ in smaller portions over time to maintain a steady concentration of hydroxyl radicals.
Parameter Value Conditions Reference
Optimal pH 3.04 - 4.13[this compound]₀ = 0.1 mM, [Fe²⁺] = 0.2 mM, [H₂O₂] = 0.2 mM[5]
Half-life (t½) < 10 minutesOptimal conditions[5]
Kinetics Pseudo-first-order[5]

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound using TiO₂

1. Materials:

  • This compound standard

  • Titanium dioxide (TiO₂, e.g., Degussa P25)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a UV lamp (e.g., UV-A lamp with emission at ~365 nm)

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical instrument for this compound quantification (e.g., HPLC-UV)

2. Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • In the photoreactor vessel, add a known volume of the this compound solution and dilute with deionized water to the desired initial concentration.

  • Add the desired amount of TiO₂ catalyst (e.g., 1 g/L).

  • Adjust the pH of the suspension to the optimal value (e.g., pH 3-5) using HCl or NaOH.

  • Place the vessel in the photoreactor and start stirring to ensure a homogeneous suspension.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • At specific time intervals, withdraw aliquots of the suspension.

  • Immediately filter the aliquots through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the reaction.

  • Analyze the concentration of this compound in the filtered samples using HPLC-UV.

  • Run a control experiment in the dark (without UV irradiation) to assess adsorption of this compound onto the catalyst.

  • Run another control experiment with UV light but without the catalyst to assess direct photolysis.

Protocol 2: UV/Fenton Degradation of this compound

1. Materials:

  • This compound standard

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized water

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a UV lamp

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical instrument for this compound quantification (e.g., HPLC-UV)

2. Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • In the photoreactor vessel, add a known volume of the this compound solution and dilute with deionized water to the desired initial concentration.

  • Adjust the pH of the solution to the optimal value (e.g., pH 3) using H₂SO₄ or NaOH.

  • Add the desired amount of FeSO₄·7H₂O to achieve the target Fe²⁺ concentration.

  • Place the vessel in the photoreactor and start stirring.

  • Add the required volume of H₂O₂ to initiate the Fenton reaction.

  • Turn on the UV lamp.

  • At specific time intervals, withdraw aliquots of the solution.

  • Immediately quench the reaction in the aliquots by adding a suitable quenching agent (e.g., a small amount of concentrated sodium sulfite solution).

  • Analyze the concentration of this compound in the quenched samples using HPLC-UV.

  • Run control experiments (UV only, Fenton without UV, and UV/H₂O₂ without Fe²⁺) to evaluate the contribution of each component to the degradation process.

Visualizations

experimental_workflow_photocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare this compound Solution add_catalyst Add TiO₂ Catalyst prep_solution->add_catalyst adjust_ph Adjust pH add_catalyst->adjust_ph photoreactor Place in Photoreactor (with stirring) adjust_ph->photoreactor uv_irradiation UV Irradiation photoreactor->uv_irradiation sampling Collect Samples at Intervals uv_irradiation->sampling filtration Filter Samples sampling->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

Caption: Experimental workflow for the photocatalytic degradation of this compound.

degradation_pathway_this compound cluster_pathways Degradation Pathways This compound This compound (C₆H₃Cl₂NO₂) dechlorination Dechlorination This compound->dechlorination decarboxylation Decarboxylation This compound->decarboxylation ring_opening Pyridine Ring Opening This compound->ring_opening intermediates Chlorinated & Non-chlorinated Intermediates dechlorination->intermediates decarboxylation->intermediates ring_opening->intermediates mineralization Mineralization Products (CO₂, H₂O, Cl⁻, NO₃⁻) intermediates->mineralization

Caption: Generalized abiotic degradation pathway of this compound.

References

Optimizing Clopyralid dose-response curves for sensitive plant bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing clopyralid dose-response curves for sensitive plant bioassays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and why are sensitive plant bioassays necessary?

This compound is a selective, systemic herbicide belonging to the pyridine carboxylic acid chemical family.[1] It functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA), which leads to uncontrolled and disorganized growth in susceptible broadleaf plants.[1] Sensitive plant bioassays are crucial for detecting the presence and phytotoxicity of this compound residues in soil, compost, or water, as these residues can cause significant damage to sensitive crops at very low concentrations.[2][3]

Q2: Which plant species are most sensitive to this compound and are therefore suitable for bioassays?

Plants in the legume (Fabaceae), composite (Asteraceae), and nightshade (Solanaceae) families are particularly sensitive to this compound. Commonly used species for bioassays include:

  • Legumes: Peas (Pisum sativum), beans (Phaseolus vulgaris), clover (Trifolium spp.), and lentils (Lens culinaris).[2][3]

  • Composites: Sunflower (Helianthus annuus) and lettuce (Lactuca sativa).[2]

  • Nightshades: Tomato (Solanum lycopersicum) and potato (Solanum tuberosum).[2][4]

Q3: My dose-response curve shows high variability between replicates. What are the potential causes and solutions?

High variability in bioassay results can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inconsistent Soil or Compost Matrix:

    • Problem: The test medium may not be homogenous, leading to uneven distribution of this compound.

    • Solution: Thoroughly mix the soil or compost before potting to ensure uniformity. For compost, it's also important to ensure it is mature and stable, as immature compost can cause phytotoxicity unrelated to herbicide contamination.[5]

  • Inaccurate Dose Preparation:

    • Problem: Errors in preparing serial dilutions of the this compound stock solution can lead to inconsistent concentrations in the test pots.

    • Solution: Use calibrated pipettes and follow a standardized dilution protocol. Prepare fresh dilutions for each experiment to avoid degradation.

  • Variable Environmental Conditions:

    • Problem: Fluctuations in light, temperature, and humidity can affect plant growth and their response to the herbicide.

    • Solution: Conduct experiments in a controlled environment (growth chamber or greenhouse) with consistent conditions.

  • Inconsistent Watering:

    • Problem: Over-watering can leach the water-soluble this compound from the soil, leading to false-negative results, while under-watering can stress the plants.[3]

    • Solution: Use a consistent watering schedule and volume for all pots. Consider using a bottom-watering system to maintain consistent soil moisture without excessive leaching.

Q4: My control plants are showing signs of stress or poor growth. What should I do?

  • Problem: The issue may lie with the soil, seeds, or environmental conditions rather than the herbicide.

  • Solution:

    • Check Your Control Soil: Ensure the soil used for the negative control is genuinely free from any contaminants. It's good practice to test the control soil with a highly sensitive species before starting the main experiment.

    • Seed Viability: Perform a germination test on your seeds to ensure they are viable and healthy.

    • Environmental Stress: Review your experimental conditions (light, temperature, humidity, and watering) to ensure they are optimal for the chosen plant species.

Q5: The response of my test plants is not proportional to the this compound dose. What could be the issue?

  • Problem: This could be due to issues with the dose range, herbicide binding to the soil matrix, or the health of the test plants.

  • Solution:

    • Re-evaluate Dose Range: Your selected dose range may be too high or too low. Conduct a preliminary range-finding experiment with a broader set of concentrations to identify the appropriate range for generating a sigmoidal dose-response curve.

    • Soil Organic Matter: this compound's bioavailability can be affected by soil organic matter content. High organic matter can bind the herbicide, making it less available for plant uptake. Consider the characteristics of your soil matrix when interpreting results.

    • Plant Health: Ensure your test plants are healthy and at a consistent growth stage at the start of the experiment. Stressed or unhealthy plants may respond erratically to the herbicide.

Quantitative Data Summary

The following tables summarize the effective dose of this compound required to cause a 50% inhibition (ED50) in various growth parameters for several sensitive plant species. This data is crucial for establishing an appropriate dose range for your bioassays.

Table 1: this compound ED50 Values for Shoot and Root Parameters in Various Crops [6][7][8]

Crop SpeciesShoot Biomass (µg/kg soil)Root Biomass (µg/kg soil)Shoot Length (µg/kg soil)Root Length (µg/kg soil)
Chickpea84114
Field Pea327167
Lentil75196
Lupin18671799
Canola12405131341738
Wheat2994821690274

Note: These values are indicative and can vary based on soil type, environmental conditions, and specific cultivar used.

Experimental Protocols

Detailed Protocol for this compound Dose-Response Soil Bioassay

This protocol outlines the steps for conducting a dose-response bioassay to determine the phytotoxicity of this compound in soil.

1. Materials:

  • Certified this compound standard

  • Acetone (analytical grade)

  • Herbicide-free soil or potting mix

  • Pots (e.g., 250 mL) with drainage holes

  • Seeds of a sensitive indicator plant (e.g., pea, tomato, sunflower)

  • Controlled environment growth chamber or greenhouse

  • Calibrated pipettes and glassware

  • Analytical balance

2. Preparation of this compound Stock Solution and Soil Dosing:

  • Prepare a stock solution of this compound in acetone. The concentration will depend on the desired final concentrations in the soil.

  • For each dose level, weigh a known amount of air-dried soil.

  • Apply the corresponding volume of the this compound stock solution (or a dilution thereof) to the soil. To ensure even distribution, it is recommended to spread the soil in a thin layer and apply the solution with a fine mist sprayer while mixing thoroughly.

  • Allow the acetone to evaporate completely in a fume hood.

  • Prepare a negative control by treating soil with acetone only.

  • It is advisable to also include a positive control with a known this compound concentration that elicits a clear phytotoxic response.

3. Experimental Setup:

  • Fill the pots with the prepared soil for each dose level, including the negative and positive controls. Use at least 3-5 replicate pots per treatment.

  • Sow a consistent number of seeds (e.g., 3-5) in each pot at a uniform depth.

  • Place the pots in a randomized complete block design within the controlled environment.

  • Maintain optimal growing conditions for the chosen plant species (e.g., 16-hour photoperiod, 22-25°C).

  • Water the plants consistently as needed, avoiding over-watering.

4. Data Collection and Analysis:

  • Observe the plants regularly for signs of phytotoxicity, such as epinasty (twisting and curling of stems and leaves), stunting, chlorosis (yellowing), and necrosis (tissue death).

  • After a predetermined period (e.g., 14-21 days), harvest the plants.

  • Measure relevant endpoints, such as:

    • Germination rate (%)

    • Shoot and root length (cm)

    • Fresh and dry biomass (g)

  • Calculate the percent inhibition for each endpoint relative to the negative control.

  • Fit the dose-response data to a suitable non-linear regression model (e.g., a four-parameter log-logistic model) to determine the ED50 value.

Visualizations

This compound's Mode of Action: A Synthetic Auxin Signaling Pathway

Clopyralid_Pathway This compound (Synthetic Auxin) Signaling Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) This compound->Auxin_Receptor Binds to SCF_Complex SCF Complex Auxin_Receptor->SCF_Complex Promotes interaction with Aux_IAA Aux/IAA Repressor Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Undergoes SCF_Complex->Aux_IAA Targets Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation Degradation Proteasome->Degradation Results in ARF Auxin Response Factor (ARF) Degradation->ARF Releases Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Gene_Expression Altered Gene Expression Auxin_Genes->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Elongation & Division Gene_Expression->Uncontrolled_Growth

Caption: this compound mimics natural auxin, leading to the degradation of Aux/IAA repressors and subsequent activation of auxin-responsive genes, resulting in uncontrolled plant growth.

Experimental Workflow for Dose-Response Bioassay

Bioassay_Workflow Experimental Workflow for this compound Dose-Response Bioassay cluster_prep Preparation cluster_setup Experiment Setup cluster_data Data Collection & Analysis Prep_Soil Prepare Homogenous Soil Matrix Prep_Doses Create Serial Dilutions & Dose Soil Prep_Soil->Prep_Doses Prep_Stock Prepare this compound Stock Solution Prep_Stock->Prep_Doses Potting Pot Dosed Soil (incl. Controls) Prep_Doses->Potting Sowing Sow Seeds of Sensitive Species Potting->Sowing Incubation Incubate in Controlled Environment Sowing->Incubation Observation Observe for Phytotoxicity Symptoms Incubation->Observation Harvest Harvest Plants (14-21 days) Observation->Harvest Measurement Measure Endpoints (Biomass, Length) Harvest->Measurement Analysis Analyze Data & Fit Dose-Response Curve Measurement->Analysis

Caption: A streamlined workflow for conducting a this compound dose-response bioassay, from preparation to data analysis.

Troubleshooting Logic for Unexpected Bioassay Results

Troubleshooting_Logic Troubleshooting Logic for Unexpected Bioassay Results Start Unexpected Bioassay Results Control_Issue Are Control Plants Showing Stress? Start->Control_Issue Variability_Issue High Variability Between Replicates? Control_Issue->Variability_Issue No Check_Soil_Seeds Check Control Soil, Seed Viability, & Environmental Conditions Control_Issue->Check_Soil_Seeds Yes Dose_Response_Issue Non-Proportional Dose-Response? Variability_Issue->Dose_Response_Issue No Check_Homogeneity Review Soil Homogenization, Dose Preparation, & Environment Variability_Issue->Check_Homogeneity Yes Check_Dose_Range Re-evaluate Dose Range, Consider Soil Binding Dose_Response_Issue->Check_Dose_Range Yes

Caption: A decision-making diagram to help identify the root cause of common issues in this compound bioassays.

References

Matrix interference effects in the mass spectrometric analysis of Clopyralid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix interference effects during the mass spectrometric analysis of Clopyralid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects in mass spectrometry are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of this compound quantification.[4][5][6] The complexity of the sample matrix, such as in cattle manure compost or agricultural products, is a primary contributor to these effects.[7][8]

Q2: What are the most common matrices that cause interference in this compound analysis?

A2: Common matrices that can introduce significant interference in this compound analysis include:

  • Cattle manure compost[7][9]

  • Agricultural products (e.g., vegetables)[8]

  • Animal tissues (e.g., poultry liver)[10]

  • Sludge fertilizer[9]

  • Herbal-based potions

Q3: How can I detect the presence of matrix effects in my experiment?

A3: A common method to assess matrix effects is the post-column infusion technique, which provides a qualitative assessment by identifying regions of ion suppression or enhancement in the chromatogram.[11][12] Another approach is to compare the slope of the calibration curve prepared in a pure solvent with the slope of the curve prepared in a matrix extract. A significant difference between the slopes indicates the presence of matrix effects.[3]

Q4: Is it possible to completely eliminate matrix effects?

A4: While completely eliminating matrix effects can be challenging, especially in complex matrices, various strategies can significantly minimize their impact.[5][11] These strategies primarily focus on optimizing sample preparation to remove interfering components and refining chromatographic and mass spectrometric conditions.[11][12]

Troubleshooting Guide

Issue 1: Poor sensitivity and low signal intensity for this compound.

This is often a result of ion suppression, a common matrix effect.[5][13]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ a more rigorous cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or micro liquid-liquid extraction (μLLE) have been shown to be effective.[8]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating ion suppression. However, ensure that the dilution does not compromise the limit of detection required for your analysis.[12]

    • Chromatographic Separation: Adjust the HPLC/UPLC gradient to better separate this compound from co-eluting matrix components.[11]

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the signal suppression or enhancement caused by the matrix.[5][6]

Issue 2: Inconsistent and non-reproducible quantitative results.

This can be caused by variable matrix effects between different samples or batches.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples. Inconsistent extraction or cleanup can lead to varying levels of matrix components in the final extracts.

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5][11]

    • Evaluate Matrix Variability: If analyzing samples from different sources, assess the matrix effects for each source. It may be necessary to use different matrix-matched calibrants for different sample types.[6]

Issue 3: Presence of interfering peaks in the chromatogram.

Co-eluting compounds can produce signals that overlap with the this compound peak, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution: Modify the mobile phase composition, gradient, or switch to a different column to achieve better separation of this compound from the interfering peaks.[11]

    • Enhance Mass Spectrometric Selectivity: Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. By monitoring specific precursor-to-product ion transitions for this compound, you can significantly reduce the interference from other compounds.[7][9]

    • Refine Sample Cleanup: Target the removal of the specific interfering compounds during sample preparation if their chemical properties are known.

Experimental Protocols

Protocol 1: Micro Liquid-Liquid Extraction (μLLE) for this compound in Compost

This protocol is adapted from a method shown to render matrix effects practically negligible.[7]

  • Extraction:

    • Weigh 5g of the compost sample into a 100 mL Erlenmeyer flask.

    • Add 50 mL of methanol–1 M NaOH (99:1, v/v).

    • Shake vigorously for 30 minutes.

    • Centrifuge and collect the supernatant.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Precondition an Oasis HLB SPE cartridge with 5 mL of acetonitrile and 5 mL of 0.1 M HCl.

    • Acidify the supernatant with 3 mL of 1 M HCl and load it onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 0.1 M HCl, 5 mL of acetonitrile–0.1 M HCl (1:9, v/v), and 5 mL of water.

    • Elute the retained this compound with 10 mL of methanol–0.01 M NaOH (1:1, v/v).

  • Concentration:

    • Add 5 mL of methanol to the eluate.

    • Concentrate the solution to approximately 5 mL under reduced pressure at 40°C.

  • Final Preparation:

    • The concentrated solution is ready for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This is a general protocol based on common parameters found in the literature.[7][9]

  • Liquid Chromatography (LC) Parameters:

    • Column: UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm)[7]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Methanol

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min[7]

    • Column Temperature: 40°C[7]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the specific method. One study used ESI positive-ion mode.[7]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example for positive mode):

      • Precursor ion: m/z 192

      • Product ion for quantification: m/z 146

      • Product ion for confirmation: m/z 110[7]

Quantitative Data Summary

Table 1: Recovery of this compound using a Micro Liquid-Liquid Extraction Method in Various Agricultural Products

Sample MatrixFortification Level (ng/g)Mean Recovery (%)RSD (%)
Cabbage1085.44.9
Cucumber1091.47.8
Tomato1073.76.2
Eggplant1088.25.5
Soybean1082.13.6
Data adapted from a study on this compound residue in agricultural products.[8]

Table 2: Quantitative Results of this compound in Manure Compost and Sludge Fertilizer

Sample TypeThis compound Concentration (µg/kg)
Manure Compost 118.5
Manure Compost 255.2
Sludge Fertilizer 1143
Sludge Fertilizer 225.7
Data adapted from an application note by Shimadzu.[9]

Visualizations

Troubleshooting_Workflow cluster_issue Issue Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions start Inconsistent or Poor this compound Signal check_matrix Assess Matrix Effects (Post-column infusion or Matrix-matched calibration) start->check_matrix check_prep Review Sample Preparation Protocol start->check_prep check_chrom Evaluate Chromatographic Performance start->check_chrom optimize_prep Optimize Sample Cleanup (SPE, μLLE) check_matrix->optimize_prep High Matrix Effects matrix_match Employ Matrix-Matched Calibrants check_matrix->matrix_match High Matrix Effects check_prep->optimize_prep Inconsistent Prep use_is Use Stable Isotope-Labeled Internal Standard check_prep->use_is Variable Matrix adjust_chrom Modify LC Gradient or Column check_chrom->adjust_chrom Poor Separation end Successful Analysis optimize_prep->end Improved Signal use_is->end Improved Accuracy adjust_chrom->end Improved Resolution matrix_match->end Improved Quantitation Sample_Prep_Workflow cluster_spe Solid-Phase Extraction (SPE) Cleanup start Sample Weighing extraction Extraction with Methanol/NaOH start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant precondition Precondition SPE Cartridge supernatant->precondition load Load Acidified Supernatant precondition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute concentration Concentration under Reduced Pressure elute->concentration analysis LC-MS/MS Analysis concentration->analysis

References

Technical Support Center: Enhancing Clopyralid Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving Clopyralid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound, a pyridinecarboxylic acid herbicide, is a white crystalline solid.[1] Its solubility is influenced by the solvent's polarity and pH. It is highly soluble in water, with its solubility being pH-dependent.[2][3] In organic solvents, its solubility varies, with good solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.[2]

Q2: In which common organic solvents is this compound soluble?

A2: this compound exhibits good solubility in several organic solvents. At 25°C, its solubility is greater than 25% w/w in methanol and acetone.[2] At 20°C, its solubility is 121 g/kg in acetonitrile and 104 g/kg in methanol.[2] Conversely, it has poor solubility in nonpolar solvents like n-hexane (6 g/kg at 20°C) and xylene (< 0.65 g/100 mL at 25°C).[2]

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is significantly influenced by pH. In aqueous solutions, its solubility is higher at a basic pH due to the deprotonation of the carboxylic acid group, forming a more soluble salt.[2] While this is most pronounced in water, the principle can be applied to polar protic organic solvents where the acidic or basic character of the solvent or additives can influence the ionization state of this compound.

Q4: Are there any known safety precautions when handling this compound and organic solvents?

A4: Yes, appropriate safety measures are crucial. This compound can cause severe eye irritation.[4] When working with this compound and organic solvents, it is essential to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood to avoid inhalation of solvent vapors. Refer to the Safety Data Sheet (SDS) for both this compound and the specific solvent being used for detailed safety information.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound is not dissolving in the chosen organic solvent. 1. The solvent may be nonpolar or have low polarity.2. The concentration of this compound is too high for the selected solvent.3. The temperature of the solvent is too low.1. Switch to a more polar solvent such as methanol, ethanol, acetone, or acetonitrile.2. Consult the solubility data table below and prepare a more dilute solution.3. Gently warm the solution while stirring. Be cautious of the solvent's boiling point and flammability.
A precipitate forms after initially dissolving this compound. 1. The solution has become supersaturated upon cooling.2. A chemical reaction has occurred between this compound and the solvent or a contaminant.1. Re-warm the solution to redissolve the precipitate and maintain a slightly elevated temperature, or add a small amount of additional solvent.2. Ensure the solvent is pure and free from contaminants. Consider using a different batch of solvent.
The dissolution rate is very slow. 1. Insufficient agitation.2. The particle size of the this compound powder is too large.1. Increase the stirring speed or use a magnetic stirrer.2. If possible, gently grind the this compound powder to reduce its particle size before adding it to the solvent. This increases the surface area for dissolution.[5]
The solution appears cloudy or hazy. 1. Presence of insoluble impurities in the this compound sample.2. The solvent may contain water, affecting the solubility of this compound in certain non-aqueous systems.1. Filter the solution to remove any insoluble matter.2. Use an anhydrous solvent to minimize water content.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents.

SolventTemperature (°C)Solubility
Acetone25> 25 g/100 mL[2]
Methanol25> 15 g/100 mL[2]
Acetonitrile20121 g/kg[2]
Methanol20104 g/kg[2]
n-Hexane206 g/kg[2]
Xylene25< 0.65 g/100 mL[2]

Experimental Protocols to Improve Solubility

Here are detailed methodologies for key experiments to enhance the solubility of this compound in organic solvents.

Protocol 1: Co-solvency Method

This method involves using a mixture of solvents to increase the solubility of a solute.[5] A good "co-solvent" can disrupt the solute-solute interactions and promote solute-solvent interactions.

Objective: To improve the solubility of this compound in a less effective solvent by adding a co-solvent.

Materials:

  • This compound

  • Primary solvent (e.g., Toluene)

  • Co-solvent (e.g., Methanol)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare a stock solution of the primary solvent (Toluene).

  • Prepare a series of solvent mixtures with varying percentages of the co-solvent (Methanol) in the primary solvent (e.g., 1%, 5%, 10%, 20% Methanol in Toluene).

  • To a known volume of each solvent mixture, add small, pre-weighed increments of this compound.

  • Stir the mixture at a constant temperature until the this compound is fully dissolved.

  • Continue adding this compound until a saturated solution is achieved (i.e., solid particles remain undissolved after prolonged stirring).

  • Quantify the amount of dissolved this compound in each solvent mixture to determine the optimal co-solvent concentration.

Co_solvency_Workflow A Prepare Solvent Mixtures (e.g., Toluene + % Methanol) B Add Incremental Amounts of this compound A->B C Stir at Constant Temperature B->C D Observe for Complete Dissolution C->D D->B If dissolved E Identify Saturation Point D->E If not dissolved F Quantify Dissolved this compound E->F G Determine Optimal Co-solvent Ratio F->G

Caption: Workflow for the Co-solvency Method.

Protocol 2: pH Adjustment (in Polar Protic Solvents)

This technique is particularly effective for acidic compounds like this compound in protic solvents that can support ionization.[5]

Objective: To enhance the solubility of this compound in a polar protic solvent by adding a base.

Materials:

  • This compound

  • Polar protic solvent (e.g., Ethanol)

  • A suitable organic base (e.g., Triethylamine)

  • Stirring apparatus

  • pH meter or indicator strips (calibrated for non-aqueous systems if necessary)

Procedure:

  • Disperse this compound in the chosen polar protic solvent (Ethanol).

  • Slowly add small aliquots of the organic base (Triethylamine) while continuously monitoring the pH of the solution.

  • Observe the dissolution of this compound as the pH increases.

  • Continue adding the base until the this compound is fully dissolved.

  • Record the final pH and the amount of base required.

pH_Adjustment_Workflow A Disperse this compound in Polar Protic Solvent B Add Aliquots of Organic Base A->B C Monitor pH B->C D Observe Dissolution C->D D->B If not fully dissolved E Achieve Complete Dissolution D->E If fully dissolved F Record Final pH and Base Volume E->F

Caption: Workflow for the pH Adjustment Method.

Protocol 3: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds in both aqueous and organic media by forming micelles that encapsulate the solute.[6]

Objective: To improve the dispersion and solubility of this compound in an organic solvent using a surfactant.

Materials:

  • This compound

  • Organic solvent

  • Surfactant (e.g., a non-ionic surfactant like Tween 80 or a cationic surfactant like a gemini surfactant)[6]

  • Sonication bath

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of the surfactant in the chosen organic solvent at a concentration above its critical micelle concentration (CMC).

  • Add this compound to the surfactant-solvent mixture.

  • Stir the mixture vigorously.

  • For enhanced dissolution, place the mixture in a sonication bath for a defined period (e.g., 15-30 minutes).[7]

  • Visually inspect the solution for clarity, indicating improved solubility.

  • Compare the solubility with a control sample prepared without the surfactant.

Surfactant_Method_Workflow A Prepare Surfactant Solution in Organic Solvent B Add this compound A->B C Stir Vigorously B->C D Sonication (Optional) C->D E Observe for Clarity D->E F Compare with Control E->F

Caption: Workflow for the Surfactant-Assisted Solubilization.

Logical Relationship of Solubility Improvement Strategies

The choice of a suitable strategy to improve the solubility of this compound depends on the properties of the chosen organic solvent and the experimental requirements. The following diagram illustrates the logical selection process.

Solubility_Strategy_Selection Start Need to Dissolve this compound in an Organic Solvent Solvent_Type What is the nature of the solvent? Start->Solvent_Type Polar_Protic Polar Protic (e.g., Alcohols) Solvent_Type->Polar_Protic Polar Protic Polar_Aprotic Polar Aprotic (e.g., Acetone, Acetonitrile) Solvent_Type->Polar_Aprotic Polar Aprotic Nonpolar Nonpolar (e.g., Hexane, Toluene) Solvent_Type->Nonpolar Nonpolar pH_Adjust Try pH Adjustment (add organic base) Polar_Protic->pH_Adjust Co_Solvency_Polar Try Co-solvency (with another polar solvent) Polar_Protic->Co_Solvency_Polar Direct_Dissolution Direct Dissolution (likely soluble) Polar_Aprotic->Direct_Dissolution Co_Solvency_Nonpolar Try Co-solvency (with a polar co-solvent) Nonpolar->Co_Solvency_Nonpolar Surfactant Use Surfactants Nonpolar->Surfactant

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Stability of Clopyralid in aqueous solutions under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of clopyralid in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Observed degradation of this compound in a buffered aqueous solution. Microbial contamination.This compound is primarily degraded by microbes. Ensure solutions are sterile by using autoclaved buffers and glassware. Consider adding a microbial inhibitor if sterility cannot be guaranteed.
Photodegradation.While stable to hydrolysis, this compound can undergo photodegradation, especially under UV irradiation. Protect solutions from light by using amber glassware or covering vessels with aluminum foil, unless photodegradation is the subject of the study.
Inconsistent analytical results for this compound concentration over time. Improper sample storage.Store analytical samples in a freezer at or below -20°C to prevent any potential degradation between time points.
Analytical instrument variability.Ensure the analytical method (e.g., HPLC, LC-MS/MS) is properly validated for linearity, accuracy, and precision. Run calibration standards with each sample set.
Precipitation of this compound in solution. Exceeding solubility limits, especially at lower pH.This compound's water solubility is pH-dependent. Ensure the concentration used is below the solubility limit at the specific pH and temperature of your experiment.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to hydrolysis in aqueous solutions?

A1: this compound is highly stable to hydrolysis in aqueous solutions.[1][2] Studies have shown that it is stable in a pH range of 5 to 9.[3] It is not expected to undergo significant hydrolytic degradation under typical environmental conditions.[2]

Q2: What is the primary degradation pathway for this compound in water?

A2: The primary degradation pathway for this compound in aquatic environments is microbial degradation.[1] Hydrolysis and photodegradation in natural sunlight are not considered significant degradation routes.[1]

Q3: What is the half-life of this compound in water?

A3: The overall dissipation half-life of this compound in water can vary depending on conditions, particularly the presence of microorganisms. Under laboratory conditions, a half-life of 11.55 days has been reported, following first-order kinetics.[4] Other sources report a half-life range of 8 to 40 days in aquatic environments, mainly due to microbial action.[1]

Q4: Does pH affect the stability of this compound in solution?

A4: While this compound is stable to hydrolysis across a wide pH range, the pH can influence its photodegradation. The removal of this compound via photodegradation is more effective under acidic conditions compared to neutral and alkaline conditions.[5]

Q5: How should I prepare aqueous solutions of this compound for stability studies?

A5: It is recommended to use sterile, buffered solutions to control pH and prevent microbial growth. The buffer system should be chosen based on the target pH range of the study. Solutions should be prepared in volumetric flasks using deionized, sterile water.

Data on this compound Dissipation in Water

ParameterConditionValueReference
Half-Life (t½) Laboratory conditions11.55 days[4]
Degradation Kinetics Laboratory conditionsMonophasic first-order[4]
Decay Rate (λ) Laboratory conditions0.06 ± 0.02 /day[4]
Half-Life (t½) Range Aquatic environment8 to 40 days[1]
Aqueous Photolysis DT₅₀ at pH 7 Laboratory conditions271 days[6]

Experimental Protocols

Protocol for Determining Hydrolytic Stability of this compound

This protocol is designed to assess the stability of this compound in aqueous buffered solutions at different pH values and temperatures.

1. Materials:

  • This compound analytical standard

  • Sterile, deionized water

  • Buffer solutions (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10)

  • Sterile volumetric flasks and pipettes

  • pH meter

  • Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C, 50°C)

  • Amber glass vials with screw caps

  • HPLC or LC-MS/MS system for analysis

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Preparation of Test Solutions:

    • For each pH and temperature combination, pipette a small volume of the this compound stock solution into a volumetric flask.

    • Dilute to volume with the appropriate sterile buffer solution to achieve the desired final concentration (e.g., 10 µg/mL).

    • Ensure the amount of organic solvent from the stock solution is minimal (typically <1% v/v) to not affect the aqueous stability.

  • Incubation:

    • Dispense aliquots of each test solution into replicate amber glass vials.

    • Place the vials in incubators or water baths maintained at the specified temperatures.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), remove one vial from each pH/temperature condition for analysis.

    • Immediately analyze the sample or store it at ≤ -20°C until analysis.

  • Analysis:

    • Determine the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each condition.

    • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Clopyralid_Stability_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution C Create Test Solutions (this compound in Buffer) A->C B Prepare Sterile Buffer Solutions (Varying pH) B->C D Aliquot into Amber Vials C->D E Incubate at Different Temperatures D->E F Sample at Time Intervals E->F G Analyze by HPLC or LC-MS/MS F->G H Determine Rate Constant and Half-Life G->H

Caption: Workflow for assessing the hydrolytic stability of this compound.

Logical_Relationship cluster_factors Influencing Factors cluster_degradation Degradation Pathways This compound This compound in Aqueous Solution Hydrolysis Hydrolysis Photodegradation Photodegradation Microbial_Deg Microbial Degradation pH pH pH->Hydrolysis Negligible Effect Temp Temperature Temp->Hydrolysis Negligible Effect Light Light (UV) Light->Photodegradation Induces Microbes Microorganisms Microbes->Microbial_Deg Primary Pathway

References

Minimizing analytical errors in Clopyralid quantification due to matrix effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Clopyralid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize analytical errors, particularly those arising from matrix effects during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: In the context of LC-MS/MS analysis, the "matrix" encompasses all components within a sample excluding the analyte of interest, this compound. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][2][3] For a polar herbicide like this compound, matrix interferences can be pronounced, potentially causing baseline instability and overlapping peaks, which complicates reliable quantification, especially at low concentrations.

Q2: What are the primary strategies to mitigate matrix effects in this compound analysis?

A2: The most effective strategies to minimize matrix effects for this compound analysis fall into three main categories:

  • Robust Sample Preparation: The initial and most crucial step is a thorough sample cleanup.[1][4] Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed to remove interfering matrix components prior to LC-MS/MS analysis.[1][4]

  • Optimized Chromatographic Separation: Fine-tuning the liquid chromatography method to effectively separate this compound from co-eluting matrix components can markedly reduce interference.[1][5]

  • Calibration and Standardization Techniques:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the samples under analysis helps to compensate for matrix-induced variations in ionization efficiency.[1][6]

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is a highly effective method where a SIL-IS of this compound is introduced to the sample. The SIL-IS co-elutes with the analyte and is affected by the matrix in a similar manner, enabling accurate correction of the analyte's signal.[1][7]

    • Sample Dilution: A straightforward approach is to dilute the final sample extract.[5][8] This reduces the concentration of matrix components, but it may also impact the ability to detect low levels of this compound.[8]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High Signal Suppression or Enhancement 1. Insufficient Sample Cleanup: High concentrations of co-eluting matrix components are interfering with the ionization process. 2. Sub-optimal LC Method: this compound is co-eluting with a significant matrix interferent.1. Improve Sample Cleanup: Consider a more selective SPE sorbent or introduce an additional cleanup step like LLE. Diluting the sample extract can also be effective, though it may compromise sensitivity.[5][8] 2. Modify LC Gradient: Adjust the LC gradient to achieve better separation of this compound from the interfering matrix components. Experimenting with a longer gradient or a different organic modifier can alter the selectivity.[5]
No this compound Peak Detected 1. Instrumental Issues: Potential problems with the LC or MS system. 2. Complete Ion Suppression: The matrix effect is so severe that the this compound signal is entirely suppressed. 3. Incorrect MRM Transitions: The mass spectrometer is not set to monitor the correct precursor and product ions for this compound.1. System Suitability Test: Perform a system suitability test using a clean standard solution to confirm the instrument's performance. Check for any leaks and ensure the mobile phase is flowing correctly. 2. Post-Extraction Spike Analysis: Analyze a blank matrix sample that has been spiked with this compound after the extraction process. If the peak is still absent or significantly suppressed, a more rigorous cleanup method is necessary.[9] 3. Verify MRM Transitions: Confirm the MRM transitions for this compound. A common transition is m/z 190 -> 146.[10]
Poor Peak Shape 1. Sample Solvent Mismatch: The solvent used for the final sample reconstitution is too strong compared to the initial mobile phase, leading to peak distortion.1. Solvent Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase conditions. If needed, evaporate the sample to dryness and reconstitute it in the initial mobile phase.[11]
Low or Inconsistent this compound Recovery 1. Inefficient Extraction: The selected sample preparation method may not be optimal for the specific matrix being analyzed. 2. Analyte Loss During Cleanup: The sorbent material used in SPE may be retaining some of the this compound. 3. Degradation of this compound: The analyte may be unstable under the extraction or storage conditions.1. Optimize Extraction Protocol: Refine the extraction procedure. For dry samples, ensure they are adequately hydrated before extraction. 2. Evaluate SPE Sorbents: Experiment with different SPE sorbents and elution solvents. For an acidic analyte like this compound, avoid sorbents that may have strong interactions. 3. Ensure Sample Stability: Maintain proper sample storage conditions, such as a cool and dark environment. The use of a stable isotope-labeled internal standard can help to correct for inconsistencies in recovery.

Quantitative Data Summary

The following tables summarize typical recovery and limit of quantification (LOQ) data for this compound analysis in various matrices.

Table 1: Recovery of this compound in Various Matrices

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (%)Reference
Poultry Liver0.01070-110< 20[10]
Poultry Liver1.070-110< 20[10]
Agricultural Products-73.7-91.4< 8[12]
Drinking Water0.1 ppb70-905[11]
Compost10 ppb100 ± 20-[3]

Table 2: Limits of Quantification (LOQ) for this compound

MatrixLOQAnalytical MethodReference
Compost0.7 µg/kgUPLC-MS/MS[4]
Agricultural Products0.6-1.0 ng/gUPLC-MS/MS[12]
Animal Tissues0.010 mg/kgLC-MS/MS[10]
Drinking Water0.1 ppbLC-UV[11]
Compost0.67 ng/gLC-MS/MS[13]

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Compost using LLE and SPE

This protocol is based on a method that has been shown to render matrix effects practically negligible.[4]

  • Extraction:

    • Weigh 5g of the compost sample into a 200 mL Erlenmeyer flask.

    • Add 100 mL of a methanol-1M NaOH (99:1) solution.

    • Shake the mixture vigorously for 30 minutes.[4]

  • Cleanup with Solid-Phase Extraction (SPE):

    • Precondition an Oasis HLB SPE cartridge (225 mg) with 5 mL of methanol followed by 5 mL of Milli-Q water.[4]

    • Load a 10 mL aliquot of the sample extract (equivalent to 0.5 g of the sample) onto the conditioned SPE cartridge.

    • Elute the retained this compound with 10 mL of a methanol-0.01 M NaOH (1:1) solution.[4]

  • Concentration and Further Cleanup:

    • Add 5 mL of methanol to the eluate and concentrate the solution to approximately 5 mL under reduced pressure at 40°C.

    • Add 3 mL of 1 M HCl to the concentrated solution.

    • Load this solution onto a new, preconditioned Oasis HLB SPE cartridge (preconditioned with 5 mL of acetonitrile and 5 mL of 0.1 M HCl).

    • Wash the cartridge with 10 mL of 0.1 M HCl, 5 mL of acetonitrile-0.1 M HCl (1:9), and 5 mL of water.

    • Elute the retained this compound with 4 mL of an acetonitrile-0.0028% NH3 solution (1:9) into a 10 mL glass centrifuge tube.[4]

  • Final Preparation for LC-MS/MS Analysis:

    • The final eluate is ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

These are typical instrument conditions for this compound analysis.

  • LC System: UPLC or HPLC system[4][10]

  • Column: A suitable C18 column, for example, a Shim-pack Scepter C18-120 (100 mm × 2.1 mm I.D., 1.9 µm).[14]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile.[10][15]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • MS System: Triple quadrupole mass spectrometer[14]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[10]

  • MRM Transitions:

    • Quantitation: m/z 190 -> 146[10]

    • Confirmation: m/z 192 -> 148[10]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Compost) Extraction Extraction (Methanol/NaOH) Sample->Extraction 1 SPE1 Initial SPE Cleanup (Oasis HLB) Extraction->SPE1 2 Concentration Concentration & Acidification SPE1->Concentration 3 SPE2 Secondary SPE Cleanup (Oasis HLB) Concentration->SPE2 4 Final_Extract Final Extract SPE2->Final_Extract 5 LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing 6 Results Results Data_Processing->Results 7 Troubleshooting_Logic cluster_solutions Mitigation Strategies Start Inaccurate Quantification (High Variability, Poor Recovery) Check_ME Suspect Matrix Effects? Start->Check_ME Improve_Cleanup Enhance Sample Cleanup (e.g., additional SPE/LLE) Check_ME->Improve_Cleanup Yes Optimize_LC Optimize LC Separation (e.g., adjust gradient) Check_ME->Optimize_LC Yes Use_IS Implement Internal Standard (Stable Isotope-Labeled) Check_ME->Use_IS Yes Matrix_Match Use Matrix-Matched Calibration Check_ME->Matrix_Match Yes Dilute_Sample Dilute Sample Extract Check_ME->Dilute_Sample Yes Re_evaluate Re-evaluate Method Performance Check_ME->Re_evaluate No, check other parameters (e.g., instrument performance) Improve_Cleanup->Re_evaluate Optimize_LC->Re_evaluate Use_IS->Re_evaluate Matrix_Match->Re_evaluate Dilute_Sample->Re_evaluate

References

Methods for reducing background signal in Clopyralid detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals in Clopyralid detection assays.

Frequently Asked Questions (FAQs)

Q1: What is a high background signal in a this compound ELISA, and why is it a problem?

A high background signal in an Enzyme-Linked Immunosorbent Assay (ELISA) refers to a high optical density (OD) reading in the negative control wells, which should ideally have little to no signal. This is problematic because it reduces the assay's sensitivity and can mask the true signal from the this compound in your samples, leading to inaccurate quantification and potentially false-positive results. A high background increases the signal-to-noise ratio, making it difficult to distinguish between the specific signal from this compound and non-specific binding.

Q2: What is the principle of a competitive ELISA for this compound detection?

A competitive ELISA is a common format for detecting small molecules like this compound. In this assay, this compound in the sample competes with a labeled this compound conjugate for a limited number of binding sites on an anti-Clopyralid antibody that is coated on the microplate wells. The amount of signal generated is inversely proportional to the concentration of this compound in the sample. High this compound concentration in the sample results in less binding of the labeled conjugate and thus a lower signal.

Q3: What are the most common causes of high background in a this compound competitive ELISA?

The most frequent causes of high background signal include:

  • Insufficient Washing: Failure to remove all unbound reagents.

  • Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate.

  • High Antibody Concentration: Using too much primary or secondary antibody.

  • Contaminated Reagents or Buffers: Introduction of contaminants that can cause non-specific reactions.

  • Sample Matrix Effects: Components in the sample (e.g., soil extracts, plant tissues) that interfere with the assay.

  • Substrate Issues: The substrate solution has deteriorated or was exposed to light.

Troubleshooting Guides

Issue 1: High Background Signal in All Wells (Including Blanks)

This issue often points to a problem with the general assay setup and reagents.

Troubleshooting Workflow

A High Background in All Wells B Check Washing Protocol A->B C Increase number and duration of washes. Ensure complete removal of wash buffer. B->C Improper Washing D Review Blocking Step B->D Washing OK J Problem Resolved C->J E Optimize blocking buffer (e.g., try different agents like BSA, casein, or commercial blockers). Increase blocking time. D->E Inadequate Blocking F Verify Reagent Concentrations D->F Blocking OK E->J G Titrate primary and secondary antibodies to determine optimal dilution. F->G Concentrations Too High H Check Substrate and Stop Solution F->H Concentrations OK G->J I Use fresh substrate. Read plate immediately after adding stop solution. H->I Substrate Issue I->J

Caption: Troubleshooting high background in all wells.

Detailed Methodologies:

  • Optimizing Washing Protocol:

    • Increase the number of wash cycles from 3 to 5.

    • Increase the soaking time for each wash to 30-60 seconds.

    • Ensure the wash buffer volume is sufficient to fill the wells (e.g., 300-350 µL for a 96-well plate).

    • After the final wash, invert the plate and tap it firmly on a lint-free paper towel to remove any residual buffer.

  • Optimizing Blocking Buffer:

    • Prepare different blocking agents for comparison. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and commercial protein-free blockers.

    • Test different concentrations of the blocking agent (e.g., 1-5% BSA).

    • Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).

    • Consider adding a small amount of a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer and wash buffers.

Quantitative Data Comparison of Blocking Agents:

Blocking AgentConcentrationIncubation TimeAverage Background ODSignal-to-Noise Ratio
1% BSA in PBS1%1 hour at RT0.4504.5
3% BSA in PBS3%1 hour at RT0.3206.3
5% Non-fat Dry Milk in PBS5%1 hour at RT0.2807.2
Commercial Protein-Free BlockerManufacturer's Rec.1 hour at RT0.15013.4
3% BSA in PBS3%2 hours at RT0.2508.1

Note: Data are hypothetical and for illustrative purposes. Signal-to-Noise Ratio is calculated as (Signal OD / Background OD).

Issue 2: High Background Signal Only in Sample Wells

This often indicates interference from the sample matrix.

Troubleshooting Workflow

A High Background in Sample Wells B Perform Sample Dilution A->B C Dilute samples in assay buffer (e.g., 1:5, 1:10, 1:20). Test for recovery. B->C Matrix Interference D Use Matrix-Matched Standards B->D Dilution Ineffective H Problem Resolved C->H E Prepare standard curve in a This compound-free sample matrix that matches the unknown samples. D->E Matrix Variation F Implement Sample Cleanup D->F Standards Unavailable E->H G Use solid-phase extraction (SPE) or other cleanup methods to remove interfering substances. F->G Complex Matrix G->H

Caption: Troubleshooting matrix effects in sample wells.

Detailed Methodologies:

  • Sample Dilution:

    • Dilute your samples with the assay diluent. A starting point is a 1:5 or 1:10 dilution.

    • Perform a spike and recovery experiment to ensure that the dilution does not affect the accuracy of the measurement.

  • Matrix-Matched Standards:

    • Obtain a sample of the matrix (e.g., soil, water, plant extract) that is known to be free of this compound.

    • Prepare your this compound standards by diluting the stock solution in this this compound-free matrix.

    • Use this new standard curve to quantify the this compound concentration in your unknown samples.

  • Sample Cleanup: For complex matrices like soil or compost, a cleanup step may be necessary to remove interfering substances.

    • Extraction: Extract this compound from the sample using an appropriate solvent (e.g., methanol with a small amount of sodium hydroxide for compost).

    • Solid-Phase Extraction (SPE): Pass the extract through an SPE cartridge to remove interfering compounds. The choice of SPE sorbent will depend on the nature of the matrix and interfering substances.

Quantitative Data on Sample Dilution Effect:

Sample DilutionAverage Background ODSpike Recovery (%)
Undiluted0.85065%
1:5 Dilution0.4208

Technical Support Center: Optimization of the QuEChERS Method for Multi-Residue Analysis Including Clopyralid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the multi-residue analysis of pesticides, with a specific focus on the challenging acidic herbicide, Clopyralid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound and other acidic pesticides using the QuEChERS method.

Issue 1: Low or No Recovery of this compound

  • Question: I am performing a multi-residue analysis using a standard QuEChERS method (e.g., EN 15662), but I am observing very low or no recovery for this compound. What could be the cause and how can I fix it?

  • Answer: Standard QuEChERS methods are often not optimal for highly polar and acidic pesticides like this compound. The primary reason for low recovery is the poor partitioning of the ionized this compound from the aqueous phase into the acetonitrile layer.[1][2] At the typical pH of a standard QuEChERS extraction (around 5-5.5 with citrate buffer), this compound, which is a picolinic acid derivative, will be in its anionic form and thus more soluble in the aqueous phase.[1]

    Solution:

    • Acidify the Extraction Solvent: The most effective solution is to use an acidified QuEChERS (A-QuEChERS or FA-QuEChERS) method.[1][3] Modify the standard protocol by using acetonitrile containing 1% formic acid as the extraction solvent.[1][3] This acidification lowers the pH of the sample homogenate, neutralizing the carboxylic acid group of this compound and promoting its partition into the organic phase.[1]

    • Adjust Partitioning Salts: When using an acidified extraction solvent, it is recommended to use a salt mixture of magnesium sulfate (MgSO₄) and sodium chloride (NaCl) without the buffering citrate salts.[1][3]

    • Verify pH: Ensure the final pH of the aqueous phase is sufficiently low (ideally below the pKa of this compound, which is approximately 2.3) to maintain it in its neutral form.

Issue 2: High Matrix Effects and Signal Suppression in LC-MS/MS

  • Question: My this compound recovery is acceptable, but I am seeing significant signal suppression in my LC-MS/MS analysis, leading to poor sensitivity and inaccurate quantification. What can I do to mitigate these matrix effects?

  • Answer: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of complex samples prepared by QuEChERS.[4] These effects are caused by co-extracted matrix components that interfere with the ionization of the target analyte in the mass spectrometer source.[4]

    Solutions:

    • Optimize d-SPE Cleanup: While some acidified QuEChERS methods for this compound are performed without a cleanup step, for complex matrices, a dispersive solid-phase extraction (d-SPE) cleanup is necessary.[1][3]

      • For general purpose cleanup, a combination of anhydrous MgSO₄ (to remove residual water) and Primary Secondary Amine (PSA) sorbent (to remove organic acids, sugars, and fatty acids) can be used.[5]

      • For samples with high fat content, consider adding C18 sorbent to the d-SPE mixture.[5][6]

      • For pigmented samples, Graphitized Carbon Black (GCB) can be effective, but should be used with caution as it may adsorb planar analytes like this compound.

    • Dilute the Final Extract: A simple and often effective way to reduce matrix effects is to dilute the final extract before injection into the LC-MS/MS system.[4] However, this may compromise the limits of detection (LOD) and quantification (LOQ).[4]

    • Use Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure.[7] This is a highly recommended practice for accurate quantification.[7]

    • Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound, if available, can effectively compensate for both matrix effects and variations in recovery.

Issue 3: Poor Chromatographic Peak Shape for this compound

  • Question: I am observing poor peak shape (e.g., tailing or fronting) for this compound in my LC-MS/MS analysis. What are the likely causes and solutions?

  • Answer: Poor peak shape can be attributed to several factors related to both the sample extract and the chromatographic conditions.

    Solutions:

    • Final Extract Composition: Ensure the solvent composition of the final extract is compatible with the initial mobile phase of your LC method. A mismatch can lead to peak distortion. If necessary, evaporate the extract and reconstitute it in the initial mobile phase.

    • LC Column and Mobile Phase: this compound is a polar compound, and its retention and peak shape are sensitive to the LC conditions.

      • Use a column suitable for polar compounds, such as a C18 column with good aqueous stability or a HILIC column.[8]

      • The mobile phase should be appropriately buffered. Acidifying the mobile phase with formic acid or acetic acid is common for the analysis of acidic pesticides in negative ionization mode and helps to ensure consistent peak shapes.[3][4]

    • Check for System Contamination: Co-extracted matrix components can build up on the analytical column and in the MS source, leading to deteriorating chromatographic performance over time. Regular cleaning of the system is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is the standard QuEChERS method not suitable for this compound?

A1: The standard QuEChERS method, particularly the buffered versions (EN 15662 and AOAC 2007.01), maintains a pH of around 5.0-5.5.[1] this compound is an acidic compound and exists in its anionic (deprotonated) form at this pH. This high polarity leads to its preference for the aqueous phase, resulting in poor partitioning into the acetonitrile extraction solvent and consequently low recoveries.[1][2]

Q2: What is the principle behind the acidified QuEChERS (A-QuEChERS) method for this compound?

A2: The A-QuEChERS method involves adding an acid, typically 1% formic acid, to the acetonitrile extraction solvent.[1][3] This lowers the pH of the sample-solvent mixture, ensuring that the carboxylic acid group of this compound remains in its neutral (protonated) form. In this non-ionized state, this compound is less polar and partitions more effectively into the acetonitrile layer, leading to significantly improved recoveries.[1]

Q3: Which d-SPE sorbents are recommended for this compound analysis?

A3: For the cleanup of extracts for this compound analysis, the choice of d-SPE sorbent depends on the matrix.

  • Anhydrous MgSO₄: Almost always used to remove residual water and improve phase separation.[5]

  • PSA (Primary Secondary Amine): Effective for removing co-extracted organic acids, fatty acids, and sugars.[5] It is a common choice for many food matrices.

  • C18: Recommended for matrices with high fat content to remove lipids.[5][6]

  • GCB (Graphitized Carbon Black): Used for removing pigments like chlorophyll. However, it should be used with caution as it can potentially adsorb planar molecules like this compound, leading to lower recoveries. A thorough evaluation is necessary.

Q4: What are the typical LC-MS/MS conditions for this compound analysis?

A4: this compound is typically analyzed by LC-MS/MS using the following conditions:

  • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).[3][9]

  • Column: A reversed-phase C18 column is commonly used.[3]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%), is typical.[3][4]

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound need to be monitored for quantification and confirmation.

Quantitative Data Summary

The following table summarizes recovery data for this compound using different QuEChERS-based methods from various studies.

MethodMatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)Reference
Acidified QuEChERS (A-QuEChERS) Cucumber, Grapes, MaizeNot SpecifiedSatisfactory (>70%)Not Specified[3]
Standard QuEChERS (EN 15662) Cucumber, Grapes, MaizeNot SpecifiedUnsatisfactory (<70%)Not Specified[3]
Modified QuEChERS (1% Formic Acid in ACN) Various Food MatricesNot Specified95% (average for 35 acid herbicides)8% (average)[10]

Experimental Protocols

Protocol 1: Acidified QuEChERS (A-QuEChERS) Method for this compound

This protocol is adapted from methods that have shown improved recovery for acidic pesticides.[1][3]

  • Sample Homogenization:

    • Homogenize the sample (e.g., fruits, vegetables) until a consistent texture is achieved. For samples with low water content, it may be necessary to add a specific amount of water before homogenization.[6]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Cap the tube and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.[3]

  • Partitioning:

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • d-SPE Cleanup (Optional, but recommended for complex matrices):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., >10,000 g) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant for LC-MS/MS analysis. It may be necessary to dilute the extract or add a pH adjuster depending on the analytical requirements.

Visualizations

QuEChERS_Workflow start Start: Homogenized Sample extraction 1. Extraction Add 10 mL Acetonitrile (with 1% Formic Acid) Shake for 1 min start->extraction partitioning 2. Partitioning Add 4g MgSO4 + 1g NaCl Shake for 1 min Centrifuge extraction->partitioning cleanup 3. d-SPE Cleanup (Optional) Transfer 1 mL Supernatant Add 150mg MgSO4 + 50mg PSA Vortex & Centrifuge partitioning->cleanup analysis 4. Analysis Transfer Supernatant to Vial Inject into LC-MS/MS cleanup->analysis end End: Results analysis->end

Caption: Workflow for the Acidified QuEChERS (A-QuEChERS) Method.

Troubleshooting_Low_Recovery issue issue cause cause solution solution low_recovery Issue: Low this compound Recovery? wrong_method Cause: Using Standard QuEChERS (pH too high) low_recovery->wrong_method Yes poor_partitioning Reason: this compound is ionized and remains in aqueous phase wrong_method->poor_partitioning use_a_quechers Solution 1: Use Acidified QuEChERS (A-QuEChERS) poor_partitioning->use_a_quechers adjust_salts Solution 2: Adjust Partitioning Salts poor_partitioning->adjust_salts acidify_solvent Action: Add 1% Formic Acid to Acetonitrile use_a_quechers->acidify_solvent use_mgso4_nacl Action: Use MgSO4 and NaCl only (no citrate buffers) adjust_salts->use_mgso4_nacl

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Technical Support Center: Minimizing Clopyralid Cross-Contamination in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize clopyralid cross-contamination in your laboratory. This compound is a persistent pyridine carboxylic acid herbicide, and its residues can interfere with sensitive analytical experiments. Following proper decontamination procedures is critical to ensure data integrity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected peaks corresponding to this compound in blank injections.

  • Question: I am observing peaks with the same retention time and mass-to-charge ratio as this compound in my blank runs on the LC-MS. What is the likely source of this contamination?

  • Answer: This phenomenon, often referred to as "ghost peaks," is a common indicator of system contamination. The source of the this compound can be from several places within your analytical workflow.

    • Troubleshooting Steps:

      • Isolate the Source:

        • Mobile Phase: Prepare fresh mobile phase using new, certified LC-MS grade solvents and water.[1] If the ghost peaks disappear, your previous mobile phase was contaminated.

        • Autosampler and Injection System: Run a "no-injection" or "air" blank. If the peak is still present, the contamination is likely in the system post-injection, such as the column or detector. If the peak is absent, the contamination is likely in the autosampler, syringe, or vials.[1][2][3]

        • Column: If the above steps do not resolve the issue, the analytical column may be contaminated.

      • Decontaminate the System:

        • Autosampler: Flush the autosampler with a strong solvent wash. A recommended sequence is a series of high-volume injections of methanol, followed by acetonitrile, and then your initial mobile phase.

        • Column: If the column is contaminated, it may need to be flushed with a strong solvent or, in severe cases, replaced.[1] Consult the column manufacturer's guidelines for appropriate cleaning procedures.

Issue 2: Inconsistent quantification of this compound standards.

  • Question: My calibration curve for this compound is not linear, and the response for my quality control samples is variable. Could this be a contamination issue?

  • Answer: Yes, inconsistent quantification can be a symptom of intermittent contamination. This could be due to carryover from a highly concentrated sample or leaching from contaminated labware.

    • Troubleshooting Steps:

      • Evaluate Sample Preparation:

        • Ensure that all glassware and plasticware used for preparing standards and samples are scrupulously clean.

        • Use dedicated glassware for this compound analysis if possible.

      • Implement a Rigorous Washing Protocol:

        • After each use, immediately rinse all labware with a suitable organic solvent (e.g., methanol or acetone) to remove residual this compound.

        • Follow with a thorough wash using a laboratory-grade detergent and multiple rinses with deionized water.

      • Check for Carryover:

        • Inject a blank solvent immediately after a high-concentration standard or sample to assess for carryover. If a peak is observed, optimize your autosampler wash method by increasing the volume and using a stronger solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best cleaning agents for removing this compound from laboratory surfaces?

A1: Based on the chemical properties of this compound, the following cleaning agents are recommended:

  • Alkaline Solutions: this compound is a carboxylic acid, and its solubility increases in alkaline conditions. A freshly prepared 1-5% solution of a laboratory-grade detergent in water is a good first-line cleaning agent. For more stubborn contamination, a dilute solution of sodium hydroxide (e.g., 0.1 M) can be effective, followed by thorough rinsing with deionized water to neutralize the base.

  • Organic Solvents: this compound is soluble in polar organic solvents. Methanol and acetone are effective for rinsing glassware and equipment to remove residues.[4]

  • Sodium Hypochlorite (Bleach): A 1:10 dilution of household bleach (containing ~5-6% sodium hypochlorite) can be an effective decontaminating agent. However, it is corrosive to stainless steel and other metals, so it should be used with caution and followed by a thorough water rinse.

Q2: How can I decontaminate plasticware that seems to retain this compound?

A2: Plasticware can be more challenging to decontaminate than glass due to the potential for analytes to adsorb to or absorb into the polymer matrix.

  • Recommended Procedure:

    • Initial Rinse: Rinse thoroughly with methanol or acetone.

    • Soaking: Soak the plasticware in a 1-5% laboratory detergent solution for at least 30 minutes.

    • Scrubbing: Use a soft-bristled brush to scrub all surfaces.

    • Rinsing: Rinse multiple times with deionized water.

    • Final Rinse: A final rinse with methanol can help to remove any remaining organic residues.

    • Note: For highly sensitive analyses, it may be necessary to use disposable plasticware to eliminate the risk of cross-contamination.

Q3: What is the recommended procedure for cleaning up a this compound spill?

A3: For a small spill of a this compound solution or solid:

  • Safety First: Ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Containment: If it is a liquid spill, contain it with absorbent material like vermiculite or a spill pillow.[5]

  • Solid Spill: For a solid spill, carefully sweep or wipe up the material to avoid creating dust.[6]

  • Decontamination:

    • Wipe the spill area with a cloth or paper towel soaked in a 1-5% laboratory detergent solution.

    • Follow with a wipe-down using a cloth dampened with a 1:10 bleach solution, being mindful of the surface material.

    • Finally, rinse the area with deionized water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterHigh[7]
MethanolHigh[4]
AcetoneHigh[4]
AcetonitrileModerate[4]
HexaneLow[4]

This table indicates that polar solvents are most effective for dissolving and removing this compound residues.

Experimental Protocols

Protocol 1: General Decontamination of Glassware

  • Initial Solvent Rinse: Immediately after use, rinse the glassware three times with a suitable organic solvent such as methanol or acetone. Collect the rinsate for proper disposal.

  • Detergent Wash: Prepare a 1-5% (v/v) solution of a laboratory-grade, phosphate-free detergent in warm deionized water. Submerge the glassware in the detergent solution and scrub all surfaces with a suitable brush.

  • Rinsing: Rinse the glassware thoroughly with tap water, followed by at least three rinses with deionized water.

  • Final Rinse (Optional, for highly sensitive analysis): Rinse the glassware with LC-MS grade methanol and allow it to air dry in a clean environment.

Protocol 2: Decontamination of Stainless Steel Surfaces (e.g., Fume Hoods, Benchtops)

  • Initial Wipe: Wipe the surface with a disposable towel dampened with a 1-5% solution of a laboratory-grade detergent.

  • Solvent Wipe: Wipe the surface with a disposable towel dampened with methanol or acetone.

  • Final Rinse: Wipe the surface with a disposable towel dampened with deionized water to remove any residual cleaning agents.

Visualizations

Decontamination_Workflow Start Contaminated Labware/Surface Initial_Rinse Initial Rinse (Methanol/Acetone) Start->Initial_Rinse Detergent_Wash Detergent Wash (1-5% Solution) Initial_Rinse->Detergent_Wash DI_Rinse Deionized Water Rinse (3x) Detergent_Wash->DI_Rinse Final_Rinse Final Solvent Rinse (Optional) DI_Rinse->Final_Rinse Dry Air Dry Final_Rinse->Dry Clean Decontaminated Dry->Clean

Caption: General workflow for laboratory decontamination.

Troubleshooting_Ghost_Peaks Start Ghost Peak Detected Check_Mobile_Phase Prepare Fresh Mobile Phase Start->Check_Mobile_Phase Peak_Gone_MP Peak Gone? Check_Mobile_Phase->Peak_Gone_MP No_Injection Run 'No-Injection' Blank Peak_Gone_NI Peak Gone? No_Injection->Peak_Gone_NI Peak_Gone_MP->No_Injection No Contaminated_MP Mobile Phase Contaminated Peak_Gone_MP->Contaminated_MP Yes Contaminated_Autosampler Autosampler Contamination Peak_Gone_NI->Contaminated_Autosampler Yes Contaminated_System System Contamination (Column, Detector) Peak_Gone_NI->Contaminated_System No

Caption: Troubleshooting decision tree for ghost peaks.

References

Improving the analytical recovery of Clopyralid during sample workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the analytical recovery of Clopyralid during sample workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most prominent and modern methods for analyzing this compound residues are Liquid Chromatography or Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS).[1] High-Performance Liquid Chromatography (HPLC) with UV detection is also a mainstream method.[1][2] Gas Chromatography (GC) can be used, but it necessitates a derivatization step before determination, which can complicate the analytical process.[1][3]

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery rates for this compound can stem from several factors during sample preparation and analysis. These include:

  • Insufficient Extraction: The choice of extraction solvent and method is critical. Incomplete extraction from complex matrices is a common issue.[4] For instance, in compost samples, repeating the extraction process at least twice has been shown to yield more accurate analytical values.[1]

  • Analyte Loss During Cleanup: Solid-phase extraction (SPE) is a common cleanup step, but analyte loss can occur if the SPE cartridge is not properly conditioned or if the elution solvent is not optimal.[4]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and consequently, inaccurate quantification.[1]

  • Degradation of the Analyte: Although this compound is relatively stable, harsh experimental conditions could potentially lead to degradation.[5]

  • Issues with Reconstitution: After evaporation of the extraction solvent, incomplete dissolution of the residue in the reconstitution solvent can lead to variable and low recoveries.[6]

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: To improve extraction efficiency, consider the following strategies:

  • Solvent Selection: The choice of solvent is matrix-dependent. For compost and soil, alkaline methanol (e.g., methanol–1 M NaOH (99:1)) is effective.[1][7] For animal tissues, a basic hydrolysis/extraction with 2.5N NaOH with heating can be used.[6] Acidified acetonitrile has been successfully used for agricultural products.[8]

  • Mechanical Assistance: Vigorous shaking or sonication can enhance the extraction process.[1][6] Ultrasound-enhanced alkaline extraction has been shown to be effective for soils rich in humic substances.[3]

  • Repeated Extractions: Performing the extraction step two or more times with fresh solvent can significantly improve recovery.[1]

  • pH Adjustment: this compound is an acidic herbicide. Adjusting the pH of the extraction solvent can improve its solubility and extraction from the matrix.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low Recovery in Soil/Compost Samples Incomplete extraction due to strong binding to organic matter.Use an alkaline extraction solvent like methanol/NaOH.[1][7] Consider ultrasound-enhanced extraction for soils with high humic acid content.[3] Perform at least two extraction cycles.[1]
Variable Recoveries in Animal Tissues Inefficient dissolution of residues after solvent evaporation.When reconstituting the sample after blow down, ensure complete dissolution by hand-holding the sample in a sonicator bath until the solution becomes cloudy, indicating residue suspension.[6]
Poor Peak Shape in Chromatography Matrix interference.Implement a more rigorous cleanup procedure. For poultry liver, a dichloromethane partitioning step of the basic extract can remove interferences.[6] Utilize a suitable SPE cartridge, such as Oasis HLB, for cleanup.[1][6]
Signal Suppression in LC-MS/MS Co-eluting matrix components affecting ionization.Dilute the final extract to reduce the concentration of interfering substances.[1] Employ matrix-matched calibration standards to compensate for the matrix effect.[1] Enhance the cleanup procedure; for example, by using a micro liquid-liquid extraction (LLE) which has been shown to render matrix effects negligible.[1]
Low Recovery in Water Samples Suboptimal SPE elution.Using a buffered solution (e.g., potassium acetate buffer, pH 4.5, with 10% methanol) for elution from SPE cartridges can provide better recovery and precision than 100% methanol.[9]

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Compost

This protocol is based on a method validated for high sensitivity analysis using UPLC-MS/MS.[1]

  • Extraction:

    • Weigh 5g of the compost sample into a 100 mL Erlenmeyer flask.

    • Add 50 mL of methanol–1 M NaOH (99:1).

    • Shake vigorously for 30 minutes.

    • Centrifuge the mixture for 5 minutes at 1,700×g.

    • Collect the supernatant.

    • Repeat the extraction on the solid residue with another 40 mL of methanol–1 M NaOH (99:1).

    • Combine the supernatants and filter through a glass fiber filter.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Precondition an Oasis HLB SPE cartridge (225 mg) with 5 mL of methanol and 5 mL of Milli-Q water.

    • Load a 10 mL aliquot of the sample extract onto the cartridge.

    • Elute the retained this compound with 10 mL of methanol–0.01 M NaOH (1:1).

    • Add 5 mL of methanol to the eluate and concentrate to about 5 mL under reduced pressure at 40°C.

    • Acidify the concentrated solution with 3 mL of 1 M HCl.

    • Load the acidified solution onto a new, preconditioned Oasis HLB SPE cartridge.

    • Wash the cartridge with 10 mL of 0.1 M HCl, 5 mL of acetonitrile–0.1 M HCl (1:9), and 5 mL of water.

    • Elute the analyte and adjust the final volume for analysis.

Protocol 2: Extraction and Cleanup of this compound from Animal Tissues

This protocol is adapted from a method for LC/MS-MS analysis.[6]

  • Extraction:

    • Extract residues from animal tissue samples with 2.5N NaOH by heating at approximately 105 °C for at least 2 hours.

  • Optional Cleanup for Poultry Liver:

    • Partition the basic extract with dichloromethane (DCM).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Acidify an aliquot of the extract with HCl.

    • Load the acidified extract onto a pre-conditioned Waters HLB SPE column.

    • Elute with DCM.

  • Reconstitution:

    • Evaporate the DCM using a nitrogen stream.

    • Reconstitute the sample in 10:90 acetonitrile:0.1% formic acid.

    • Filter the final extract through a 0.2 µm PTFE syringe filter before analysis.

Visualizations

Clopyralid_Workflow_Compost cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Sample 5g Compost Sample Add_Solvent Add 50mL Methanol/NaOH (99:1) Sample->Add_Solvent Shake Shake 30 min Add_Solvent->Shake Centrifuge1 Centrifuge 1700g, 5 min Shake->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Residue1 Solid Residue Centrifuge1->Residue1 Combine Combine & Filter Supernatant1->Combine Add_Solvent2 Add 40mL Methanol/NaOH (99:1) Residue1->Add_Solvent2 Shake2 Shake Again Add_Solvent2->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Supernatant2->Combine Load_SPE1 Load on Oasis HLB SPE Combine->Load_SPE1 Elute1 Elute with Methanol/NaOH (1:1) Load_SPE1->Elute1 Concentrate Concentrate & Acidify Elute1->Concentrate Load_SPE2 Load on new Oasis HLB SPE Concentrate->Load_SPE2 Wash Wash Cartridge Load_SPE2->Wash Elute2 Elute Analyte Wash->Elute2 Analysis UPLC-MS/MS Analysis Elute2->Analysis

Caption: Workflow for this compound analysis in compost samples.

Troubleshooting_Logic Start Low this compound Recovery Matrix_Type Identify Sample Matrix Start->Matrix_Type Soil_Compost Soil / Compost Matrix_Type->Soil_Compost Solid Animal_Tissue Animal Tissue Matrix_Type->Animal_Tissue Biological Water Water Matrix_Type->Water Aqueous Check_Extraction Check Extraction Method Soil_Compost->Check_Extraction Basic_Hydrolysis Used Basic Hydrolysis with Heat? Animal_Tissue->Basic_Hydrolysis Check_SPE Check SPE Cleanup Water->Check_SPE Alkaline_Extraction Use Alkaline Methanol? Repeat Extraction? Check_Extraction->Alkaline_Extraction Check_Cleanup Review Cleanup Basic_Hydrolysis->Check_Cleanup Buffered_Elution Used Buffered Elution? Check_SPE->Buffered_Elution DCM_Partition Consider DCM Partition Check_Cleanup->DCM_Partition Check_Reconstitution Check Reconstitution DCM_Partition->Check_Reconstitution Sonication_Help Hand-hold in sonicator? Check_Reconstitution->Sonication_Help

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

Advancements in Clopyralid Detection: A Comparative Guide to Novel Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of the herbicide Clopyralid is crucial for ensuring environmental safety and regulatory compliance. This guide provides a comprehensive comparison of novel and conventional analytical methodologies for this compound detection, supported by experimental data and detailed protocols.

Recent advancements in analytical instrumentation have led to the development of highly sensitive and specific methods for the detection of this compound in various matrices, including soil, water, and agricultural products.[1][2][3] This guide will delve into the performance of these novel methods, primarily Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and compare them with established techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key performance indicators of different this compound detection methods.

Method Limit of Quantification (LOQ) Limit of Detection (LOD) Recovery Rate (%) Key Advantages Key Disadvantages
UPLC-MS/MS (Proposed Method) 0.7 µg/kg dw[4]0.3 µg/kg dw[4]91-111[4]High sensitivity and specificity, suitable for complex matrices.[4][5]Higher instrument cost.
LC-MS/MS (Reference Method) 7.7 µg/kg dw[4]3.0 µg/kg dw[4]Not explicitly statedGood sensitivity and specificity.Lower sensitivity compared to UPLC-MS/MS.[4]
GC-NCI-MS (Modified for LC/MS-MS) 0.010 mg/kg[6]0.003 mg/kg[6]70-110[6]High sensitivity.Requires derivatization, which can be complex.[4]
HPLC with UV Detection 0.05 µg/g (soil), 0.02 µg/mL (water)[2]0.3 ng[7]98.3-100.1[7]Lower instrument cost, readily available.Lower sensitivity and specificity compared to MS-based methods.
QuEChERS with LC/MS Not explicitly statedNot explicitly statedNot explicitly statedQuick, Easy, Cheap, Effective, Rugged, and Safe sample preparation.[8]Method performance data not detailed in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key this compound detection methods discussed.

UPLC-MS/MS Method for this compound in Cattle Manure Compost[4]

This method offers high sensitivity for detecting this compound residues.

Sample Preparation and Extraction:

  • Weigh 5 grams of the compost sample into a 100 mL Erlenmeyer flask.

  • Add 50 mL of methanol–1 M NaOH (99:1) solution.

  • Shake the mixture vigorously for 30 minutes.

  • Repeat the extraction process twice for improved accuracy.[4]

Solid-Phase Extraction (SPE) Cleanup:

  • Load the extract onto a preconditioned Oasis HLB SPE cartridge.

  • Wash the cartridge with specific solutions to remove interferences.

  • Elute the retained this compound with 10 mL of methanol–0.01 M NaOH (1:1).

  • Concentrate the eluate and acidify with 1 M HCl.

  • Load the solution onto a new preconditioned Oasis HLB SPE cartridge.

  • Wash the cartridge and elute the purified this compound.

UPLC-MS/MS Analysis:

  • Column: Shim-pack Scepter C18-120 (100 mm × 2.1 mm I.D., 1.9 µm)[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Detection: Electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).[4]

LC/MS-MS Method for this compound in Animal Tissues[6]

This method was modified from a GC-based method for direct analysis by LC/MS-MS.

Extraction:

  • Extract residues from animal tissue samples with 2.5N NaOH with heating at approximately 105 °C for a minimum of 2 hours.[6]

  • For poultry liver, an optional cleanup step involves partitioning the basic extract with dichloromethane (DCM).[6]

SPE Cleanup:

  • Acidify an aliquot of the extract with HCl.

  • Pass the acidified extract through a polymeric reversed-phase SPE column (Waters, HLB SPE).[6]

  • Elute the analyte with DCM.

Analysis:

  • After nitrogen blow down to remove DCM, reconstitute the sample in 10:90 acetonitrile:0.1% formic acid.[6]

  • Filter the final extract through a 0.2 µm PTFE syringe filter.[6]

  • Analyze by liquid chromatography coupled with negative-ion electrospray ionization tandem mass spectrometry (ESI LC/MS-MS).[6]

HPLC Method for this compound in Soil and Water[2]

A reliable and rapid reverse-phase HPLC method.

Sample Preparation:

  • Water: Direct injection after filtration.

  • Soil: Extraction with a suitable solvent followed by cleanup.

HPLC Analysis:

  • Column: C-18 column.[2]

  • Mobile Phase: Isocratic mobile phase consisting of 0.02% acetic acid in methanol:acetonitrile (90:10 v/v).[2]

  • Detection: UV detection at 229 nm.[2]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for the UPLC-MS/MS and LC/MS-MS methodologies.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_spe_cleanup SPE Cleanup cluster_analysis Analysis Sample Compost Sample (5g) Extraction1 Add Methanol-NaOH Shake 30 min Sample->Extraction1 Extraction2 Repeat Extraction Extraction1->Extraction2 SPE1 Load on Oasis HLB SPE Extraction2->SPE1 Wash1 Wash Cartridge SPE1->Wash1 Elution1 Elute this compound Wash1->Elution1 Concentrate Concentrate & Acidify Elution1->Concentrate SPE2 Load on new Oasis HLB SPE Concentrate->SPE2 Wash2 Wash Cartridge SPE2->Wash2 Elution2 Elute Purified this compound Wash2->Elution2 Analysis UPLC-MS/MS Analysis Elution2->Analysis

Caption: Workflow for this compound detection in compost using UPLC-MS/MS.

LC_MSMS_Workflow cluster_extraction Extraction cluster_spe_cleanup SPE Cleanup cluster_analysis Analysis Sample Animal Tissue Sample Extraction Extract with NaOH (105°C, 2h) Sample->Extraction Cleanup Optional DCM Cleanup (Poultry Liver) Extraction->Cleanup Acidify Acidify with HCl Cleanup->Acidify SPE Load on HLB SPE Acidify->SPE Elution Elute with DCM SPE->Elution Reconstitute Reconstitute in Acetonitrile/Formic Acid Elution->Reconstitute Filter Filter (0.2 µm PTFE) Reconstitute->Filter Analysis LC/MS-MS Analysis Filter->Analysis

Caption: Workflow for this compound detection in animal tissues using LC/MS-MS.

References

Clopyralid: A Comparative Analysis of Efficacy Against Other Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Clopyralid in relation to other synthetic auxin herbicides, supported by experimental data and detailed methodologies.

This compound, a member of the pyridine carboxylic acid family, is a selective, post-emergence herbicide widely recognized for its efficacy against broadleaf weeds, particularly those in the Asteraceae (sunflower), Fabaceae (legume), and Polygonaceae (knotweed) families.[1] Like other synthetic auxin herbicides, this compound mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.[1][2] This guide provides a comparative analysis of this compound's performance against other key synthetic auxin herbicides, including aminopyralid, picloram, 2,4-D, and dicamba, supported by available experimental data.

Quantitative Efficacy Comparison

The following tables summarize the efficacy of this compound and other synthetic auxin herbicides against various key weed species. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that efficacy can be influenced by factors such as application rate, weed growth stage, and environmental conditions.

Table 1: Efficacy Against Canada Thistle (Cirsium arvense)

HerbicideApplication Rate (kg ai/ha)Control (%) 1 Year After TreatmentReference
This compound 0.2856 - 81[1][3]
0.4281[3]
0.5663[1]
Aminopyralid0.08 - 0.1188 - 93[1]
0.1291 - 93[3]
Picloram0.28 - 0.3697[1][4]
0.4289[3]
2,4-D1.1<70[1]
Dicamba1.1234 - 54[1]
1.1248[3]

Table 2: General Efficacy and Selectivity Profile

HerbicideChemical FamilyKey Target WeedsGeneral Efficacy Notes
This compound Pyridine Carboxylic AcidThistles, Clover, Knapweeds, LegumesHighly effective on Asteraceae and Fabaceae.[1][5] Less effective on ground ivy.[6]
AminopyralidPyridine Carboxylic AcidThistles, Knapweeds, LegumesGenerally provides better control of Canada thistle at lower rates than this compound.[1][7]
PicloramPyridine Carboxylic AcidBroadleaf weeds, Woody plantsHighly effective but can have a longer soil half-life than this compound.[5]
2,4-DPhenoxy Carboxylic AcidDandelion, Plantain, MustardsBroad-spectrum, but less effective on clover and some deep-rooted perennials.[8]
DicambaBenzoic AcidKnotweed, Spurge, ThistlesEffective on many broadleaf weeds, but some clovers are less susceptible.[5][8]
TriclopyrPyridine Carboxylic AcidWoody plants, Ground ivy, OxalisVery effective against woody species and certain broadleaf weeds like ground ivy.

Experimental Protocols

A generalized methodology for conducting field trials to evaluate the efficacy of synthetic auxin herbicides is outlined below. This protocol is a composite of best practices and guidelines from various agricultural and environmental research organizations.

Field Trial Protocol for Herbicide Efficacy Evaluation

1. Objective: To determine the efficacy of different synthetic auxin herbicides in controlling target weed species under field conditions.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 2 x 5 meters, with a 1-meter buffer between plots to prevent spray drift.

  • Treatments:

    • Untreated control.

    • This compound at various application rates.

    • Other synthetic auxin herbicides (e.g., aminopyralid, 2,4-D, dicamba) at recommended and varying rates.

    • Tank mixes of herbicides, if applicable.

3. Site Selection and Preparation:

  • Select a site with a uniform and dense population of the target weed species.

  • Conduct a soil analysis to characterize soil type, organic matter content, and pH.

  • Avoid areas with significant variations in topography or drainage.

4. Herbicide Application:

  • Equipment: Calibrated backpack or small-plot sprayer with appropriate nozzles to ensure uniform coverage.

  • Timing: Apply herbicides when weeds are at the recommended growth stage for optimal control (e.g., rosette stage for perennials).

  • Weather Conditions: Record temperature, humidity, wind speed, and direction at the time of application. Avoid application during high wind or when rain is expected within 24 hours.

5. Data Collection:

  • Weed Control Assessment:

    • Visually assess percent weed control at set intervals (e.g., 2, 4, 8, and 52 weeks after treatment) on a scale of 0% (no control) to 100% (complete kill).

    • Measure weed density (number of plants per unit area) and/or biomass (dry weight per unit area) in designated quadrats within each plot.

  • Crop/Non-target Plant Injury: Visually assess any phytotoxicity to desirable plant species on a scale of 0% (no injury) to 100% (complete death).

6. Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Mode of Action and Signaling Pathway

Synthetic auxin herbicides function by overwhelming the natural auxin signaling pathway in susceptible plants. This leads to a cascade of events culminating in uncontrolled growth and cell death. The core of this pathway involves the perception of the synthetic auxin by the TIR1/AFB receptor complex, which then targets Aux/IAA transcriptional repressors for degradation. This, in turn, unleashes Auxin Response Factors (ARFs) to alter gene expression.

SyntheticAuxinSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Synthetic_Auxin Synthetic Auxin (e.g., this compound) Auxin_Influx Auxin Influx Carriers (AUX1/LAX) TIR1_AFB TIR1/AFB Receptor Auxin_Influx->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow: Herbicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a herbicide efficacy trial, from initial planning to final data analysis and reporting.

HerbicideTrialWorkflow Design Experimental Design - Randomized Complete Block - Determine Plot Size & Replicates Setup Field Setup - Mark Plots - Pre-treatment Assessment Design->Setup Application Herbicide Application - Calibrate Sprayer - Apply Treatments - Record Conditions Setup->Application Data_Collection Data Collection - Visual Assessments (% control) - Biomass/Density Measurements Application->Data_Collection Analysis Data Analysis - ANOVA - Mean Separation Tests Data_Collection->Analysis Reporting Reporting - Summarize Findings - Create Tables & Figures Analysis->Reporting

Caption: Herbicide efficacy trial workflow.

References

Inter-Laboratory Validation of Standardized Methods for Clopyralid Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of clopyralid residues is paramount for ensuring regulatory compliance and consumer safety. This guide provides a comprehensive comparison of validated analytical methods, presenting data from inter-laboratory studies to aid in method selection and implementation.

This document details the performance characteristics of various standardized methods for the determination of this compound residues in different matrices, including compost, wheat flour, and animal tissues. The data is drawn from collaborative studies and proficiency tests to provide a robust overview of method reliability across multiple laboratories.

Comparison of Method Performance

The following tables summarize the quantitative data from inter-laboratory validation studies of different analytical methods for this compound residue analysis. The key performance indicators include recovery, repeatability (RSDr), and reproducibility (RSDR), which are critical for assessing the accuracy and precision of a method when performed by different analysts in different laboratories.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has become a prominent method for analyzing pesticide residues due to its high sensitivity and selectivity.[1]

Table 1: Inter-Laboratory Validation Data for LC-MS/MS Analysis of this compound in Compost

Number of LaboratoriesAnalyte Concentration (µg/kg)Mean Recovery (%)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)Reference
2Not Specified91-111 (ratio of averages)Not ReportedNot Reported[1]
1 (ILV)0.70010914.4Not Reported
1 (ILV)7.00967.73Not Reported
1 (ILV)40.08710.3Not Reported

ILV: Independent Laboratory Validation

Table 2: Proficiency Test Data for LC-MS/MS Analysis of this compound in Wheat Flour

Number of LaboratoriesSpiked Level (µg/kg)Assigned Value (µg/kg)Recovery of Spiked Level (%)Standard Deviation (µg/kg)Relative Standard Deviation (%)
100.0750.0781040.01215.4

Data from proof-ACS proficiency test P2429-RT. The evaluation was based on results from 9 laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography, often requiring derivatization for polar analytes like this compound, offers another reliable analytical approach.

Table 3: Validation Data for GC-MS Analysis of this compound

MatrixMethodAnalyte ConcentrationMean Recovery (%)Relative Standard Deviation (%)Reference
HoneyGC/NCI-MSNot SpecifiedSufficiently ValidatedNot Reported
Animal TissuesGC/MS (modified to LC/MS-MS)Not Specified70-110<20

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are the protocols for the key experiments cited in this guide.

Protocol 1: UPLC-MS/MS for this compound in Cattle Manure Compost

This method was subject to a collaborative study between the National Agriculture and Food Research Organization (NARO) and the Food and Agricultural Materials Inspection Center (FAMIC) in Japan.[1]

Sample Preparation:

  • Extraction: A 5 g sample of compost is weighed. 100 mL of methanol-1 M NaOH (99:1) is added, and the mixture is shaken for 30 minutes. The extract is then filtered.

  • Clean-up: The extract undergoes a clean-up step using Oasis HLB SPE cartridges.

  • Micro Liquid-Liquid Extraction: A micro liquid-liquid extraction is performed to further purify the sample and minimize matrix effects.[1]

Instrumental Analysis:

  • Instrument: Waters ACQUITY UPLC system coupled to a tandem quadrupole mass spectrometer.

  • Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 mm × 100 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

Protocol 2: LC-MS/MS for this compound in Wheat Flour (Based on Proficiency Test)

This protocol is a general representation of methods used in the proof-ACS proficiency test P2429-RT.

Sample Preparation:

  • Extraction: An appropriate weight of the homogenized wheat flour sample is extracted with a suitable solvent, often an acidified organic solvent like acetonitrile with formic acid.

  • Clean-up: A dispersive solid-phase extraction (d-SPE) clean-up, commonly known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is frequently employed to remove interfering matrix components.

Instrumental Analysis:

  • Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing an acidifier like formic acid, is common.

  • Detection: Electrospray ionization in negative mode (ESI-) with MRM is used for quantification and confirmation.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical processes, the following diagrams are provided in Graphviz DOT language.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Extraction Extraction Sample->Extraction Add Methanol/NaOH Filtration Filtration Extraction->Filtration Clean-up (SPE) Clean-up (SPE) Filtration->Clean-up (SPE) Micro LLE Micro LLE Clean-up (SPE)->Micro LLE UPLC-MS/MS UPLC-MS/MS Micro LLE->UPLC-MS/MS Inject Data Processing Data Processing UPLC-MS/MS->Data Processing Result Result Data Processing->Result

Caption: Experimental workflow for this compound analysis in compost.

Start Start Method Selection Method Selection Start->Method Selection Single-Lab Validation Single-Laboratory Validation Method Selection->Single-Lab Validation Initial Performance Check Inter-Lab Study Inter-Laboratory Study Design Single-Lab Validation->Inter-Lab Study Sample Distribution Sample Distribution Inter-Lab Study->Sample Distribution Data Collection Data Collection Sample Distribution->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Method Standardization Method Standardization Statistical Analysis->Method Standardization Performance Criteria Met

Caption: Logical flow for standardized method validation.

References

A Comparative Analysis of Clopyralid and Aminopyralid Soil Persistence Under Field Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the comparative soil persistence of two common pyridine herbicides, clopyralid and aminopyralid. This document synthesizes data from field studies, outlines experimental protocols, and visualizes key processes to provide a comprehensive understanding of their environmental fate.

The soil persistence of herbicides is a critical factor influencing their efficacy, environmental impact, and crop rotation flexibility. This compound and aminopyralid, both belonging to the pyridine carboxylic acid class of herbicides, are widely used for broadleaf weed control. However, their persistence in soil can vary significantly depending on environmental conditions, posing potential risks to subsequent sensitive crops.[1][2] This guide provides a comparative analysis of the soil persistence of these two herbicides under field conditions, supported by experimental data.

Quantitative Comparison of Soil Dissipation

The persistence of a herbicide in soil is often quantified by its half-life (t1/2), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the reported half-lives of this compound and aminopyralid from various field and laboratory studies.

HerbicideHalf-Life (t1/2) in DaysSoil Type / ConditionsReference
Aminopyralid 9.1 - 23.0 (initial, 0-28d)Alaskan soils (Palmer and Delta)[3][4]
31 - 193Various soils[5]
32 - 533General soil conditions[6]
This compound 9.1 - 23.0 (initial, 0-28d)Alaskan soils (Palmer and Delta)[3][4]
13.39Subtropical field conditions[7]
5.0 - 71.5Allophanic soil under different management (pasture/bare ground, shaded/unshaded)[8]
12 - 90General soil conditions[9]

A study conducted in two distinct Alaskan agricultural soils (Palmer and Delta) provides a direct comparison under the same environmental conditions.[3][4] In this study, both herbicides exhibited rapid initial degradation following pseudo-first-order kinetics within the first 28 days, with half-lives ranging from 9.1 to 23.0 days.[3][4] However, the degradation rate slowed significantly thereafter. At 90 days post-application, aminopyralid was found to be more persistent than this compound at the Delta site.[3][4]

Factors Influencing Persistence

The degradation of both this compound and aminopyralid in soil is primarily driven by microbial activity.[1][10] Consequently, environmental factors that influence microbial populations and activity play a crucial role in determining the persistence of these herbicides. Key factors include:

  • Soil Temperature: Higher temperatures generally lead to more rapid dissipation. For instance, a laboratory study on this compound showed a half-life of 4.1 days at 30°C compared to 46.2 days at 10°C.[8]

  • Soil Moisture: Adequate soil moisture is essential for microbial activity. Dry soil conditions can significantly slow down the degradation process.[1]

  • Soil Organic Matter and Texture: The binding of these herbicides to soil particles is highly correlated with soil organic matter and clay content.[11][12] Aminopyralid has been shown to adsorb more tightly to soil than this compound, which may suggest a lower leaching potential but does not necessarily translate to faster degradation.[11][12][13]

  • Photodegradation: While microbial degradation is the primary pathway, photolysis can contribute to the dissipation of aminopyralid, especially in surface water where its half-life can be as rapid as 0.6 days.[5][6][14] this compound is generally considered to have negligible photodegradation.[14]

Experimental Protocols

The data presented in this guide are derived from field and laboratory studies employing rigorous analytical methodologies. A typical experimental workflow for assessing the soil persistence of these herbicides is outlined below.

Field Study Protocol

A representative field study protocol involves the following steps:

  • Site Selection and Plot Establishment: Field plots are established in locations with well-characterized soil types.

  • Herbicide Application: Herbicides are applied to the plots at specified rates.

  • Soil Sampling: Soil samples are collected at regular intervals (e.g., 0, 7, 14, 28, 60, 90 days) post-application.

  • Sample Preparation and Extraction: Herbicide residues are extracted from the soil samples using appropriate solvents. For this compound, this can involve extraction with basic water followed by solid-phase extraction cleanup.[7]

  • Quantification: The concentration of the herbicide in the extracts is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC/MS/MS).[3][4][7]

  • Data Analysis: The dissipation kinetics are determined by plotting the herbicide concentration over time, and the half-life is calculated, often using a pseudo-first-order kinetics model.[3][4]

The following diagram illustrates a generalized experimental workflow for assessing herbicide soil persistence.

G cluster_field Field Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase A Site Selection & Plot Establishment B Herbicide Application A->B C Soil Sampling at Intervals B->C D Sample Preparation & Extraction C->D E Analytical Quantification (LC/MS/MS) D->E F Dissipation Kinetics Modeling E->F G Half-Life (t1/2) Calculation F->G

Generalized workflow for herbicide soil persistence studies.

Degradation Pathway

The primary degradation mechanism for both this compound and aminopyralid in the soil environment is microbial metabolism.[1][10] This process is influenced by the composition and activity of the soil microbial community. The following diagram illustrates the logical relationship of factors influencing the degradation of these herbicides.

G herbicide This compound / Aminopyralid in Soil microbial Soil Microbial Community degradation Microbial Degradation herbicide->degradation temp Soil Temperature temp->microbial moisture Soil Moisture moisture->microbial om Organic Matter & Texture om->microbial microbial->degradation dissipation Herbicide Dissipation degradation->dissipation

Factors influencing microbial degradation of herbicides.

Conclusion

Both this compound and aminopyralid can exhibit significant persistence in soil, with their degradation rates being highly dependent on environmental conditions that favor microbial activity. While initial degradation can be rapid, both herbicides can persist at low concentrations for extended periods, potentially impacting sensitive rotational crops.[3][4] Comparative studies suggest that aminopyralid may have a slightly higher potential for persistence in some soil types compared to this compound.[3] Researchers and drug development professionals should consider the specific soil and environmental conditions when evaluating the potential for carryover of these herbicides.

References

A Comparative Guide to HPLC and GC-MS Methods for the Determination of Clopyralid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of Clopyralid, a selective herbicide. The following sections present experimental protocols and performance data to assist researchers in selecting the most suitable method for their analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of this compound, offering a balance of speed, sensitivity, and robustness without the need for derivatization.

Experimental Protocol: HPLC

A common approach for this compound analysis by HPLC involves reversed-phase chromatography coupled with UV detection.

Sample Preparation (Liquid-Liquid Extraction):

  • Mix 0.1 mL of the this compound formulation with 50 mL of water.

  • Perform liquid-liquid extraction three times with ethyl acetate (30 mL, 20 mL, and 10 mL).

  • Collect and dry the organic layer.

  • Dissolve the residue in 2 mL of the mobile phase for HPLC analysis.[1]

Chromatographic Conditions:

  • Column: Discovery C18, 5 µm, 150 × 4.6 mm.[1]

  • Mobile Phase: Isocratic elution with 0.02% acetic acid in a 9:1 (v/v) mixture of methanol and acetonitrile.[1][2]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV detector at 229 nm.[1][3]

  • Injection Volume: 5 µL.[1]

HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) start->l_l_extraction drying Drying of Organic Layer l_l_extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (229 nm) c18_column->uv_detection data_analysis Data Analysis uv_detection->data_analysis

Caption: Workflow for this compound determination by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another powerful technique for this compound analysis. A key difference from HPLC is the requirement for a derivatization step to increase the volatility of the analyte.

Experimental Protocol: GC-MS

The following protocol outlines a general procedure for this compound determination using GC-MS.

Sample Preparation and Derivatization:

  • Acidify the sample with hydrochloric acid.

  • Extract the this compound with methyl tert-butyl ether (MTBE).

  • Concentrate the extract.

  • Derivatize the extracted this compound to a more volatile form.[4] (Note: The specific derivatizing agent is often proprietary or method-dependent and may include diazomethane or silylation agents).

  • The final extract is then ready for GC-MS analysis.[5]

GC-MS Conditions:

  • Separation: Capillary gas chromatography.[4]

  • Detection: Mass selective detection.[4]

  • Confirmation: For confirmation, it is recommended to use the +2 molecular ion due to the presence of chlorine in the this compound molecule.[5]

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample acidification Acidification start->acidification extraction Extraction (MTBE) acidification->extraction concentration Concentration extraction->concentration derivatization Derivatization concentration->derivatization gcms_injection GC-MS Injection derivatization->gcms_injection gc_separation GC Separation gcms_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for this compound determination by GC-MS.

Comparative Analysis

The choice between HPLC and GC-MS for this compound determination depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of each method based on published data.

Method Performance Comparison
ParameterHPLCGC-MS
Derivatization Not requiredRequired[6]
Typical Detector UV[1][3]Mass Spectrometer[4]
Sample Throughput Generally higherLower due to longer sample preparation
Specificity GoodExcellent, especially with MS/MS[5]
Quantitative Performance Data
ParameterHPLCSource
Linearity (Concentration Range) 0.05 - 1.0 µg/mL[1]
Correlation Coefficient (R²) 0.9995[1]
Accuracy (Recovery) 98.3 - 100.1%[1]
Precision (%RSD) < 20%[5]
Limit of Detection (LOD) 0.1 ng[2]
Limit of Quantification (LOQ) 0.02 µg/mL (water), 0.05 µg/g (soil)[2][3]

Note: Comprehensive quantitative performance data for a validated GC-MS method for this compound was not available in the searched literature. The precision data for HPLC is from a study that converted a GC-MS method to LC-MS/MS, suggesting that well-validated methods of either type can achieve high precision.

Conclusion

Both HPLC and GC-MS are suitable methods for the determination of this compound.

  • HPLC-UV offers a straightforward and reliable method with simple sample preparation, making it well-suited for routine analysis and quality control of formulations.[1]

  • GC-MS , while requiring a more complex sample preparation due to the derivatization step, provides excellent specificity and sensitivity, which can be advantageous for complex matrices or when confirmatory analysis is required.[4][5]

The selection of the optimal method should be based on the specific requirements of the study, including the sample matrix, desired limits of detection, and available resources. For highly sensitive and confirmatory analysis, LC-MS/MS, which combines the separation power of HPLC with the specificity of mass spectrometry, is also a prominent and increasingly utilized technique.[6]

References

Unveiling the Phytotoxic Potency of Clopyralid Salt Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative phytotoxicity of various clopyralid salt formulations reveals nuances in their efficacy, absorption, and translocation within target plant species. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform formulation selection and future research.

This compound, a synthetic auxin herbicide, is widely utilized for the control of broadleaf weeds.[1] Its efficacy is intrinsically linked to its chemical formulation, which influences its absorption, translocation, and ultimately, its phytotoxic effects. This comparison guide examines the performance of different this compound salt formulations, drawing upon data from greenhouse and field studies.

Comparative Phytotoxicity Data

The selection of a this compound salt formulation can significantly impact its herbicidal activity. Studies have demonstrated that formulations such as monoethanolamine (MEA) salt, potassium salt, and the free acid form of this compound can be more effective in controlling certain weed species compared to ester formulations like 2-ethylhexyl ester.[2] The following tables summarize key quantitative data from comparative studies.

FormulationTarget SpeciesParameterValueReference
Monoethanolamine Salt Honey Mesquite (Prosopis glandulosa)Control EfficacyMore effective than 2-ethylhexyl ester at ≤ 0.28 ae/ha
Potassium Salt Honey Mesquite (Prosopis glandulosa)Control EfficacyMore effective than 2-ethylhexyl ester at ≤ 0.28 ae/ha
Free Acid Honey Mesquite (Prosopis glandulosa)Control EfficacyMore effective than 2-ethylhexyl ester at ≤ 0.28 ae/ha
1-Decyl Ester Honey Mesquite (Prosopis glandulosa)Control EfficacyMore effective than 2-ethylhexyl ester at ≤ 0.28 ae/ha
2-Ethylhexyl Ester Honey Mesquite (Prosopis glandulosa)Control EfficacyLess effective than MEA, potassium salt, free acid, and 1-decyl ester at ≤ 0.28 ae/ha
2-Ethylhexyl Ester Canada Thistle (Cirsium arvense) & Wild Buckwheat (Polygonum convolvulus)PhytotoxicityConsistently less phytotoxic than acid, MEA salt, potassium salt, and 1-decyl ester[2]
Dual Salt (MIPA & MEA) Volunteer Faba Beans & Blue Lupins in WheatBioequivalenceStatistically equivalent to a 300 g/L triisopropanolamine salt formulation[3]
Supramolecular Complex (with Gemini Surfactant) Cocklebur (Xanthium strumarium)Herbicidal EffectStrongest and most durable effect compared to commercial formulations[4]

Table 1: Comparative Efficacy of this compound Formulations

FormulationTarget SpeciesParameterTime After TreatmentResultReference
Monoethanolamine Salt Honey Mesquite (Prosopis glandulosa)Absorption24 hoursHigher than 2-ethylhexyl ester
2-Ethylhexyl Ester Honey Mesquite (Prosopis glandulosa)Absorption15 minutesHigher than monoethanolamine salt
Monoethanolamine Salt Honey Mesquite (Prosopis glandulosa)Translocation-More than twice as much translocated from the treated leaf compared to the ester
Potassium Salt Honey Mesquite (Prosopis glandulosa)Translocation4 hours, 1, 3, & 8 daysMore this compound transported to the lower canopy than the 2-ethylhexyl ester

Table 2: Absorption and Translocation of Different this compound Formulations

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound salt formulations.

Greenhouse Pot Study for Phytotoxicity Assessment

This protocol is a generalized procedure based on common practices for evaluating herbicide efficacy in a controlled environment.

Objective: To determine the phytotoxicity of different this compound salt formulations on a target weed species.

Materials:

  • Seeds of the target weed species (e.g., Canada Thistle, Honey Mesquite).

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Different this compound salt formulations to be tested.

  • A laboratory sprayer calibrated to deliver a precise volume of herbicide solution.

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Drying oven.

  • Analytical balance.

Procedure:

  • Plant Propagation: Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 4-6 leaf stage).

  • Herbicide Application: Prepare spray solutions of each this compound formulation at various concentrations (dose-response). Apply the herbicides to the plants using a calibrated laboratory sprayer, ensuring uniform coverage. Include an untreated control group.

  • Growth Conditions: Place the treated plants back into the growth chamber or greenhouse under controlled environmental conditions.

  • Data Collection: At a predetermined time after treatment (e.g., 21 days), visually assess phytotoxicity using a rating scale (e.g., 0 = no injury, 100 = complete death).

  • Biomass Measurement: Harvest the above-ground plant material (shoots) and roots separately. Dry the plant material in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

  • Data Analysis: Record the dry weight of shoots and roots for each treatment. Calculate the percent reduction in biomass compared to the untreated control. Analyze the data using appropriate statistical methods to determine significant differences between formulations.

Radiolabeled Herbicide Absorption and Translocation Study

This protocol outlines the methodology for tracing the uptake and movement of different this compound formulations within a plant.

Objective: To quantify the absorption and translocation of different radiolabeled this compound salt formulations in a target plant species.

Materials:

  • Radiolabeled (e.g., ¹⁴C) this compound salt formulations.

  • Target plant species grown in pots.

  • Micropipette for precise application of the radiolabeled herbicide.

  • Leaf washing solution (e.g., water and a mild surfactant).

  • Liquid scintillation counter.

  • Oxidizer for sample combustion.

  • Scintillation vials and cocktail.

Procedure:

  • Plant Preparation: Grow the target plants to a uniform growth stage.

  • Herbicide Application: Apply a small, precise droplet of the radiolabeled this compound formulation to a specific leaf of each plant using a micropipette.

  • Time Course: Harvest plants at different time intervals after application (e.g., 4, 24, 48, 72 hours).

  • Leaf Wash: At each harvest time, wash the treated leaf with a washing solution to remove any unabsorbed herbicide from the leaf surface.

  • Sample Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification of Radioactivity:

    • Analyze the leaf wash solution using a liquid scintillation counter to determine the amount of unabsorbed herbicide.

    • Combust the different plant sections in an oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of applied herbicide that was absorbed and the percentage of absorbed herbicide that was translocated to different plant parts. Compare the absorption and translocation patterns of the different formulations.

Visualizing the Research Process

The following diagrams illustrate the typical workflow for comparing herbicide formulations and the mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_outcome Outcome Formulation_Selection Select this compound Salt Formulations Plant_Propagation Propagate Target Weed Species Herbicide_Application Apply Formulations at Various Doses Plant_Propagation->Herbicide_Application Controlled_Environment Incubate in Controlled Environment Herbicide_Application->Controlled_Environment Phytotoxicity_Assessment Assess Visual Phytotoxicity Controlled_Environment->Phytotoxicity_Assessment Biomass_Measurement Measure Shoot and Root Dry Weight Phytotoxicity_Assessment->Biomass_Measurement Data_Analysis Statistical Analysis of Results Biomass_Measurement->Data_Analysis Comparative_Efficacy Determine Comparative Efficacy Data_Analysis->Comparative_Efficacy

Caption: Workflow for comparing the phytotoxicity of different herbicide formulations.

Clopyralid_Mechanism This compound This compound (Synthetic Auxin) Absorption Absorption by Leaves and Roots This compound->Absorption Translocation Translocation via Phloem and Xylem Absorption->Translocation Accumulation Accumulation in Meristematic Tissues Translocation->Accumulation Auxin_Receptors Binding to Auxin Receptors Accumulation->Auxin_Receptors Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Cell_Division Uncontrolled Cell Division and Elongation Gene_Expression->Cell_Division Vascular_Disruption Disruption of Vascular Tissues Cell_Division->Vascular_Disruption Plant_Death Plant Death Vascular_Disruption->Plant_Death

Caption: Simplified mechanism of action for this compound as a synthetic auxin herbicide.

References

Navigating the Challenges of Clopyralid Analysis in Complex Samples: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the herbicide Clopyralid in new or challenging sample matrices is a critical task. This guide provides an objective comparison of validated analytical methods, supported by experimental data, to aid in the selection and validation of the most suitable approach for your specific needs.

This compound, a persistent herbicide, can accumulate in various environmental and agricultural samples, posing a risk to sensitive crops and ecosystems. Its analysis in complex matrices such as compost, manure, soil, and animal tissues presents significant challenges due to the presence of interfering substances that can affect accuracy and sensitivity. This guide explores various validated methods, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique widely adopted for its high sensitivity and selectivity.

Comparative Analysis of Validated Methods

The performance of an analytical method is paramount for reliable results. The following table summarizes key quantitative data from several validated methods for this compound analysis in different challenging matrices. This allows for a direct comparison of their sensitivity, accuracy, and precision.

MatrixMethodInstrumentLOQLODRecovery (%)Precision (RSD %)Reference
Cattle Manure CompostUPLC-MS/MSNot Specified0.7 µg/kg dw0.3 µg/kg dw71-79< 5[1]
Manure Compost & Sludge FertilizerLCMS-8050Triple Quadrupole MSNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Soil, Compost, FertilizersLC-HRMSNot Specified2-7 µg/kgNot SpecifiedNot SpecifiedNot Specified[3]
Compost (Pasture and Manure)LC/MS/MSNot Specified0.67-0.70 ng/g0.201-0.210 ng/gWithin guideline requirementsWithin guideline requirements[4][5]
Animal Tissues (Poultry Liver)LC/MS-MSNot Specified0.010 mg/kg0.003 mg/kg70-110< 20[6]
Pesticide FormulationsHPLCNot SpecifiedNot Specified0.1 ng98.6-101.0< Horwitz predicted values[7][8]
Soil and WaterRP-HPLCUV detector0.05 µg/g (soil), 0.02 µg/mL (water)Not Specified98.3-100.11.87[9]
SoilLC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]
CropsUPLC-MS/MSNot Specified0.6-1.0 ng/gNot Specified73.7-91.4< 8[11]

Experimental Workflows and Methodologies

The selection of an appropriate analytical method is often guided by the specific characteristics of the sample matrix and the desired level of sensitivity. Below are diagrams illustrating a general experimental workflow for this compound analysis and a decision-making guide for method selection.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Reception & Homogenization Extraction Extraction (e.g., Alkaline Methanol, Acidified Acetonitrile) Sample->Extraction Select appropriate solvent based on matrix Cleanup Clean-up (e.g., SPE, LLE, MIP) Extraction->Cleanup Remove interfering substances LC_Separation LC Separation (Reversed-Phase C18) Cleanup->LC_Separation Inject purified extract MS_Detection MS/MS Detection (Triple Quadrupole or HRMS) LC_Separation->MS_Detection Separate this compound from other components Quantification Quantification (Calibration Curve) MS_Detection->Quantification Acquire mass transition data Reporting Data Reporting & Review Quantification->Reporting Calculate concentration and report results

General workflow for this compound analysis.

Method Selection Guide for this compound Analysis Start Start: Define Analytical Needs Matrix What is the sample matrix? Start->Matrix Compost Compost / Manure / Soil Matrix->Compost Environmental/Agricultural Tissue Animal Tissue Matrix->Tissue Biological Formulation Pesticide Formulation Matrix->Formulation Commercial Product Sensitivity Required Level of Sensitivity? HighSens High (< 1 µg/kg) Sensitivity->HighSens Trace Level ModSens Moderate (µg/kg - mg/kg) Sensitivity->ModSens Residue Level LowSens Low (> mg/kg) Sensitivity->LowSens Active Ingredient Equipment Available Instrumentation? LCMSMS LC-MS/MS or LC-HRMS Equipment->LCMSMS Available HPLCUV HPLC-UV Equipment->HPLCUV Limited to HPLC Compost->Sensitivity Tissue->Sensitivity Formulation->Sensitivity HighSens->Equipment ModSens->Equipment LowSens->Equipment LCMSMS_out Recommendation: UPLC-MS/MS with SPE clean-up for highest sensitivity and selectivity. LCMSMS->LCMSMS_out HPLCUV_out Recommendation: HPLC-UV for formulation analysis or less complex matrices where high sensitivity is not required. HPLCUV->HPLCUV_out

Decision guide for selecting a this compound analysis method.

Detailed Experimental Protocols

A successful method validation relies on a well-defined and reproducible protocol. The following sections provide detailed methodologies for key experiments cited in this guide.

  • Extraction:

    • Weigh 5 grams of the compost sample into a 100 mL Erlenmeyer flask.

    • Add 50 mL of methanol–1 M NaOH (99:1) to the sample.

    • Shake the mixture vigorously for 30 minutes using a reciprocating shaker.

    • Centrifuge the extract and collect the supernatant.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Use a copolymer of N-vinylpyrrolidone and divinylbenzene SPE cartridge (e.g., Oasis HLB).

    • Precondition the cartridge with methanol and water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with an appropriate solvent.

    • The protocol also describes a micro liquid-liquid extraction (LLE) step for further concentration and purification.

  • UPLC-MS/MS Conditions:

    • The specific column, mobile phase, and mass spectrometer settings are detailed in the source publication. Generally, a C18 reversed-phase column is used with a gradient elution of acidified water and acetonitrile or methanol. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity.

  • Extraction:

    • Extract residues from animal tissue samples with 2.5N NaOH with heating at approximately 105 °C for a minimum of 2 hours.

    • For poultry liver, an optional cleanup step involves partitioning the basic extract with dichloromethane (DCM).

  • Clean-up (SPE):

    • Acidify an aliquot of the extract with HCl.

    • Perform clean-up using a polymeric reversed-phase SPE column (e.g., Waters HLB).

    • Elute with DCM.

  • Final Preparation and Analysis:

    • Evaporate the DCM using nitrogen blow down.

    • Reconstitute the sample in 10:90 acetonitrile:0.1% formic acid.

    • Filter the final extract through a 0.2 µm PTFE syringe filter before analysis by LC-MS/MS in negative-ion electrospray ionization mode.

  • Extraction:

    • Extract residues from soil samples by shaking with a mixture of acetone and 1 N hydrochloric acid (90:10).

    • Centrifuge and repeat the extraction.

  • Sample Preparation:

    • Evaporate the acetone using nitrogen.

    • Bring the final volume to 8 mL with 1N sodium hydroxide, followed by vortexing and sonication.

    • Add dichloromethane, sonicate, vortex, and centrifuge to mix well.

    • Transfer the upper extract layer and add 1N hydrochloric acid.

  • Clean-up (SPE):

    • Pass the sample through a pre-conditioned Waters HLB SPE column.

    • Rinse the column with acetonitrile/1N formic acid (15:85) and dry under vacuum.

    • Elute with dichloromethane.

  • Final Preparation and Analysis:

    • Evaporate the eluent to dryness.

    • Reconstitute the residue in a methanol/0.1% formic acid (10:90) solution.

    • Filter through a 0.2-µm PTFE syringe filter and analyze by LC-MS/MS.

Conclusion

The choice of an analytical method for this compound is highly dependent on the sample matrix, the required sensitivity, and the available instrumentation. For complex matrices and trace-level detection, UPLC-MS/MS with a robust sample preparation protocol involving SPE is the method of choice. For less demanding applications, such as the analysis of pesticide formulations, HPLC-UV can provide reliable results. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to develop and validate their own methods for the accurate determination of this compound in challenging samples.

References

A Researcher's Guide to Certified Reference Materials for Quality Control in Clopyralid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. In the analysis of the herbicide Clopyralid, the use of Certified Reference Materials (CRMs) is a cornerstone of quality control, providing a benchmark for method validation and ongoing performance monitoring. This guide offers a comparative overview of available CRMs and analytical methodologies, supported by experimental data to inform your selection and application.

The accurate quantification of this compound, a selective herbicide used on a variety of crops, is crucial for regulatory compliance and environmental monitoring.[1] High-purity reference materials are essential for laboratories to ensure the precision and accuracy of their analytical results.[1] This guide delves into the types of CRMs available, compares common analytical techniques, and provides detailed experimental protocols to aid in the establishment of robust quality control procedures.

Comparison of Certified Reference Materials for this compound

The choice of a suitable CRM is a critical first step in establishing a reliable analytical method. CRMs for this compound are available in various formats, primarily as neat (pure) substances or as solutions in a specified solvent.[1][2] Key considerations when selecting a CRM include its certification, traceability, and the form in which it is provided.

Several providers offer this compound CRMs produced and certified in accordance with international standards such as ISO/IEC 17025 and ISO 17034, ensuring traceability to primary materials from national metrology institutes.

Table 1: Comparison of Commercially Available this compound Certified Reference Materials

SupplierProduct Name/TypeFormConcentrationCertification
Sigma-Aldrich This compound certified reference material, TraceCERT®Neat SolidNot ApplicableISO/IEC 17025, ISO 17034
HPC Standards GmbH This compoundNeat Solid1x250MG / 1x100MGISO 17034
HPC Standards GmbH This compound solutionAcetonitrile100 µg/ml / 10.0 µg/mlNot specified
LabStandard® This compoundNeat SolidNot specifiedISO 17034
FUJIFILM Wako This compound Standard, for Pesticide Residue AnalysisNot specifiedNot specifiedASNITE (Guide34)

Analytical Methodologies for this compound Determination

The predominant analytical technique for this compound analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity.[3][4][5] However, other methods such as gas chromatography (GC) with mass spectrometry (MS) and high-performance liquid chromatography (HPLC) with UV detection are also employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the leading method for analyzing pesticide residues, including this compound, in diverse matrices.[3] It offers excellent sensitivity and specificity, allowing for the detection of low concentrations.[5]

Gas Chromatography (GC)

Gas chromatography-based methods for this compound analysis typically require a derivatization step before determination, which can add complexity to the analytical process.[3][4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is another viable method for this compound analysis.[6] While generally less sensitive than MS-based methods, it can be a cost-effective alternative for certain applications.

Table 2: Performance Comparison of Analytical Methods for this compound Analysis

Analytical MethodSample MatrixLimit of Quantification (LOQ) / Method Quantification Limit (MQL)Recovery (%)Relative Standard Deviation (RSD) (%)
UPLC-MS/MS Cattle Manure Compost0.7 µg/kg (dry weight)Not specifiedNot specified
UPLC-MS/MS Agricultural Products0.6-1.0 ng/g73.7-91.4< 8
LC/MS-MS Animal Tissue0.003 mg/kg (LOD)70-110< 20
HPLC-UV Cereals (Barley)Not specified> 80< 10

Experimental Protocols and Workflows

The following sections detail typical experimental protocols for this compound analysis, providing a foundation for laboratory implementation.

Sample Preparation: Extraction and Cleanup

A crucial step in this compound analysis is the efficient extraction of the analyte from the sample matrix and the removal of interfering substances. Common techniques include liquid-liquid extraction and solid-phase extraction (SPE).[3][7]

A generalized experimental workflow for this compound analysis is depicted below:

Clopyralid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Sample Sample Collection Extraction Extraction (e.g., with acidified acetonitrile or methanol-NaOH) Sample->Extraction Cleanup Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition and Processing LCMS->Data CRM CRM Analysis Data->CRM Cal Calibration Curve Data->Cal

A generalized workflow for this compound analysis.
Detailed Protocol for this compound Analysis in Compost (Reference Method)

This protocol is based on the authorized method for the analysis of this compound residue in compost.[3]

  • Extraction: Weigh 5 grams of the compost sample into a 200 mL Erlenmeyer flask. Add 100 mL of methanol–1 M NaOH (99:1) and shake vigorously for 30 minutes.[3]

  • Cleanup: The specific cleanup procedure can vary, but often involves solid-phase extraction (SPE) to remove matrix interferences.[3][4] For instance, a protocol might involve loading the acidified extract onto an Oasis HLB SPE cartridge, followed by washing and elution steps.[3]

  • Analysis: The final extract is then analyzed by LC-MS/MS.

Protocol for this compound Analysis in Cereals (Barley)

This protocol utilizes solid-phase extraction for cleanup.[8]

  • Milling and Extraction: Mill the barley samples. Mix 3 grams of the milled sample with 100 mL of water and stir for 60 minutes.[8]

  • Centrifugation and Filtration: Centrifuge the mixture at 3000 RPM for 10 minutes and filter the supernatant through a 0.45 µm filter.[8]

  • SPE Cleanup: The filtered solution is then subjected to cleanup using an AFFINIMIP® SPE Picolinic Herbicides cartridge.[8]

  • Elution and Analysis: The analyte is eluted, the eluent is evaporated and reconstituted in the mobile phase for HPLC analysis.[8]

The Role of Certified Reference Materials in Quality Control

The logical application of CRMs within a quality control framework is essential for generating defensible data.

QC_Relationship CRM Certified Reference Material (CRM) (Primary Standard) Stock Stock Standard Solution CRM->Stock Working Working Standard Solutions Stock->Working Cal Calibration Curve Working->Cal QC Quality Control Samples Working->QC Method Analytical Method Validation Cal->Method Routine Routine Sample Analysis Cal->Routine Method->Routine QC->Routine

Logical relationship of quality control steps using CRMs.

CRMs serve as the primary standard from which stock and working standard solutions are prepared. These working standards are used to create a calibration curve, which is fundamental for both method validation and the quantification of this compound in routine samples. Quality control samples, also prepared from the CRM, are analyzed alongside routine samples to monitor the ongoing performance and accuracy of the analytical method.

References

Safety Operating Guide

Proper Disposal Procedures for Clopyralid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of clopyralid, a selective herbicide, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound and its containers safely and effectively. Adherence to these protocols will help prevent environmental contamination, particularly of water sources and compost, and ensure the well-being of laboratory personnel and the public.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses or a face shield.[1][2]

    • Hand Protection: Use elbow-length PVC gloves.[1][3]

    • Protective Clothing: Wear long-sleeved shirts, long pants, and shoes plus socks.

    • Respiratory Protection: If there is a risk of inhaling dust or spray mist, use a particulate filter respirator.[4]

  • General Handling Precautions:

    • Avoid contact with eyes and skin.[1][2]

    • Do not inhale spray mist.[1][2]

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][5]

    • Store this compound in its original, closed container in a cool, well-ventilated area, away from direct sunlight, feed, fertilizers, and seed.[1]

II. Disposal of Unwanted or Waste this compound Product

Disposal of unwanted or expired this compound must be conducted in a manner that prevents environmental contamination. On-site disposal of the concentrated product is generally not acceptable.[3]

  • Primary Disposal Options:

    • Licensed Chemical Destruction Plant: The material can be taken to a facility specifically licensed for chemical destruction.[4]

    • Controlled Incineration: Disposal via controlled incineration with flue gas scrubbing is a viable option.[4]

    • Approved Waste Disposal Facility: Wastes resulting from the use of this product may be disposed of at an approved waste disposal facility.[5]

    • Local Hazardous Waste Collection: Contact local authorities who may hold periodic collections for unwanted chemicals.[3][6]

  • Crucial Prohibitions:

    • Do NOT contaminate water, foodstuffs, feed, or seed by storage or disposal.[4][5]

    • Do NOT discharge into sewer systems or waterways.[3][4]

    • Do NOT dispose of undiluted chemicals on-site.[1][7]

III. Management and Disposal of Empty this compound Containers

Properly cleaned containers can often be recycled or disposed of in a sanitary landfill. The key is to ensure they are free from any residue.

Methodology: The Triple-Rinse Procedure

The triple-rinse method is a standard protocol for decontaminating empty pesticide containers.

  • Initial Draining: Empty the remaining contents into the application equipment or a mix tank and allow it to drain for 10 seconds after the flow begins to drip.[5]

  • First Rinse: Fill the container one-quarter full with water and recap it securely.[5]

  • Agitation: Shake the container for 10 seconds to rinse all interior surfaces.[5]

  • Rinsate Collection: Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal. Allow the container to drain for 10 seconds after the flow begins to drip.[5]

  • Repeat: Repeat this rinsing procedure two more times.[5]

Container Disposal Options

Disposal OptionProcedure
Recycling After triple-rinsing, offer the container to a recycler or a designated collection point.[1][4][7]
Reconditioning Triple-rinsed containers can be sent for reconditioning.[4]
Sanitary Landfill If recycling is not available, puncture the container to make it unusable and dispose of it in a sanitary landfill.[4][5]
Incineration Combustible packaging materials may be disposed of by controlled incineration. If burning is allowed by state and local authorities, stay out of the smoke.[4][5]
Burial If no approved waste management facility is available, bury the empty packaging 500 mm below the surface in a designated disposal pit, clear of waterways and desirable vegetation.[1][3][7]

IV. Spill Management and Cleanup

In the event of a spill, immediate action is required to contain and clean up the material to prevent it from entering drains or waterways.[2]

  • Isolate the Area: Keep all non-essential personnel away from the spill.[3][7]

  • Contain the Spill: For liquid spills, create a dike to stop the material from spreading. For solid spills, cover to prevent dispersal.[2][3]

  • Absorb the Material: Use an absorbent, inert material such as sand, clay, or cat litter to cover the spill.[1][2]

  • Collect the Waste: Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3][4]

  • Decontaminate the Area: Wash the spill area with a detergent and water solution. Collect the wash water and add it to the container with the absorbed material for disposal.[3]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Clopyralid_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type product Unwanted/Waste this compound Product waste_type->product Product container Empty this compound Container waste_type->container Container spill Spill Residue waste_type->spill Spill product_disposal Select Approved Disposal Method product->product_disposal rinse Triple-Rinse Container container->rinse contain_spill Contain and Absorb Spill spill->contain_spill incineration Controlled Incineration (with flue gas scrubbing) product_disposal->incineration Option 1 destruction_plant Licensed Chemical Destruction Plant product_disposal->destruction_plant Option 2 waste_facility Approved Waste Disposal Facility product_disposal->waste_facility Option 3 end End: Compliant Disposal incineration->end destruction_plant->end waste_facility->end add_rinsate Add Rinsate to Spray Tank rinse->add_rinsate container_disposal Select Container Disposal Option add_rinsate->container_disposal recycle Recycle / Recondition container_disposal->recycle If available landfill Puncture and Dispose in Sanitary Landfill container_disposal->landfill If not recyclable recycle->end landfill->end collect_waste Collect Waste in Labeled Container contain_spill->collect_waste collect_waste->waste_facility

Caption: Workflow for the safe and compliant disposal of this compound waste.

VI. Special Considerations: Preventing Compost Contamination

This compound is a persistent herbicide that does not readily break down during the composting process.[6][8] This persistence can lead to compost that is toxic to many broadleaf plants.

  • Do NOT compost any plant materials that have been treated with a this compound-containing herbicide.[6][9]

  • Do NOT use manure from animals that have eaten treated plants for composting.[8]

  • In some regions, such as California, there are specific regulations restricting the use of this compound on residential lawns to prevent contamination of municipal green waste collection and composting facilities.[10]

Always be aware of local and state regulations regarding this compound use and the disposal of treated plant materials.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Clopyralid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal plans are critical for laboratory professionals handling Clopyralid. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe handling and disposal of this chemical, reinforcing our commitment to being a trusted partner in laboratory safety and chemical management.

This compound, a selective herbicide, can pose risks if not handled with appropriate protective measures. Exposure can cause serious eye damage and may irritate the skin.[1][2] Therefore, adherence to strict personal protective equipment (PPE) protocols is paramount for all researchers, scientists, and drug development professionals.

Operational Plan: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Hand Protection Eye and Face Protection Body Protection Respiratory Protection Footwear
Preparation and Mixing Elbow-length PVC or nitrile rubber gloves.[3][4][5]Chemical safety goggles and a face shield.[3][4]Long-sleeved shirt, long pants, and a chemical-resistant apron.A NIOSH-approved respirator with an N, R, P, or HE filter is required for hand-wand applicators.[6] In well-ventilated areas, it may not be required for other mixing activities.[3]Chemical-resistant boots.[1]
Application Waterproof or chemical-resistant gloves (e.g., PVC, nitrile).[2][6]Safety glasses with side shields or goggles.[2]Long-sleeved shirt and long pants or coveralls.[6]A dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C) or a NIOSH-approved respirator with an N, R, P, or HE filter is recommended, especially if inhaling spray mist is possible.[4][6]Chemical-resistant boots with pant legs worn over the outside.[7][8]
Spill Cleanup Elbow-length PVC gloves.[3]Goggles and a face shield.[3][4]Full-length clothing or chemical-resistant suit.[1][4]A half face-piece respirator with combined dust and vapor cartridge is recommended.[4]Chemical-resistant safety boots.[1]
Disposal of Waste Elbow-length PVC or nitrile gloves.[3][5]Safety goggles.Long-sleeved shirt and long pants.Not generally required if handling sealed containers in a well-ventilated area.Chemical-resistant boots.

Important Considerations:

  • Always wash hands thoroughly with soap and water after handling this compound and before eating, drinking, smoking, or using the toilet.[3][6]

  • Remove and wash contaminated clothing separately from other laundry.[6][9] If clothing becomes saturated with the pesticide, dispose of it as hazardous waste.

  • Inspect all PPE for damage before and after each use.[10]

Quantitative Toxicity Data for this compound

The following table summarizes the acute toxicity data for this compound.

Exposure Route Value (LD50/LC50) Species Classification
Oral> 5,000 mg/kgRatLow toxicity
Dermal> 2,000 mg/kgRatLow toxicity
Inhalation> 2.1 mg/L (4-hour)RatLow toxicity
Eye Irritation--Causes serious eye damage[1][11]
Skin Irritation--May cause mild irritation[1]

Data sourced from Safety Data Sheets.[12]

Experimental Protocol: Glove Selection and Use

The following protocol outlines the procedure for selecting and using appropriate gloves when handling this compound:

  • Selection: Choose elbow-length gloves made of PVC or nitrile rubber for maximum protection.[3][5] Avoid leather or fabric gloves as they can absorb the chemical.[13]

  • Inspection: Before each use, carefully inspect the gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contamination, wash the outside of the gloves with soap and water before removing them.[6][9] Peel the gloves off from the cuff, turning them inside out as you remove them.

  • Disposal: Dispose of used gloves in accordance with the disposal plan outlined below.

Disposal Plan

Proper disposal of this compound waste and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Contaminated PPE:

  • Disposable items such as gloves and coveralls should be placed in a designated, sealed hazardous waste container.

  • Reusable PPE, such as rubber boots and face shields, must be thoroughly cleaned with soap and water before storage or reuse.[3] If heavily contaminated, they should be disposed of as hazardous waste.

This compound Waste:

  • Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[12]

  • Do not contaminate water, food, or feed by disposal.[12]

  • Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[11] Otherwise, puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

Clopyralid_PPE_Workflow cluster_start cluster_tasks cluster_ppe cluster_end start Identify Handling Task mixing Preparation & Mixing start->mixing application Application start->application spill Spill Cleanup start->spill disposal Waste Disposal start->disposal ppe_mixing Elbow-length PVC/Nitrile Gloves Goggles & Face Shield Chemical-Resistant Apron (Respirator if needed) mixing->ppe_mixing ppe_application Waterproof Gloves Safety Glasses/Goggles Long-sleeved Shirt/Pants (Respirator if needed) application->ppe_application ppe_spill Elbow-length PVC Gloves Goggles & Face Shield Full Body Protection Respirator spill->ppe_spill ppe_disposal Elbow-length PVC/Nitrile Gloves Safety Goggles Long-sleeved Shirt/Pants disposal->ppe_disposal end_action Proceed with Task Safely ppe_mixing->end_action ppe_application->end_action ppe_spill->end_action ppe_disposal->end_action

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.